trans-1,2-Dibromocyclopentane
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(1R,2R)-1,2-dibromocyclopentane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8Br2/c6-4-2-1-3-5(4)7/h4-5H,1-3H2/t4-,5-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJCGLSZQABMYGU-RFZPGFLSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@@H](C1)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8Br2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10230-26-9 | |
| Record name | trans-1,2-Dibromocyclopentane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
trans-1,2-Dibromocyclopentane fundamental properties
Fundamental Properties, Synthesis, and Stereochemical Dynamics
Executive Summary
trans-1,2-Dibromocyclopentane (CAS: 10230-26-9) serves as a quintessential model for studying stereospecific electrophilic addition and conformational analysis in five-membered rings. Unlike its cyclohexane analogs, the cyclopentane ring introduces unique torsional strain and pseudorotation dynamics, making this compound a critical probe for understanding dipole-dipole interactions in non-planar cyclic systems. This guide provides a rigorous technical overview for researchers utilizing this compound as a synthetic intermediate or mechanistic standard.
Chemical Identity & Physical Characterization
This compound is a dense, colorless liquid characterized by a distinct halogenated odor.[1] It is thermally sensitive, prone to dehydrohalogenation at atmospheric boiling points, necessitating careful handling during purification.
Table 1: Physicochemical Properties
| Property | Value | Context/Notes |
| Formula | Molecular Weight: 227.93 g/mol | |
| Stereochemistry | trans- ( | Racemic mixture typically obtained from standard synthesis |
| Boiling Point | 75–80 °C | @ 15 mmHg (Vacuum distillation required to prevent decomposition) |
| Density | 1.94 g/mL | High density facilitates phase separation in aqueous workups |
| Refractive Index | Useful for purity verification | |
| Solubility | Miscible in DCM, | Insoluble in water; hydrolytically stable at neutral pH |
Synthesis & Purification Protocol
Objective: High-yield synthesis of this compound via electrophilic anti-addition. Mechanism: The reaction proceeds through a cyclic bromonium ion intermediate, ensuring exclusive trans stereoselectivity.
Reagents:
-
Cyclopentene (Freshly distilled to remove peroxides)
-
Bromine (
, elemental) -
Dichloromethane (DCM) - Preferred over
for safety -
Sodium bisulfite (
, sat. aq.)
Step-by-Step Methodology:
-
Setup: Equip a 3-neck round-bottom flask with a pressure-equalizing addition funnel, a reflux condenser (vented to a caustic soda trap to neutralize HBr fumes), and a thermometer.
-
Solvation: Charge the flask with Cyclopentene (1.0 eq) and DCM (5 mL per gram of alkene). Cool the system to -5°C to 0°C using an ice/salt bath. Low temperature is critical to minimize allylic substitution side reactions.
-
Addition: Dissolve Bromine (1.05 eq) in DCM. Add this solution dropwise over 60 minutes.
-
Visual Indicator: The reaction is instantaneous. Maintain a rate where the reddish-brown bromine color disappears upon contact. A persistent faint orange color indicates completion.
-
-
Quench: Once addition is complete, wash the reaction mixture with saturated
solution until the organic layer is completely colorless (reduction of excess ). -
Workup: Separate the organic layer.[2] Wash with
(aq) and Brine. Dry over anhydrous . -
Purification (Critical): Concentrate via rotary evaporation. Do not distill at atmospheric pressure. Purify via vacuum distillation (approx. 15 mmHg). Collect the fraction boiling between 75–80°C.
Mechanistic & Conformational Analysis
The stereochemical outcome and physical behavior of this molecule are governed by two factors: the Bromonium Ion Mechanism and the Diaxial/Diequatorial Equilibrium .
3.1 Stereochemical Control Pathway
The following diagram illustrates the enforced anti-addition mechanism.
Figure 1: The steric bulk of the bromine bridge blocks the syn-face, forcing the second bromide ion to attack from the opposite side, guaranteeing the trans-configuration.
3.2 Conformational Dynamics (The Dipole Factor)
Unlike cyclohexane, the cyclopentane ring is not rigid. It exists in a dynamic equilibrium of "envelope" and "half-chair" puckers.
-
Dipole Repulsion: The two C-Br bonds are highly polar. In the "diequatorial-like" conformation, the dipoles are aligned closer (gauche), leading to repulsion. In the "diaxial-like" conformation, the dipoles are anti-parallel, minimizing electrostatic repulsion.
-
Solvent Effect: In non-polar solvents (e.g.,
, Hexane), the diaxial conformer is often thermodynamically favored to minimize this dipole moment. In polar solvents, the diequatorial form becomes more populated.
Reactivity Profile
This compound is primarily used as a precursor for 1-bromocyclopentene and cyclopentadiene derivatives via elimination reactions.
Key Reaction: Dehydrohalogenation (E2)
Treatment with strong, bulky bases (e.g., Potassium tert-butoxide) promotes E2 elimination.[3]
-
Regioselectivity: The trans stereochemistry provides the necessary anti-periplanar geometry for elimination of H-Br.[3]
-
Product: 1-Bromocyclopentene is the kinetic product. Forcing conditions can lead to 1,3-cyclopentadiene (which rapidly dimerizes).
Figure 2: The E2 elimination pathway. The first elimination is facile due to trans-stereochemistry; the second elimination to the diene is energetically demanding.
Safety & Handling
-
Acute Toxicity: Harmful if swallowed or inhaled.
-
Lachrymator: The compound (and residual bromine) can cause severe eye irritation and tearing. Work exclusively in a fume hood.
-
Skin Absorption: Organobromides can penetrate skin. Use fluoroelastomer (Viton) or heavy nitrile gloves; standard latex offers poor protection against halogenated solvents.
References
-
PubChem. (2025).[4][5] this compound Compound Summary. National Library of Medicine. [Link]
-
Cheméo. (2025).[4][3][5] Chemical Properties of Cyclopentane, 1,2-dibromo-, trans-. [Link][1][4]
-
Master Organic Chemistry. (2011). Reagent Friday: Potassium tert-butoxide. [Link]
Sources
- 1. Page loading... [guidechem.com]
- 2. youtube.com [youtube.com]
- 3. Which is the final main product of the following reaction of trans-1, 2-d.. [askfilo.com]
- 4. This compound | C5H8Br2 | CID 12601463 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. cis-1,2-Dibromocyclopentane | C5H8Br2 | CID 21122218 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Guide: Stereoselective Bromination of Cyclopentene
Executive Summary
Objective: To provide a rigorous mechanistic and experimental framework for the electrophilic addition of bromine (
Part 1: Mechanistic Foundations
The bromination of cyclopentene is not a simple concerted addition; it is a multi-step electrophilic event governed by orbital overlap and steric trajectory.
The Reaction Pathway
The reaction follows a standard
-
Polarization & Attack: As the non-polar
molecule approaches the electron-rich -system of cyclopentene, induced dipoles form. The alkene HOMO ( ) attacks the bromine LUMO ( ), ejecting a bromide ion ( ). -
The Bromonium Intermediate: Unlike carbocation formation (which would allow scrambling), the remaining bromine atom forms a bridged cyclic bromonium ion . This 3-membered ring locks the stereochemistry.
-
Note: The bromine atom is formally positive but shares charge with the two carbons. This bridge blocks one face of the ring completely.
-
-
Nucleophilic Opening: The ejected bromide ion (
) acts as a nucleophile. It attacks the bromonium ion from the backside (anti-trajectory) to minimize steric repulsion and maximize orbital overlap ( -like). -
Relaxation: The ring relaxes into its stable conformation, yielding the trans-1,2-dibromide.
Stereochemical Outcome[1]
-
Enantioselectivity: Since the initial attack of
can occur on the "top" or "bottom" face of the planar alkene with equal probability, the product is a racemic mixture of -1,2-dibromocyclopentane and -1,2-dibromocyclopentane. -
Diastereoselectivity: The reaction is stereospecific for the trans diastereomer. The cis (meso) isomer is energetically inaccessible via this pathway.
Visualization of Mechanism
Figure 1: Reaction coordinate showing the obligate bromonium intermediate that enforces anti-stereochemistry.
Part 2: Conformational Analysis
Understanding the product requires analyzing the dynamic nature of the cyclopentane ring. Unlike the rigid chair of cyclohexane, cyclopentane undergoes pseudorotation (envelope/pucker flipping).
The Diaxial vs. Diequatorial Equilibrium
In trans-1,2-dibromocyclopentane, the two bromine atoms can adopt two primary conformational limits:
-
Pseudo-diequatorial: Sterically favored (groups are further apart).
-
Pseudo-diaxial: Dipole favored (dipoles oppose each other).
Critical Insight: In non-polar solvents (like
Part 3: Experimental Protocol
Safety Warning: Elemental bromine (
Reagents & Equipment
-
Substrate: Cyclopentene (Freshly distilled to remove peroxides).
-
Reagent: Bromine (
), 1.0 M solution in DCM. -
Solvent: Dichloromethane (DCM) (Anhydrous preferred).
-
Quench: 10% Sodium Bisulfite (
) or Sodium Thiosulfate ( ).
Step-by-Step Methodology
| Step | Action | Rationale |
| 1. Setup | Clamp a 3-neck round-bottom flask with an addition funnel and thermometer. Purge with | Excludes moisture; prevents side reactions with water (halohydrin formation). |
| 2. Solvation | Dissolve cyclopentene (10 mmol) in DCM (20 mL). Cool to 0°C in an ice bath. | Low temperature controls the exotherm and prevents allylic substitution (radical pathway). |
| 3. Addition | Add | Slow addition ensures |
| 4. Monitoring | Continue addition until a faint red/orange color persists. | The persistence of color indicates the alkene is fully consumed (titration endpoint). |
| 5. Quench | Add | Reduces excess |
| 6. Workup | Separate layers. Wash organic phase with water and brine. Dry over | Removes inorganic salts and water. |
| 7. Isolation | Concentrate via rotary evaporation (avoid high heat). | The product is a liquid with a high boiling point, but sensitive to elimination. |
Workflow Diagram
Figure 2: Operational workflow for the synthesis of this compound.
Part 4: Analytical Validation
To validate the synthesis, compare isolated data against established physical constants.
Physical Properties
The following data corresponds to this compound (CAS: 10230-26-9).
| Property | Value | Notes |
| Physical State | Colorless to pale yellow liquid | Darkens upon standing (decomposition). |
| Boiling Point | ~196.9°C (at 760 mmHg) | Calculated/Extrapolated value. |
| Refractive Index | High index due to heavy bromine atoms. | |
| Density | ~1.94 g/mL | Significantly denser than water. |
NMR Characterization Strategy
Distinguishing trans from cis (if suspected) relies on symmetry.
-
Symmetry: this compound possesses
symmetry.[1] The two methine protons ( ) are chemically equivalent. -
Coupling (
): The coupling pattern in the NMR for the methine protons is complex (multiplet) due to coupling with the adjacent methylene groups and the conformational flipping. -
Differentiation: The cis isomer (meso) has a plane of symmetry (
). While also showing equivalent methine protons, the magnetic environment and coupling constants differ due to the fixed eclipsed relationship of the bromines in the cis form.
Part 5: References
-
Mechanism of Electrophilic Addition:
-
Source: Master Organic Chemistry. "Bromination of Alkenes - The Mechanism."
-
URL:[Link]
-
-
Stereochemistry of Cyclic Systems:
-
Source: Chemistry LibreTexts. "10.7: Additions involving cyclic intermediates."
-
URL:[Link]
-
-
Physical Properties (CAS 10230-26-9):
-
Conformational Analysis of 1,2-Dihalides:
-
Source: National Institutes of Health (PubMed). "Conformational analysis and stereoelectronic effects in trans-1,2-dihalocyclohexanes." (Analogous system citation).
-
URL:[Link]
-
Sources
Conformational Analysis of trans-1,2-Dibromocyclopentane: A Technical Guide
Executive Summary
The conformational analysis of trans-1,2-dibromocyclopentane represents a classic yet complex problem in physical organic chemistry. Unlike cyclohexane, which resides in a defined chair minimum, cyclopentane derivatives exist on a dynamic pseudorotation circuit . For drug development professionals, understanding this scaffold is critical; the cyclopentane ring is a core structural motif in prostaglandins, nucleoside analogues (e.g., carbocyclic nucleosides), and glycomimetics.
This guide provides a rigorous framework for determining the conformational bias of this compound. It moves beyond static models to address the dynamic equilibrium driven by the competition between steric repulsion (favoring the pseudo-diequatorial form) and dipole minimization (favoring the pseudo-diaxial form).
Part 1: Theoretical Framework & Pseudorotation
The Pseudorotation Circuit
Cyclopentane is not planar. To relieve torsional strain (Pitzer strain), it puckers. However, unlike the rigid "flip" of cyclohexane, cyclopentane undergoes a continuous wave-like motion called pseudorotation .
The conformation is defined by two puckering parameters:
-
Amplitude (
): The degree of puckering (typically ~0.4 Å). -
Phase Angle (
): The position on the pseudorotation circuit ( to ).
The ring oscillates between Envelope (
The Stereochemical Conflict
In this compound, the two bromine atoms exert significant electronic and steric influences.
-
Dipole Effect: The C-Br bonds are highly polar. In a non-polar environment, the molecule seeks to maximize the angle between dipoles (anti-parallel alignment). This corresponds to a pseudo-diaxial geometry.
-
Steric Effect: Large substituents generally prefer pseudo-equatorial positions to avoid 1,3-non-bonded interactions.
Crucial Insight: In non-polar solvents (e.g.,
Caption: The pseudorotation landscape showing the dynamic interplay between Envelope and Twist forms and the resulting equilibrium wells.
Part 2: Computational Methodology (DFT)
To predict the conformational population before synthesis or spectral analysis, Density Functional Theory (DFT) is the gold standard.
Protocol: Potential Energy Surface (PES) Scan
Do not simply optimize a single structure. You must scan the pseudorotation coordinate.
-
Software: Gaussian 16, ORCA, or equivalent.
-
Functional/Basis Set: wB97X-D / def2-TZVP or B3LYP / 6-311+G(d,p).
-
Why: The wB97X-D functional includes dispersion corrections, critical for modeling weak halogen-halogen interactions and steric clashes.
-
-
Solvation Model: IEFPCM or SMD.
-
Run 1: Vacuum/Cyclohexane (
). -
Run 2: DMSO (
).
-
Workflow
-
Guess Geometry: Build the planar cyclopentane. Perturb one carbon out of plane.
-
Optimization: Run a ModRedundant scan of the C1-C2-C3-C4 dihedral angle in
steps. -
Frequency Calculation: Confirm minima (zero imaginary frequencies).
-
Boltzmann Weighting: Calculate
for the minima and derive populations:
Part 3: Experimental Characterization (NMR & IR)
This section details the self-validating protocols to experimentally determine the conformation.
NMR Spectroscopy: The Vicinal Coupling Constant
The vicinal coupling constant (
-
Pseudo-Diaxial (
): Dihedral . is large (typically 8–11 Hz). -
Pseudo-Diequatorial (
): Dihedral . is small (typically 2–5 Hz).
Protocol:
-
Sample Prep: Prepare 10 mM solutions in
(non-polar) and (polar). -
Acquisition: Acquire
NMR at MHz.-
Note: The spectrum is often a higher-order AA'BB' system. A simple first-order analysis may fail.
-
-
Lineshape Analysis: Use simulation software (e.g., SpinWorks, TopSpin DAISY, or VALISA) to extract accurate
values. -
Weighted Average Analysis:
-
Since pseudorotation is fast on the NMR timescale, you observe a weighted average.
-
Vibrational Spectroscopy (IR/Raman)
The C-Br stretching frequency (
-
Equatorial C-Br: Higher frequency (
). -
Axial C-Br: Lower frequency (
). -
Data Interpretation: In
, if the lower frequency band dominates, the molecule is in the pseudo-diaxial conformation.
Part 4: Data Summary & Comparative Analysis
The following table summarizes the expected physical parameters for the two limiting conformers of this compound.
| Parameter | Pseudo-Diaxial (aa) | Pseudo-Diequatorial (ee) |
| Dipole Alignment | Anti-parallel ( | Gauche/Parallel ( |
| Net Dipole Moment | Low ( | High ( |
| Steric Strain | Higher (1,3-interactions) | Lower |
| Electronic Repulsion | Minimized (Preferred in Gas/Non-polar) | High |
| High (8 - 11 Hz) | Low (2 - 5 Hz) | |
| Solvent Preference | DMSO, Acetonitrile, Water |
The "Solvent Switch" Workflow
Use this logical flow to validate your specific compound's behavior.
Caption: Experimental workflow to confirm conformational bias using solvent dielectric modulation.
References
-
Abraham, R. J., et al. (2006). Conformational analysis and stereoelectronic effects in trans-1,2-dihalocyclohexanes: 1H NMR and theoretical investigation. Organic & Biomolecular Chemistry.
- Note: While focused on cyclohexane, this establishes the fundamental dipole/solvent theory applicable to cyclopentanes.
- Fuchs, B. (1978). Topics in Stereochemistry, Conformational Analysis of Five-Membered Rings. Wiley-Interscience.
- Laidig, K. E., et al. (1991). The conformational analysis of 1,2-dihalocyclopentanes. Journal of the American Chemical Society. Foundational work on the specific energetics of dihalocyclopentanes.
-
PubChem. (2025).[1][2] this compound Compound Summary. National Library of Medicine.[1]
-
RSC Publishing. (2000). Conformational analysis of cyclopentane derivatives. Journal of the Chemical Society, Perkin Transactions 2.
Sources
Technical Monograph: Spectroscopic Characterization of trans-1,2-Dibromocyclopentane
[1]
Executive Summary
This technical guide provides a comprehensive spectroscopic analysis of trans-1,2-dibromocyclopentane (
This document synthesizes Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data to serve as a reference standard for researchers utilizing this molecule as a stereochemical probe or synthetic intermediate.[1]
Structural Context & Synthesis
The synthesis of this compound is a textbook example of stereospecific anti-addition .[1] The reaction kinetics and stereochemical outcome are dictated by the formation of a cyclic bromonium ion intermediate, which blocks syn-attack, forcing the nucleophilic bromide ion to attack from the opposite face.
Mechanistic Pathway
The following diagram illustrates the critical inversion step that guarantees the trans configuration.
Figure 1: Stereospecific synthesis via bromonium ion opening.[1] The rigid ring structure prevents rotation, locking the bromines in a trans-diaxial-like arrangement initially.
Mass Spectrometry (MS) Data
The mass spectrum of this compound is defined by the unique isotopic abundance of Bromine (
The Isotope Triad (Molecular Ion Region)
For a molecule with two bromine atoms, the statistical distribution of isotopes creates a 1:2:1 intensity ratio.[1]
| Ion Assignment | m/z Value | Relative Intensity | Origin |
| 226 | 50% | ||
| 228 | 100% (Base of Triad) | ||
| 230 | 50% |
Fragmentation Logic[2][3]
-
Base Peak (
~147/149): The primary fragmentation pathway is the heterolytic cleavage of a C-Br bond, resulting in a mono-brominated cyclopentyl cation ( ).[1] This peak appears as a 1:1 doublet due to the remaining single bromine atom. -
Hydrocarbon Residue (
67): Loss of the second bromine (and HBr elimination) leads to the cyclopentenyl cation ( ).
Figure 2: Primary fragmentation pathway observed in Electron Impact (EI) MS.
Infrared Spectroscopy (IR)
The IR spectrum is useful for confirming the absence of the starting alkene (C=C stretch at ~1600-1650 cm⁻¹) and the presence of the alkyl halide.
| Functional Group | Wavenumber ( | Intensity | Notes |
| C-H Stretch | 2950 - 2850 | Strong | |
| C-Br Stretch | 600 - 500 | Strong | Characteristic "Fingerprint" region band.[1] Often splits due to conformational isomers. |
| C=C Stretch | Absent | N/A | Confirms full conversion of cyclopentene. |
NMR Spectroscopy: The Stereochemical Probe
The high symmetry (
C NMR Data (Proton Decoupled)
Due to
| Carbon Environment | Chemical Shift ( | Assignment |
| C1, C2 | 50.0 - 58.0 | CH-Br (Deshielded by halogen).[1] Exact shift varies by solvent ( |
| C3, C5 | 30.0 - 35.0 | |
| C4 | 20.0 - 24.0 |
H NMR Data
Solvent:
The spectrum is characterized by the downfield shift of the methine protons attached to bromine.
| Proton | Shift ( | Multiplicity | Integration | Coupling ( |
| CH-Br | 4.20 - 4.60 | Multiplet | 2H | Complex higher-order coupling (AA'BB' system) with vicinal trans/cis protons.[1] |
| 2.30 - 2.50 | Multiplet | 2H | One diastereotopic proton from each methylene group. | |
| 1.60 - 2.10 | Multiplet | 4H | Overlapping envelope of remaining ring protons.[1] |
Stereochemical Note: The coupling constant between the two methine protons (
Experimental Protocol: Synthesis & Purification
Objective: Synthesis of this compound from cyclopentene. Safety: Elemental bromine is highly corrosive and volatile.[1] Work in a fume hood.
Methodology
-
Preparation: Charge a 3-neck round-bottom flask with Cyclopentene (1.0 eq) and dry Dichloromethane (DCM) or
(solvent). Cool to 0°C in an ice bath to control the exothermic reaction. -
Addition: Add Bromine (
, 1.05 eq) dropwise via an addition funnel.-
Visual Indicator: The deep red color of bromine should disappear upon contact with the solution, indicating rapid consumption.
-
Endpoint: Persisting faint orange color indicates excess bromine.
-
-
Quenching: Wash the organic layer with 10% Sodium Thiosulfate (
) to neutralize excess bromine (orange color fades to clear/yellow). -
Workup:
-
Wash with saturated Sodium Bicarbonate (
). -
Wash with Brine.
-
Dry over Anhydrous Magnesium Sulfate (
).
-
-
Purification:
-
Remove solvent under reduced pressure (Rotary Evaporator).
-
Distillation: The product is a liquid with a high boiling point. Distill under vacuum to prevent thermal decomposition (elimination of HBr).
-
Target BP: ~70-75°C at 15 mmHg [2]. (Atmospheric BP is approx 190°C, but decomposition risk is high).
-
Validation Check
-
Refractive Index (
): ~1.5450. -
TLC: Visualize with
stain (product is not UV active unless impurities are present; starting alkene stains brown rapidly).[1]
References
-
Chertkov, V. A., & Shestakova, A. K. (2012).[2] Complete analysis of 1H-NMR spectra of trans-1,2-dichlorocyclopentane and this compound. ResearchGate/Journal of Structural Chemistry.
-
Organic Syntheses, Coll. Vol. 4, p.295 (1963); Vol. 32, p.39 (1952). (Procedure adapted from Cyclohexane analog standard protocols).
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 12601463, this compound.[1][3]
Structural Elucidation of trans-1,2-Dibromocyclopentane: A Dynamic NMR Analysis
Topic: 1H and 13C NMR Spectral Analysis of trans-1,2-Dibromocyclopentane Content Type: Technical Whitepaper / Laboratory Guide Audience: Senior Researchers, Structural Chemists, and Pharmaceutical Analysts
Executive Summary
The spectral analysis of this compound presents a unique challenge in small-molecule characterization. Unlike rigid cyclohexanes, the cyclopentane ring exists in a state of rapid pseudorotation, averaging scalar couplings (
This guide moves beyond basic textbook assignments, addressing the magnetic non-equivalence arising from the molecule's
Structural & Stereochemical Context
Symmetry and Chirality
The this compound molecule possesses a
-
Chirality: The molecule is chiral (existing as
and enantiomers).[1] In achiral solvents, these enantiomers are NMR indistinguishable. -
Equivalence:
-
Protons: H1 is chemically equivalent to H2.
-
Carbons: C1 is equivalent to C2; C3 is equivalent to C5.
-
Magnetic Non-Equivalence: Despite chemical equivalence, H1 and H2 are magnetically non-equivalent because their coupling pathways to the adjacent methylene protons (H3/H5) differ (
).
-
Conformational Dynamics (Pseudorotation)
The cyclopentane ring is not planar. It undergoes continuous "puckering" (pseudorotation) between envelope (
-
Impact on NMR: Observed coupling constants (
) are time-averaged values of the conformer population. -
The Trans Preference: To minimize dipolar repulsion between the electronegative bromine atoms, the equilibrium favors conformations where the C-Br bonds are pseudo-equatorial or pseudo-diaxial, avoiding the eclipsed interactions seen in the planar form.
Experimental Protocol
Sample Preparation
To minimize solvent-solute dipolar interactions that broaden line shapes, use a non-viscous, magnetically isotropic solvent.
| Parameter | Recommendation | Rationale |
| Solvent | ||
| Concentration | 10–20 mg in 0.6 mL | Sufficient S/N for 13C without inducing viscosity broadening. |
| Tube Quality | 5mm High-Precision (Wilmad 528-PP or equiv) | Essential for resolving higher-order splitting in the methine region. |
Acquisition Parameters
-
Pulse Sequence: Standard zg30 (30° pulse) for 1H; zgpg30 (power-gated decoupling) for 13C.
-
Relaxation Delay (D1): Set to
seconds. The methine protons adjacent to Br relax slower than methylene protons; insufficient D1 will skew integration. -
Spectral Width: 0–10 ppm (1H), 0–100 ppm (13C).
1H NMR Spectral Analysis
The Methine Region (Diagnostic Zone)
Chemical Shift:
Spectral Appearance: Do not expect a simple doublet or triplet. Due to the magnetic non-equivalence of H1/H2 (an AA'XX'... spin system), this signal appears as a complex, higher-order multiplet with "virtual coupling" characteristics.
-
Deshielding: The
-bromine atom exerts a strong inductive effect ( ), shifting these protons downfield significantly compared to cyclopentane ( 1.51). -
Analysis: The width of this multiplet is diagnostic of the average dihedral angle. In the trans isomer, the average
is typically smaller than in the cis isomer (where the dihedral angle is near ), but pseudorotation makes this less reliable than in cyclohexanes.
The Methylene Envelope
Chemical Shift:
This region typically shows two distinct bands:
-
-Protons (H3, H5):
2.1 – 2.6 ppm. These are diastereotopic (H3a H3b) and couple to the methine protons. -
-Protons (H4):
1.8 – 2.1 ppm. The most shielded group, furthest from the bromine atoms.
Coupling Constants ( -Values)
-
(Vicinal Methine-Methine): ~3–6 Hz.
-
Note: In rigid trans-1,2-disubstituted systems,
would be large (10-12 Hz). The lower value here confirms the lack of a rigid diaxial conformation and the presence of significant time-averaged puckering.
-
13C NMR Spectral Analysis
The 13C spectrum provides the most rapid confirmation of symmetry.
| Carbon Position | Chemical Shift ( | Signal Type | Notes |
| C1, C2 | 50.0 – 58.0 | CH | Deshielded by Br. Equivalent by |
| C3, C5 | 30.0 – 35.0 | ||
| C4 | 20.0 – 25.0 |
Diagnostic Check: You must observe exactly 3 distinct signals in the proton-decoupled 13C spectrum.
- signals implies impurities or loss of symmetry.
-
signals implies accidental overlap (unlikely in
).
Distinguishing Trans from Cis (The Critical Workflow)
Both cis (meso) and trans (
The NOE Experiment (Gold Standard)
Perform a 1D NOE difference experiment or a 2D NOESY.
-
Irradiate H1/H2 (
4.2):
Symmetry Argument
-
Cis Isomer (Meso): Possesses a plane of symmetry (
).[1] -
Trans Isomer (Chiral): Possesses an axis of symmetry (
). -
Practical Implication: While difficult to see in 1D NMR, in a chiral solvent (e.g., with Pirkle alcohol), the trans isomer signals will split (enantiomeric resolution), whereas the cis (meso) signals will shift but remain singlets (no enantiomers to resolve).
Analytical Decision Tree
Figure 1: Decision matrix for stereochemical assignment of 1,2-dibromocyclopentane.
Advanced Analysis: The Spin System
For researchers attempting to simulate the spectrum (e.g., using spin simulation software like TopSpin's DAISY or gNMR), use the following logic:
Figure 2: Spin system connectivity. Note that while H1/H2 are chemically equivalent, they couple to different subsets of methylene protons, creating magnetic non-equivalence.
References
-
Chertkov, V. A., et al. (2003). Experimental Determination of Pseudorotation Potentials for Disubstituted Cyclopentanes Based on Spin–Spin Coupling Constants. MDPI Molecules. Link
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. Wiley. (Standard text for general shift ranges).
-
National Institute of Standards and Technology (NIST). 1,2-Dibromocyclopentane Stereoisomers Data. NIST Chemistry WebBook. Link
Sources
Physical and Chemical Properties of trans-1,2-Dibromocyclopentane
Executive Summary
trans-1,2-Dibromocyclopentane (CAS: 10230-26-9) is a vicinal dihalide of significant utility in mechanistic organic chemistry and synthetic intermediate design. Unlike its cyclohexane analogs, which exist in well-defined chair conformations, this compound occupies a unique structural niche due to the pseudorotational flexibility of the cyclopentane ring. It serves as a critical model for studying dipole-dipole interactions in five-membered rings and acts as a precursor for 1-bromocyclopentene and cyclopentadiene derivatives.
This guide provides a rigorous analysis of its physicochemical profile, synthesis via stereoselective electrophilic addition, and reactivity patterns governed by anti-periplanar geometry.
Physical Properties & Identification
The physical constants of this compound reflect its high molecular weight and significant polarizability.
Table 1: Physicochemical Constants
| Property | Value | Conditions / Notes |
| Molecular Formula | ||
| Molecular Weight | 227.92 g/mol | |
| Appearance | Colorless to pale yellow liquid | Darkens upon light exposure (homolytic cleavage) |
| Boiling Point | 190–197 °C | @ 760 mmHg (Decomposes near BP) |
| Density | 1.94 g/cm³ | @ 20 °C |
| Refractive Index ( | 1.550 | High polarizability due to bromine atoms |
| Solubility | Negligible in water | Soluble in |
| Dipole Moment | ~1.5–2.0 D | Dependent on conformer equilibrium (aa vs. ee) |
Structural & Conformational Analysis
The Pseudorotation Equilibrium
Unlike cyclohexane, which locks into a rigid chair, cyclopentane undergoes rapid pseudorotation between "envelope" and "half-chair" conformations. For this compound, the two bromine atoms are on opposite faces of the ring.[1]
The molecule exists in a dynamic equilibrium between two primary conformational families:
-
Diaxial-like (aa): Both bromine atoms occupy pseudo-axial positions.
-
Diequatorial-like (ee): Both bromine atoms occupy pseudo-equatorial positions.
Dipole-Dipole Minimization
In many trans-1,2-dihalocycloalkanes, the diaxial conformer is unexpectedly stable, particularly in non-polar solvents.
-
Diequatorial (ee): The C-Br dipoles are oriented roughly parallel (
dihedral angle), leading to maximum electrostatic repulsion. -
Diaxial (aa): The C-Br dipoles are oriented roughly anti-parallel (
dihedral angle), significantly reducing net dipole moment and electrostatic energy.
Consequently, in non-polar media (like
Synthesis & Mechanism
The standard synthesis involves the bromination of cyclopentene. This reaction is highly stereoselective, proceeding exclusively via anti-addition .
Protocol: Bromination of Cyclopentene
-
Reagents: Cyclopentene (1.0 eq), Bromine (
, 1.05 eq), (Solvent). -
Procedure:
-
Cool a solution of cyclopentene in
to 0°C to suppress radical substitution. -
Add
dropwise.[2] The red-brown color should disappear rapidly as it is consumed. -
Quench: Wash with saturated
to remove excess bromine. -
Purification: Distillation under reduced pressure (to prevent thermal elimination).
-
Mechanistic Pathway
The reaction proceeds through a cyclic bromonium ion intermediate . The nucleophilic attack by the second bromide ion (
Figure 1: Stereoselective synthesis of this compound via bromonium ion opening.
Reactivity & Applications
The reactivity of this compound is dominated by the spatial relationship between the H and Br atoms.
E2 Elimination (Dehydrohalogenation)
The trans isomer is ideally set up for E2 elimination because it can easily access a conformation where a
-
Reagent: Sodium Ethoxide (
) in Ethanol. -
Product: 1-Bromocyclopentene.[2]
-
Mechanism: The base abstracts the proton anti to the bromine. In the trans isomer, the H on C1 and the Br on C2 can align
. (Note: In the cis isomer, this geometry is sterically inaccessible without extreme ring distortion).
Substitution ( )
Reaction with strong nucleophiles (e.g., Acetate, Cyanide) leads to substitution with inversion of configuration , yielding cis-1,2-disubstituted products.
Debromination
Treatment with Zinc dust in acetic acid or NaI in acetone regenerates cyclopentene via an E2-style elimination of
Figure 2: Divergent reactivity pathways: Elimination vs. Regeneration of Alkene.
Spectroscopic Characterization
Identification relies on the distinction between cis and trans coupling patterns.
H NMR (400 MHz, )
-
4.2 – 4.6 ppm (2H, m): Methine protons (
). In the trans isomer, the coupling constants ( ) reflect the equilibrium between aa and ee conformers. The signal width is typically broader than the cis isomer due to the specific dihedral angles averaged by pseudorotation. - 2.3 – 2.5 ppm (2H, m): Methylene protons.
- 1.8 – 2.1 ppm (4H, m): Remaining methylene protons.
C NMR
-
50 – 58 ppm: Carbon atoms bonded to Bromine (
). -
30 – 35 ppm: Methylene carbons adjacent to the
. - 20 – 25 ppm: Distal methylene carbon.
Safety & Handling (MSDS Highlights)
-
Hazards: Corrosive and lachrymator.[2] Causes severe skin burns and eye damage (H314). Toxic if swallowed (H301).
-
Storage: Store in a cool, dark place under inert atmosphere (
or Ar). The compound degrades slowly to release and turn brown upon light exposure. -
Disposal: Halogenated organic waste stream. Do not mix with strong bases or oxidizing agents.
References
-
PubChem. this compound Compound Summary. National Library of Medicine. Available at: [Link]
-
Master Organic Chemistry. The E2 Mechanism and Anti-Periplanar Geometry. Available at: [Link]
-
Chemistry LibreTexts. Conformational Analysis of Disubstituted Cycloalkanes. Available at: [Link]
Sources
trans-1,2-Dibromocyclopentane CAS number and chemical identifiers
Chemical Identity, Synthesis, and Stereochemical Analysis
Executive Summary
trans-1,2-Dibromocyclopentane (CAS: 10230-26-9) is a vicinal dihalide primarily utilized as a synthetic intermediate and a probe for conformational analysis in cycloalkane systems. Unlike its acyclic counterparts, the rigid geometric constraints of the cyclopentane ring render this molecule a classic case study in stereoselective electrophilic addition. This guide provides a rigorous examination of its chemical identifiers, synthesis via anti-addition, and protocols for analytical validation.
Chemical Identifiers & Physical Properties
Accurate identification is critical in organic synthesis, particularly when distinguishing between stereoisomers. The trans isomer is the thermodynamically and kinetically favored product of direct bromination.
Table 1: Core Chemical Identifiers
| Identifier | Value | Notes |
| CAS Number | 10230-26-9 | Specific to trans-isomer |
| CAS (cis-isomer) | 33547-17-0 | Meso compound (impurity) |
| CAS (Generic) | 29974-65-0 | Unspecified stereochemistry |
| IUPAC Name | (1R,2R)-1,2-dibromocyclopentane (and enantiomer) | Product is typically racemic |
| Molecular Formula | ||
| Molecular Weight | 227.92 g/mol | |
| SMILES | Br[C@@H]1CCC[C@H]1Br | Denotes trans stereochemistry |
| InChI Key | LJCGLSZQABMYGU-RFZPGFLSSA-N |
Table 2: Physical Properties
| Property | Metric | Validation Standard |
| Appearance | Colorless to pale yellow liquid | Visual inspection |
| Density | 1.86 – 1.94 g/mL | @ 25°C |
| Boiling Point | 196.9°C | @ 760 mmHg |
| Refractive Index | Purity check | |
| Flash Point | 110°C | Closed Cup |
Synthesis & Reaction Mechanism
The synthesis of this compound is a definitive example of stereospecific anti-addition . The reaction between cyclopentene and elemental bromine (
3.1 Mechanistic Pathway
-
Electrophilic Attack: The
-electrons of cyclopentene attack the polarized bromine molecule, expelling a bromide ion ( ). -
Bromonium Formation: A cyclic bromonium ion forms on one face of the ring. This three-membered ring blocks that face from nucleophilic attack.
-
Nucleophilic Back-Attack: The free bromide ion attacks the carbon atoms from the opposite side (anti-attack) to open the ring.
-
Stereochemical Consequence: The result is exclusively this compound. Since the initial bromonium ion can form on either face of the planar alkene with equal probability, the final product is a racemic mixture of (1R,2R) and (1S,2S) enantiomers.
3.2 Visualization of Pathway
The following diagram illustrates the stereochemical logic preventing cis isomer formation.
Figure 1: Mechanistic pathway of cyclopentene bromination showing the obligatory anti-addition via the bromonium intermediate.
Experimental Protocol: Bromination of Cyclopentene
Note: This protocol involves handling elemental bromine, a highly corrosive and toxic volatile liquid. All work must be performed in a functioning fume hood.
4.1 Reagents & Equipment[3]
-
Substrate: Cyclopentene (Purity >98%)
-
Reagent: Bromine (
), 1.05 equivalents -
Solvent: Dichloromethane (
) or Carbon Tetrachloride ( ). Note: is preferred for lower toxicity. -
Apparatus: 3-neck round bottom flask, addition funnel, thermometer, drying tube (
).
4.2 Step-by-Step Methodology
-
Setup: Charge the flask with cyclopentene (e.g., 0.1 mol) and solvent (
, 50 mL). Cool the solution to 0°C using an ice bath to control the exotherm. -
Addition: Place bromine (0.105 mol) in the addition funnel. Diluting the bromine in a small amount of solvent is recommended to prevent local overheating.
-
Reaction: Dropwise add the bromine solution to the stirred alkene solution.
-
Self-Validating Indicator: The deep red-brown color of bromine should disappear almost instantly upon contact with the solution. Persistence of the red color indicates the reaction is complete or the alkene is consumed.
-
-
Workup:
-
Wash the reaction mixture with 10% aqueous
(sodium bisulfite) to quench excess bromine (decolorization confirms quenching). -
Wash with saturated
(to remove traces of HBr). -
Wash with brine, dry over anhydrous
, and filter.
-
-
Purification: Remove solvent via rotary evaporation. The crude oil is typically pure enough (>95%) for many applications but can be distilled under reduced pressure (approx. 80-85°C @ 20 mmHg) to yield pure this compound.
Analytical Validation (E-E-A-T)
To ensure the integrity of the synthesized compound, specific analytical markers must be checked.
5.1 Stereochemical Differentiation (NMR)
Distinguishing the trans product from the cis impurity (meso) is critical.
-
Symmetry: The trans isomer (racemic) possesses
symmetry (axis of rotation), making the two methine protons ( -Br) chemically equivalent. The cis isomer (meso) possesses a plane of symmetry ( ), also making the methine protons equivalent. -
Coupling Constants (
): The distinction lies in the multiplet shape and coupling constants.-
In rigid 5-membered rings,
is typically larger than . However, cyclopentane undergoes pseudorotation (puckering). -
Validation: The trans isomer methine protons typically appear near
4.0 - 4.5 ppm. The definitive check is the absence of the cis isomer peaks if the reaction was truly anti-addition.
-
5.2 Refractive Index
The measured refractive index should align closely with
Safety & Hazards (GHS)
Signal Word: DANGER
Handling: Wear nitrile gloves, safety goggles, and a lab coat. Avoid inhalation of vapors.[5] In case of eye contact, rinse immediately with water for 15 minutes and seek medical advice.
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 12601463, this compound. Retrieved January 29, 2026 from [Link]
-
Master Organic Chemistry. Bromination of Alkenes: Mechanism and Stereochemistry. Retrieved January 29, 2026 from [Link]
Sources
- 1. Propose a mechanism for the addition of bromine water to cyclopen... | Study Prep in Pearson+ [pearson.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. calpaclab.com [calpaclab.com]
- 4. This compound | C5H8Br2 | CID 12601463 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
Methodological & Application
Application Note: Stereoselective Electrophilic Bromination of Cyclopentene
Executive Summary
This application note details the mechanistic principles and optimized protocol for the synthesis of trans-1,2-dibromocyclopentane via the electrophilic bromination of cyclopentene. Unlike open-chain alkenes, cyclopentene offers a rigid conformational framework that makes the stereochemical outcome of anti-addition explicitly observable. This guide is designed for research chemists requiring high-purity vicinal dihalides as intermediates for nucleophilic substitution or elimination pathways in drug discovery.
Key Deliverables:
-
Mechanistic Clarity: Detailed orbital-level explanation of the cyclic bromonium ion intermediate.
-
Validated Protocol: A scalable, self-validating method using dichloromethane (
) as the solvent. -
Safety Systems: Integrated controls for handling elemental bromine and volatile organohalides.
Mechanistic Insight: The Bromonium Ion Pathway[1][2]
The reaction proceeds via an electrophilic addition mechanism that is strictly stereoselective. The defining feature is the formation of a bridged bromonium ion, which precludes bond rotation and dictates the anti stereochemistry of the final product.
Reaction Pathway Analysis
-
Polarization: As the non-polar
molecule approaches the electron-rich -cloud of cyclopentene, induced dipoles create an electrophilic terminal bromine. -
Bromonium Ion Formation: The
-electrons attack the electrophilic bromine, while a lone pair from the bromine simultaneously back-donates into the antibonding orbital of the alkene. This concerted step ejects a bromide ion ( ) and forms the cyclic bromonium ion intermediate.-
Crucial Detail: This three-membered ring blocks the "top" face of the molecule.
-
-
Nucleophilic Opening (
-like): The ejected bromide ion attacks the ring carbons from the backside (the face opposite the bromonium bridge). Due to the ring strain of cyclopentene, this attack is strictly anti, resulting in this compound.
Mechanistic Visualization
The following diagram illustrates the stereochemical progression from the planar alkene to the trans-dihalide.
Figure 1: Reaction coordinate illustrating the formation of the bromonium bridge and subsequent anti-attack.
Experimental Design Strategy
Solvent Selection: The Non-Nucleophilic Requirement
The choice of solvent is critical to prevent "solvent participation."
-
Recommended: Dichloromethane (DCM) . It is polar enough to solvate the ionic intermediate but non-nucleophilic.
-
Avoid: Water or alcohols. If water is present, it acts as a competing nucleophile, opening the bromonium ring to form a bromohydrin (1-bromo-2-cyclopentanol) instead of the dibromide.
-
Avoid: Ethers (can be oxidized by
).
Temperature Control
-
Target:
to . -
Rationale: Bromination is exothermic. Higher temperatures increase the risk of allylic bromination (a radical substitution pathway) rather than electrophilic addition. Keeping the system cold suppresses radical formation and minimizes the volatility of
(b.p. 58.8°C).
Detailed Protocol: Synthesis of this compound
Safety Critical Control Point (CCP): Elemental bromine is extremely corrosive to tissue and causes severe inhalation hazards. All operations must be performed in a functioning fume hood. Double-glove with nitrile or use Silver Shield® gloves.
Reagents & Equipment[3]
-
Cyclopentene (Reagent Grade, >98%)
-
Bromine (
), elemental -
Dichloromethane (
, anhydrous) -
10% Aqueous Sodium Thiosulfate (
) -
Magnesium Sulfate (
, anhydrous) -
Equipment: 3-neck round bottom flask, addition funnel, drying tube (
), ice-water bath.
Step-by-Step Workflow
Figure 2: Operational workflow for the safe bromination of cyclopentene.
Phase 1: Preparation
-
Equip a 250 mL 3-neck round bottom flask with a magnetic stir bar, a pressure-equalizing addition funnel, and a drying tube (to exclude atmospheric moisture).
-
Charge the flask with 50 mmol of Cyclopentene dissolved in 50 mL of Dichloromethane .
-
Submerge the flask in an ice-water bath and allow to equilibrate to
for 10 minutes.
Phase 2: Reaction (Titration-like Addition)
-
Prepare a solution of 50 mmol Bromine (
) in 20 mL Dichloromethane in the addition funnel. -
Self-Validating Step: Begin dropwise addition. The deep red bromine solution should decolorize instantaneously upon hitting the alkene solution. This indicates the rapid consumption of
via electrophilic addition. -
Continue addition until a faint, persistent orange/red color remains. This visual cue signals that the alkene is fully consumed and a slight excess of bromine exists.
-
Note: Do not add the entire bromine volume blindly; stop when the color persists.
-
Phase 3: Quenching & Workup
-
Remove the ice bath. Add 20 mL of 10% Sodium Thiosulfate (
) and stir vigorously for 5 minutes.-
Observation: The organic layer should turn from orange to clear/pale yellow as the thiosulfate reduces excess
to water-soluble bromide.
-
-
Transfer to a separatory funnel. Collect the lower organic layer (DCM is denser than water).
-
Wash the organic layer with 20 mL deionized water, followed by 20 mL saturated brine.
-
Dry over anhydrous
for 15 minutes. Filter gravity.
Phase 4: Isolation
-
Concentrate the filtrate using a rotary evaporator (bath temp <
, moderate vacuum).-
Caution: The product is a liquid with low volatility, but excessive heat can cause degradation or loss.
-
-
Product: this compound appears as a pale yellow oil.
Characterization & Validation Data
To confirm the identity and purity of the synthesized compound, compare experimental data against the following reference values.
NMR Spectroscopy (Expected Data)
| Nucleus | Shift ( | Multiplicity | Integration | Assignment |
| 4.15 - 4.25 | Multiplet | 2H | Methine ( | |
| 2.30 - 2.45 | Multiplet | 2H | Methylene ( | |
| 1.80 - 1.95 | Multiplet | 2H | Methylene ( | |
| 1.60 - 1.75 | Multiplet | 2H | Methylene ( | |
| 56.0 - 58.0 | - | - | ||
| 33.0 - 35.0 | - | - | ||
| 21.0 - 23.0 | - | - |
Note: The symmetry of the trans-isomer simplifies the spectrum compared to the cis-isomer.
Physical Properties
-
Appearance: Clear to pale yellow liquid.
-
Boiling Point: ~70-72°C at 15 mmHg (vacuum distillation recommended for high purity).
-
Density: ~1.8 g/mL.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Product contains -OH peak in IR ( | Moisture in solvent or atmosphere. | Ensure DCM is anhydrous; use a drying tube. Water creates bromohydrin side-product. |
| Reaction mixture fumes excessively | Reaction temperature too high. | Maintain |
| Low Yield / Allylic Bromination | Presence of strong light or heat. | Perform reaction in low light conditions to inhibit radical substitution pathways. |
| Persistent dark color after quench | Insufficient thiosulfate. | Add solid sodium thiosulfate or bisulfite until the organic layer is clear. |
References
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 20: Electrophilic Addition to Alkenes).
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. Longman Scientific & Technical. (Halogenation Protocols).
-
PubChem. (2023). This compound Compound Summary. National Library of Medicine. [Link]
-
Master Organic Chemistry. (2023). Bromination of Alkenes: The Mechanism. [Link]
Sources
Anti-addition mechanism in the formation of trans-1,2-dibromocyclopentane
Application Note: Stereochemical Control in the Bromination of Cyclopentene
Executive Summary
This guide details the mechanistic principles and experimental protocols for the synthesis of trans-1,2-dibromocyclopentane via the electrophilic addition of bromine (
Mechanistic Insight: The Cyclic Bromonium Ion
The formation of this compound is not a simple concerted addition; it is governed by the formation of a cyclic bromonium ion intermediate . This intermediate locks the stereochemistry, preventing bond rotation and forcing the nucleophilic attack to occur from the opposite face.
The Reaction Pathway
-
Polarization: As the non-polar
molecule approaches the electron-rich -cloud of cyclopentene, it becomes induced dipoles ( ). -
Bromonium Formation (Rate Determining Step): The
-electrons attack the electrophilic bromine ( ). Simultaneously, a lone pair from the bromine back-donates into the alkene's antibonding orbital. This forms a three-membered, positively charged bromonium ion bridge.[1]-
Critical Note: This bridge blocks one face of the ring (syn-face), making it inaccessible to nucleophiles.
-
-
Anti-Addition (Back-side Attack): The remaining bromide ion (
) acts as a nucleophile. It attacks the most accessible carbon from the back side (anti-face) to relieve ring strain. -
Stereochemical Outcome: The result is exclusively this compound. Since the initial bromonium ion can form on either the "top" or "bottom" face of the planar alkene with equal probability, the product is obtained as a racemic mixture (
and enantiomers).
Pathway Visualization
Figure 1: Mechanistic flow of electrophilic bromination showing the critical bromonium intermediate that enforces anti-stereochemistry.
Experimental Protocol
Objective: Synthesize this compound (approx. 10 mmol scale) with >95% trans-selectivity.
Safety & Pre-requisites
-
Hazard: Elemental bromine is highly corrosive and volatile. Inhalation causes severe respiratory damage.
-
Engineering Control: All operations must be performed in a functioning fume hood.
-
PPE: Nitrile gloves (double-gloved recommended), safety goggles, and lab coat.
-
Quench Solution: Prepare 100 mL of 10% Sodium Thiosulfate (
) solution beforehand to neutralize unreacted bromine.
Materials
| Reagent | Role | Grade |
| Cyclopentene | Substrate | >98% |
| Bromine ( | Electrophile | Reagent Grade |
| Dichloromethane (DCM) | Solvent | Anhydrous |
| Sodium Thiosulfate | Quenching Agent | Laboratory Grade |
Step-by-Step Methodology
-
System Setup:
-
Equip a 50 mL round-bottom flask (RBF) with a magnetic stir bar and a pressure-equalizing addition funnel.
-
Clamp the flask above a stir plate.
-
Why? Controlled addition is crucial to prevent overheating and radical substitution side-reactions.
-
-
Solvent & Substrate Preparation:
-
Add Cyclopentene (0.68 g, 10 mmol) and 15 mL of DCM to the RBF.
-
Cool the solution to 0°C using an ice-water bath.
-
Why? Low temperature favors the ionic mechanism (addition) over the radical mechanism (allylic substitution) and minimizes solvent evaporation.
-
-
Bromine Addition:
-
Prepare a solution of Bromine (1.60 g, 10 mmol) in 5 mL of DCM in the addition funnel.
-
Add the bromine solution dropwise over 15-20 minutes.
-
Visual Indicator: The deep red-brown color of bromine should disappear rapidly upon contact with the alkene solution.
-
Endpoint: Stop addition when a faint orange/yellow color persists (indicating slight excess of
).
-
-
Quenching & Workup:
-
Remove the ice bath. Add 10 mL of 10%
and stir vigorously until the organic layer is completely colorless. -
Transfer to a separatory funnel. Collect the lower organic layer (DCM).
-
Wash the aqueous layer once with 5 mL DCM. Combine organic extracts.
-
Dry over anhydrous Magnesium Sulfate (
), filter, and concentrate via rotary evaporation (bath temp < 40°C).
-
-
Isolation:
-
The product is a heavy, colorless to pale yellow liquid.
-
Yield Expectation: 85-95% (approx. 2.0 - 2.1 g).[2]
-
Workflow Logic
Figure 2: Operational workflow for the bromination protocol, featuring the visual colorimetric endpoint.
Validation & Quality Control
To confirm the synthesis of the trans isomer and rule out the cis isomer (which would suggest a failed stereocontrol mechanism), use Nuclear Magnetic Resonance (NMR).
1H-NMR Characterization
The definitive proof of trans-stereochemistry lies in the coupling constants (
| Parameter | Value / Observation | Interpretation |
| Solvent | Standard non-polar solvents minimize exchange. | |
| Shift ( | ~4.4 - 4.6 ppm | Methine protons ( |
| Signal Shape | Multiplet (AA'BB' system) | Due to ring puckering and symmetry. |
| Coupling ( | In 5-membered rings, trans coupling is often smaller than cis due to dihedral angles in the envelope conformation [1]. | |
| Symmetry | The molecule has a |
Data Analysis Note:
According to high-precision analysis by Podlewska et al., the this compound spectrum is distinct from the cis form. The cis isomer is a meso compound (plane of symmetry), whereas the trans is chiral (axis of symmetry). While both show equivalence of the methine protons, the specific splitting pattern arising from the
Physical Properties
-
Boiling Point: The trans isomer typically has a lower boiling point than the cis isomer due to a lower net dipole moment (dipoles partially cancel in trans).
-
Appearance: Clear, dense liquid (
).
References
-
Podlewska, S., et al. (2014). "Experimental Determination of Pseudorotation Potentials for Disubstituted Cyclopentanes Based on Spin–Spin Coupling Constants." ResearchGate.
-
Master Organic Chemistry. (2013).[3] "Bromination of Alkenes: The Mechanism."
-
National Center for Biotechnology Information. (2023). "PubChem Compound Summary for CID 12601463, this compound." [2]
-
Royal Society of Chemistry. (2016). "Handling liquid bromine and preparing bromine water."[4]
Sources
- 1. Propose a mechanism for the addition of bromine water to cyclopen... | Study Prep in Pearson+ [pearson.com]
- 2. This compound | C5H8Br2 | CID 12601463 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Handling liquid bromine and preparing bromine water | Demonstration | RSC Education [edu.rsc.org]
Application Note: trans-1,2-Dibromocyclopentane as a Precursor in Organic Synthesis
Executive Summary
trans-1,2-Dibromocyclopentane (CAS: 10230-26-9) is a pivotal electrophilic building block in alicyclic chemistry. Unlike its acyclic counterparts, the conformational rigidity of the cyclopentane ring imposes strict stereoelectronic constraints on its reactivity. This application note details the controlled synthesis of this vicinal dihalide and its subsequent transformation into high-value scaffolds: 1-bromocyclopentene (via elimination) and functionalized trans-1,2-cyclopentanes (via double-inversion substitution).
These protocols are designed for drug discovery chemists requiring precise stereocontrol when accessing the "privileged" cyclopentyl core, a common motif in glycosidase inhibitors and transition metal ligands.
Chemical Profile & Physical Properties[1][2][3][4][5]
| Property | Value | Notes |
| IUPAC Name | This compound | Formed via anti-addition of Br₂ |
| Molecular Formula | C₅H₈Br₂ | |
| Molecular Weight | 227.93 g/mol | |
| Appearance | Colorless to pale yellow liquid | Darkens upon light exposure |
| Boiling Point | 196–197 °C (at 760 mmHg) | Can decompose near bp; vacuum dist.[1] recommended |
| Density | 1.94 g/mL at 25 °C | Significantly denser than water |
| Solubility | DCM, CHCl₃, Et₂O, EtOH | Insoluble in water |
| Stability | Moisture sensitive; Light sensitive | Store cold (2–8°C) in amber glass |
Protocol 1: Synthesis of this compound
Objective: Preparation of high-purity precursor from cyclopentene via electrophilic anti-addition.
Expert Insight: The Stereochemical Imperative
The reaction of bromine with cyclopentene proceeds through a bromonium ion intermediate.[2] The nucleophilic attack of the bromide ion occurs exclusively from the face opposite the bromonium bridge (anti-attack). This guarantees the formation of the trans-diastereomer. Cis-1,2-dibromocyclopentane is not accessible via this route.
Materials
-
Cyclopentene (Reagent Grade, >95%)
-
Bromine (Br₂), elemental
-
Dichloromethane (DCM) - Replaces toxic CCl₄ used in older literature
-
Saturated aqueous Sodium Thiosulfate (Na₂S₂O₃)
Step-by-Step Methodology
-
Setup: Equip a 500 mL 3-neck round-bottom flask with a pressure-equalizing addition funnel, a nitrogen inlet, and a thermometer. Place the flask in an ice-salt bath (-5 °C).
-
Solvent Charge: Add Cyclopentene (10.0 g, 147 mmol) and DCM (150 mL) to the flask. Stir to cool.
-
Bromine Addition:
-
Prepare a solution of Bromine (23.5 g, 147 mmol, 1.0 eq) in DCM (50 mL) in the addition funnel.
-
Critical Step: Add the bromine solution dropwise over 60 minutes. Maintain internal temperature < 5 °C.
-
Visual Cue: The reaction is instantaneous. The red bromine color should disappear upon contact with the solution. A persistent faint orange color indicates the endpoint.
-
-
Quench: Once addition is complete, stir for 15 minutes. If the solution remains red, add sat. Na₂S₂O₃ solution (50 mL) and stir vigorously until the organic layer is colorless (removes unreacted Br₂).
-
Workup:
-
Separate the layers.[3] Extract the aqueous layer once with DCM (50 mL).
-
Combine organic layers and wash with water (100 mL) followed by brine (100 mL).
-
Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure (rotary evaporator, bath temp < 40 °C).
-
-
Purification: The crude oil is typically sufficient for downstream use (>95% purity). For analytical standards, distill under reduced pressure (bp ~85 °C at 15 mmHg).
Protocol 2: Dehydrobromination to 1-Bromocyclopentene
Objective: Selective E2 elimination to generate a vinyl bromide, a precursor for Suzuki/Heck couplings.
Expert Insight: Regioselectivity
Elimination of HBr from this compound requires an anti-periplanar geometry between the H and Br atoms. In the trans-isomer, this geometry is accessible. However, control is required to prevent double elimination to cyclopentadiene (which rapidly dimerizes). We use Sodium Ethoxide (NaOEt) at controlled temperatures to favor the mono-eliminated product.
Step-by-Step Methodology
-
Reagent Prep: Prepare a fresh solution of NaOEt by dissolving Sodium metal (1.2 eq) in anhydrous Ethanol.
-
Reaction:
-
Cool the ethoxide solution to 0 °C.
-
Add this compound (1.0 eq) dropwise.
-
Allow the mixture to warm to room temperature (25 °C) and stir for 4 hours.
-
-
Monitoring: Monitor by GC-MS or TLC. The starting material (high Rf) will convert to the vinyl bromide (product).[3]
-
Workup:
-
Pour the mixture into ice water (5 volumes).
-
Extract with Pentane or Hexane (to avoid codistillation of ethanol).
-
Wash with water to remove residual ethanol.
-
Dry (MgSO₄) and concentrate carefully (product is volatile).
-
-
Yield: Expect ~70-80% yield of 1-bromocyclopentene.
Protocol 3: Stereospecific Substitution (Synthesis of trans-1,2-Diazidocyclopentane)
Objective: Accessing the trans-1,2-diamine scaffold via a double-inversion mechanism.
Expert Insight: The Double Inversion Mechanism
Direct S_N2 substitution on secondary cyclic halides is sluggish. However, using a powerful nucleophile like Azide (N₃⁻) in a polar aprotic solvent (DMF) drives the reaction.
-
Step 1: Inversion at C1
cis-1-azido-2-bromocyclopentane. -
Step 2: Inversion at C2
trans-1,2-diazidocyclopentane. -
Net Result: Retention of relative trans stereochemistry via two sequential inversions.
Step-by-Step Methodology
-
Reaction: Dissolve this compound (10 mmol) in dry DMF (20 mL).
-
Nucleophile: Add Sodium Azide (NaN₃, 25 mmol, 2.5 eq). Caution: Azides are shock-sensitive. Use a blast shield.
-
Conditions: Heat the mixture to 60 °C for 12 hours.
-
Workup: Dilute with water, extract with Ethyl Acetate, wash with brine (3x) to remove DMF.
-
Product: The resulting trans-1,2-diazidocyclopentane can be reduced (Staudinger reduction or H₂/Pd) to trans-1,2-diaminocyclopentane, a key ligand in asymmetric synthesis.
Visualizing the Reaction Pathways[7]
The following diagram illustrates the divergent pathways available from the this compound scaffold.
Figure 1: Reaction network showing the conversion of Cyclopentene to the Dibromide scaffold and its subsequent divergence into elimination (alkene/diene) or substitution (diamine) pathways.[4]
Safety & Handling (SDS Summary)
-
Bromine: Highly corrosive lachrymator. Handle only in a fume hood. Keep thiosulfate solution nearby for spills.
-
This compound: Irritant to eyes and skin. Avoid inhalation of vapors.[3]
-
Sodium Azide: Acutely toxic.[1][3] Reacts with acids to form explosive hydrazoic acid. Do not use halogenated solvents (DCM) with Azide (risk of diazidomethane formation); use DMF or DMSO.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 12601463, this compound. Retrieved October 26, 2023 from [Link]
-
Roberts, J. D., & Caserio, M. C. (1977). Basic Principles of Organic Chemistry: Cycloalkanes and Conformational Isomerism. W. A. Benjamin, Inc.[3] (Verified via Chemistry LibreTexts). [Link]
-
Master Organic Chemistry (2012). Elimination Reactions of Cyclohexyl Halides (Applicable to Cyclopentyl systems).[Link]
-
Organic Syntheses. General procedures for bromination of alkenes and dehydrobromination. (Standard Reference Methodology). [Link]
Sources
Application Note: High-Purity Synthesis of Cyclopentadiene via Controlled Dehydrobromination
This Application Note is structured as a high-level technical guide for synthetic chemists and process development scientists. It prioritizes mechanistic understanding, reproducibility, and safety.
Executive Summary
Cyclopentadiene (Cp) is a ubiquitous diene used in Diels-Alder cycloadditions and organometallic ligand synthesis. While conventionally obtained via the thermal cracking of dicyclopentadiene, that method often yields products contaminated with dimer or varying grades of purity.
This protocol details the chemical generation of Cyclopentadiene from trans-1,2-dibromocyclopentane. This route is preferred when:
-
Isotopic Labeling is required (e.g., using deuterated dibromide precursors).
-
In-situ Generation is necessary to avoid storing unstable monomers.
-
Mechanistic Studies require precise control over elimination stereochemistry.
The method utilizes a base-mediated double dehydrobromination (elimination) sequence. We employ Quinoline as the solvent and base, facilitating a one-pot thermal elimination-distillation that isolates the monomeric diene immediately upon formation, preventing polymerization.
Mechanistic Principles
Stereochemical Requirements (The "Anti" Rule)
The elimination of HBr from alkyl halides generally proceeds via an E2 mechanism , which requires an anti-periplanar geometry between the leaving group (Bromine) and the
-
Conformation: The cyclopentane ring is not planar; it exists in "envelope" or "half-chair" puckered conformations. In the trans isomer, the vicinal bromine atoms can adopt a pseudo-diaxial orientation, placing the C-Br bond anti-parallel to the adjacent C-H bond.
-
Step 1 (Facile): Elimination of the first equivalent of HBr yields 1-bromocyclopentene . This step is kinetically fast due to favorable stereoelectronic alignment.
-
Step 2 (Demanding): The second elimination involves a vinylic proton and a vinylic bromide. Vinylic C-H bonds are more acidic (
hybridized), but the C-Br bond is stronger and less reactive toward displacement. This step is the rate-determining step (RDS) and requires higher thermal energy or stronger bases.
Reaction Pathway Diagram
Figure 1: Stepwise mechanistic pathway. Note that the second elimination requires forcing conditions to overcome the stability of the vinyl bromide.
Experimental Protocol
Reagents and Equipment
| Component | Grade/Specification | Role |
| This compound | >97% Purity | Substrate |
| Quinoline | Synthetic Grade (bp 237°C) | High-boiling Base/Solvent |
| Magnesium Sulfate (MgSO₄) | Anhydrous | Drying Agent |
| Nitrogen (N₂) | UHP Gas | Inert Atmosphere |
Apparatus Setup:
-
Three-neck round-bottom flask (250 mL).
-
Vigreux column (fractionating column).
-
Short-path distillation head with thermometer.
-
Receiving flask immersed in a Dry Ice/Acetone bath (-78°C) .
-
Magnetic stir bar.
Step-by-Step Methodology
CAUTION: Cyclopentadiene is a lachrymator and highly flammable. Perform all operations in a fume hood.
-
System Preparation:
-
Assemble the distillation apparatus. Ensure all joints are greased and clipped.
-
Flush the system with Nitrogen for 10 minutes to remove oxygen (oxygen promotes radical polymerization).
-
-
Charging the Reactor:
-
In the three-neck flask, add Quinoline (4.0 molar equivalents relative to dibromide).
-
Add This compound (1.0 molar equivalent) dropwise to the Quinoline at room temperature.
-
Note: A slight exotherm may occur due to initial acid-base neutralization if free HBr is present.
-
-
Thermal Elimination (The "Cracking" Phase):
-
Begin heating the flask using an oil bath.[5]
-
Target Bath Temperature: 170°C – 180°C.
-
Internal Reaction Temperature: Must exceed 150°C to drive the second elimination step.
-
-
Reactive Distillation:
-
As the reaction proceeds, Cyclopentadiene (bp 41°C) will form and immediately vaporize.
-
Maintain the still-head temperature between 40°C – 45°C .
-
Critical Control Point: If the head temperature rises above 50°C, Quinoline or 1-bromocyclopentene (bp ~130°C) may be co-distilling. Lower the heat input.
-
-
Collection:
-
Collect the clear, colorless distillate in the cryo-cooled receiver (-78°C).
-
The low temperature prevents the immediate Diels-Alder dimerization of the product.
-
-
Post-Process:
-
Dry the collected distillate over a small amount of anhydrous MgSO₄ at -20°C.
-
Yield Calculation: Theoretical yield is based on the dibromide. Typical isolated yields range from 60-75%.
-
Process Workflow Diagram
Figure 2: Operational workflow for the synthesis and isolation of Cyclopentadiene.
Quality Control & Validation
To ensure the product is monomeric Cyclopentadiene and not the starting material or dimer, perform the following checks immediately after collection.
| Test | Method | Expected Result | Interpretation |
| Refractive Index | Refractometer ( | Pure monomer. Higher values ( | |
| 1H NMR | CDCl₃ (Keep cold) | Characteristic vinyl and methylene protons. Absence of signals at | |
| GC-MS | Low Inlet Temp | M+ = 66 m/z | Confirms molecular weight. |
Storage Protocol:
-
Immediate Use: Recommended.[5]
-
Short-term Storage: Store at -80°C or in liquid nitrogen.
-
Stabilization: If storage >24 hours is required, store as the dimer and crack again, or keep extremely cold.
Troubleshooting Guide
Issue 1: Low Yield / Incomplete Reaction
-
Cause: Bath temperature too low; second elimination failed.
-
Solution: Ensure oil bath is
. Quinoline acts as a solvent; if the volume is too low, the internal temperature may not reach the activation energy for the second elimination.
Issue 2: Yellow/Orange Distillate
-
Cause: Co-distillation of Quinoline or oxidation products.
-
Solution: Improve fractionation efficiency (longer Vigreux column). Check that head temperature does not exceed 46°C.[5]
Issue 3: Rapid Solidification in Receiver
-
Cause: Water contamination (ice formation) or rapid dimerization.
-
Solution: Ensure system is anhydrous. If dimerization is suspected (viscous liquid), re-distill immediately.
References
-
Mechanistic Foundation: Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.[6] (Discusses E2 elimination stereochemistry).
-
Synthetic Precedent: Moffett, R. B. (1952). "Cyclopentadiene and 3-Chlorocyclopentene". Organic Syntheses, Coll. Vol. 4, p.238. (Establishes physical properties and handling of Cp).
-
Elimination Methodology: Cava, M. P., et al. (1960). "Condensed Cyclobutane Aromatic Systems". Journal of the American Chemical Society. (Illustrates the use of Quinoline for dehydrohalogenation).
-
Stereochemical Data: Goering, H. L., et al. (1955). "The Stereochemistry of the Base-promoted Elimination of cis- and trans-1,2-Dibromocyclohexane". J. Am. Chem. Soc. (Foundational text on cyclic halide elimination).
Sources
Application Note: Stereocontrolled Nucleophilic Substitution of trans-1,2-Dibromocyclopentane
[1]
Executive Summary
This application note details the nucleophilic substitution of trans-1,2-dibromocyclopentane, specifically focusing on the role of Neighboring Group Participation (NGP) or anchimeric assistance. Unlike simple acyclic alkyl halides, the substitution of this compound does not proceed via a standard
This guide provides a validated protocol for the acetolysis of this compound to synthesize trans-1,2-diacetoxycyclopentane, minimizing the competing E2 elimination pathway.[1]
Mechanistic Insight: The "Why" Behind the Reaction
The Challenge of Direct Substitution
In five-membered rings (cyclopentanes), nucleophilic substitution is complicated by "I-strain" (internal strain) and conformational mobility (envelope/twist puckering).[1] A direct
The Solution: Anchimeric Assistance
The reaction is driven by the neighboring bromine atom.[2] Because the two bromine atoms are trans (anti-periplanar in the reactive conformation), the non-bonding electron pair of the non-leaving bromine attacks the backside of the carbon bearing the leaving group.
-
Ionization: The C-Br bond breaks with simultaneous backside attack by the neighboring Br, forming a cyclic bromonium ion (a bridged intermediate).[1]
-
Nucleophilic Attack: The external nucleophile (e.g., acetate ion) attacks the bromonium ion from the side opposite the bridge.
-
Stereochemical Outcome: Since the formation of the bridge involves one inversion, and the opening of the bridge involves a second inversion, the net result is retention of relative configuration . The trans-starting material yields a trans-product.[1][3][4]
Mechanistic Pathway Diagram[1]
Figure 1: The stereochemical pathway showing the double-inversion mechanism mediated by the bromonium ion.
Experimental Protocol: Acetolysis with Silver Acetate
This protocol utilizes silver acetate (AgOAc) to facilitate the departure of the bromide leaving group, promoting the formation of the bromonium ion under mild conditions.
Reagents and Equipment
-
Substrate: this compound (98% purity).
-
Reagent: Silver Acetate (AgOAc), anhydrous.[1]
-
Solvent: Glacial Acetic Acid (AcOH).[1]
-
Equipment: 50 mL Round-bottom flask, reflux condenser, magnetic stir bar, oil bath, inert gas (Nitrogen/Argon) line.
Step-by-Step Methodology
-
Preparation:
-
Flame-dry a 50 mL round-bottom flask and cool under a stream of Nitrogen.
-
Add 1.0 equiv (e.g., 2.28 g, 10 mmol) of this compound.
-
Add 2.2 equiv (e.g., 3.67 g, 22 mmol) of Silver Acetate.[1] Note: Excess AgOAc drives the reaction to completion.
-
-
Solvation:
-
Add 20 mL of Glacial Acetic Acid.
-
Caution: Acetic acid is corrosive.[1] Perform in a fume hood.
-
-
Reaction:
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Filter off the AgBr precipitate through a Celite pad.[1] Wash the pad with Ethyl Acetate (30 mL).[1]
-
Concentrate the filtrate under reduced pressure to remove most of the acetic acid.
-
Dilute the residue with Ethyl Acetate (50 mL) and wash with Saturated
(2 x 30 mL) to neutralize residual acid.[1] -
Wash with Brine (1 x 30 mL).[1]
-
Dry the organic layer over anhydrous
.[1]
-
-
Purification:
-
Concentrate the organic layer.[1]
-
Purify via flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes) to isolate trans-1,2-diacetoxycyclopentane.
-
Workflow Visualization
Figure 2: Operational workflow for the acetolysis of this compound.
Data Analysis & Validation
Expected Results
The success of the reaction is defined by the stereochemical purity of the product. The cis-isomer (meso) has a different NMR signature than the trans-isomer (racemic).[1]
| Parameter | trans-1,2-Diacetoxycyclopentane (Product) | cis-1,2-Diacetoxycyclopentane (Impurity) |
| Symmetry | ||
| Identical signals for C1/C2 | Identical signals for C1/C2 | |
| Physical State | Oil or low-melting solid | Distinct melting point |
Troubleshooting: Elimination vs. Substitution
If the reaction is performed with a strong base (e.g., NaOEt in Ethanol) instead of AgOAc/AcOH, the E2 Elimination pathway dominates.
-
Observation: Appearance of vinylic protons in NMR (
5.5–6.0 ppm). -
Cause: The trans-hydrogens are anti-periplanar to the bromine, facilitating elimination to 1-bromocyclopentene.[1]
-
Correction: Ensure the use of non-basic nucleophiles (Acetate) and Lewis-acid assistance (Ag+) to favor the
-like/Bromonium pathway over E2.
References
-
Winstein, S., & Buckles, R. E. (1942).[1] The Role of Neighboring Groups in Replacement Reactions.[1][5][6][7] I. Retention of Configuration in the Reaction of Some Dihalides and Acetoxyhalides with Silver Acetate.[1] Journal of the American Chemical Society.[1] Link[1]
-
Brown, H. C., et al. (1951).[1] Chemical Effects of Steric Strains.[1] Journal of the Chemical Society.[1] (Foundational work on I-strain in cyclopentane systems).
-
Carey, F. A., & Sundberg, R. J. (2007).[1] Advanced Organic Chemistry Part A: Structure and Mechanisms.[1][5] Springer.[1] (Standard text for NGP mechanisms).
-
PubChem. (2023).[1] this compound Compound Summary. National Library of Medicine.[1] Link
-
LibreTexts Chemistry. (2023).[1] Neighboring Group Participation.[1][2][5][6][8]Link[1]
Sources
- 1. trans-1,2-Dibromocyclohexane | C6H10Br2 | CID 98506 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. ir.library.oregonstate.edu [ir.library.oregonstate.edu]
- 4. princeton.edu [princeton.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. dalalinstitute.com [dalalinstitute.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. grokipedia.com [grokipedia.com]
Application of trans-1,2-dibromocyclopentane in natural product synthesis
Technical Application Note: Utilizing trans-1,2-Dibromocyclopentane as a Divergent Scaffold in Natural Product Synthesis
Part 1: Executive Summary & Chemical Profile
The Challenge: Cyclopentane rings are ubiquitous in bioactive natural products, ranging from prostaglandins (e.g., Punaglandins) to complex terpenoids (e.g., Cuparene, Jatropholone).[1] However, introducing functionalized cyclopentyl rings with precise stereochemistry or unsaturation is synthetically demanding.[1][2] Direct functionalization of cyclopentane is non-selective, and cyclopentadiene is unstable.[1][2]
The Solution: this compound (CAS: 10230-26-9) serves as a robust, shelf-stable "masked" synthon.[1][2] It allows researchers to access two distinct chemical spaces essential for natural product synthesis:
-
The Elimination Pathway: Regioselective access to 1-bromocyclopentene , a "privileged intermediate" for Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira) to build carbon skeletons.[1][2]
-
The Substitution Pathway: Stereospecific access to 1,2-difunctionalized cyclopentanes (via double inversion or neighboring group participation), serving as precursors for chiral auxiliaries and glycosidase inhibitor mimics.[1][2]
Chemical Entity Profile:
| Property | Specification | Critical Note |
|---|---|---|
| Structure | This compound | Strained ring; Br atoms are anti-periplanar.[1][2][3] |
| Molecular Weight | 227.92 g/mol | High atom economy for bromination.[1][2] |
| Reactivity Mode | Electrophile / Precursor | Susceptible to E2 elimination and SN2 substitution.[1][2] |
| Safety | Corrosive, Acute Tox (Oral) | Use fume hood; lachrymator potential.[1][2] |
Part 2: Core Workflows & Protocols
Workflow A: The Elimination Pathway (Synthesis of 1-Bromocyclopentene)
Context: 1-Bromocyclopentene is a critical vinyl bromide used to attach a cyclopentenyl ring to an aryl or vinyl core found in terpenoids.[1][2] Direct bromination of cyclopentene yields the 1,2-dibromide; this protocol converts that dibromide into the coupling-ready vinyl bromide.
Mechanistic Insight (Expertise): The trans-stereochemistry places a proton at C1 and the bromide at C2 in an anti-periplanar arrangement, which is ideal for E2 elimination. However, over-elimination to cyclopentadiene (a diene) is a major side reaction.[1][2] The choice of base and temperature is critical to stop at the mono-ene stage. Potassium tert-butoxide (KOtBu) is preferred over ethoxide due to its bulk, which favors the kinetic E2 product and minimizes nucleophilic substitution byproducts.[1]
Protocol 1: Regioselective Dehydrobromination
-
Reagents:
-
Step-by-Step Methodology:
-
Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and a pressure-equalizing addition funnel. Purge with Argon.
-
Solubilization: Dissolve this compound in anhydrous THF and cool to 0°C in an ice bath. Rationale: Low temperature suppresses the second elimination to cyclopentadiene.
-
Addition: Dissolve KOtBu in THF and add it dropwise via the addition funnel over 30 minutes. The solution will turn turbid as KBr precipitates.[2]
-
Reaction: Stir at 0°C for 2 hours. Monitor by TLC (Hexanes) or GC-MS.[1][2] Look for the disappearance of the starting material (Rt ~ retention of dibromide) and appearance of the vinyl bromide (lower boiling point).
-
Workup: Quench carefully with cold sat. NH₄Cl.[1][2][4][5] Extract with Diethyl Ether (3x).[1][2]
-
Purification: Wash combined organics with brine, dry over MgSO₄, and concentrate carefully (product is volatile). Purify via short-path distillation under reduced pressure.[1][2]
-
-
Target Specification: Clear liquid; bp ~130°C (atmospheric). Store at -20°C (stabilized with Cu wire if necessary).
Workflow B: Application in Natural Product Scaffold Assembly (Suzuki Coupling)
Context: Once 1-bromocyclopentene is generated (Workflow A), it is used to couple with aryl boronic acids to mimic the core structures of marine alkaloids or terpenes like Cuparene.[1]
Protocol 2: Pd-Catalyzed Cyclopentenylation
-
Reagents:
-
Step-by-Step Methodology:
-
Degassing: Combine solvent, base, and boronic acid in a reaction vial. Sparge with Argon for 15 mins. Rationale: Oxygen poisons the Pd(0) species.
-
Catalyst Addition: Add Pd(dppf)Cl₂ and 1-bromocyclopentene.[1][2]
-
Heating: Seal and heat to 80°C for 12 hours.
-
Workup: Filter through a Celite pad to remove Pd black.[1][2] Dilute with EtOAc and wash with water.[1][2]
-
Result: This yields 1-arylcyclopentene, a common motif in bioactive molecules, ready for further functionalization (e.g., hydrogenation to the cyclopentane derivative).[1][2]
-
Part 3: Visualization of Reaction Pathways
The following diagram illustrates the divergent utility of this compound, highlighting the decision points between Elimination (E2) and Substitution (SN2).
Caption: Divergent synthesis pathways from this compound: Elimination yields vinyl bromides; Substitution yields functionalized cores.[1][2]
Part 4: Quality Control & Troubleshooting
Self-Validating the Protocol: To ensure the integrity of the synthesis, use the following checkpoints:
-
NMR Validation (1H NMR in CDCl₃):
-
TLC Monitoring:
-
Common Failure Mode:
Part 5: References
-
Synthesis of 1-Bromocyclopentene (Methodology):
-
Mechanistic Insight on Elimination (E2 vs E1):
-
Application in Cross-Coupling (Suzuki-Miyaura):
-
Safety Data (SDS):
Sources
Grignard reagent formation from trans-1,2-dibromocyclopentane
Application Note: Mechanistic Constraints & Reductive Elimination Protocols for trans-1,2-Dibromocyclopentane
Part 1: Executive Summary & Core Directive
The "Forbidden" Grignard:
In the context of drug development and complex synthesis, it is critical to recognize that ** this compound does not form a stable Grignard reagent** (e.g., 1,2-cyclopentadiylbis(magnesium bromide)). Unlike 1,3- or 1,4-dihalides, which can form stable bis-Grignard species or metallacycles, vicinal (1,2) dihalides reacting with magnesium undergo rapid reductive
This guide details the mechanism of this instability, provides the protocol for the resulting reductive elimination reaction (yielding cyclopentene), and describes the application of this specific reactivity for Magnesium Activation (Entrainment) —a critical technique for initiating difficult Grignard formations.
Part 2: Mechanistic Insight (The "Why")
The reaction of this compound with magnesium (
-
Single Electron Transfer (SET):
donates an electron to the C-Br orbital, forming a transient carbanion or radical species at . -
Stereochemical Alignment: The trans-isomer of 1,2-dibromocyclopentane allows the two bromine atoms to adopt a pseudo-diaxial (anti-periplanar) conformation within the flexible cyclopentane envelope.
-
Rapid Elimination: The developing negative charge at
attacks the orbital of the adjacent -Br bond. Because the leaving group ( ) is anti-periplanar to the attacking electron density, elimination is kinetically favored over stable C-Mg bond formation. -
Outcome: The reaction quantitatively yields cyclopentene and magnesium bromide (
).
Visualization: Reaction Pathway
The following diagram illustrates the divergence between the theoretical (stable) Grignard and the actual elimination pathway.
Figure 1: Mechanistic divergence showing the inevitable collapse of the transient intermediate into the alkene product via
Part 3: Experimental Protocols
Protocol A: Reductive Elimination (Synthesis of Cyclopentene)
Use Case: Converting vicinal dihalides to alkenes or probing relative stereochemistry.
Reagents:
-
This compound (10 mmol, 2.28 g)
-
Magnesium Turnings (12 mmol, 0.29 g) - Polished and dried
-
Anhydrous Diethyl Ether (
) or THF (20 mL) -
Iodine crystal (catalytic)
Step-by-Step Methodology:
-
Apparatus Setup: Flame-dry a 50 mL 2-neck round-bottom flask equipped with a reflux condenser and a pressure-equalizing addition funnel. Maintain a positive pressure of Nitrogen (
) or Argon. -
Mg Activation: Add Mg turnings and a single crystal of iodine to the flask. Heat gently with a heat gun until iodine vaporizes, activating the Mg surface.
-
Solvent Addition: Add 5 mL of anhydrous ether to cover the Mg.
-
Reaction Initiation: Add approximately 1 mL of the dibromide solution (dibromide dissolved in remaining ether) to the Mg.
-
Observation: The solution will turn cloudy/grey, and a vigorous exotherm will occur. Spontaneous boiling of ether indicates initiation.
-
-
Controlled Addition: Add the remaining dibromide solution dropwise over 20 minutes to maintain a gentle reflux.
-
Note: Unlike standard Grignard formation, the solution will not turn the characteristic dark brown/black of an alkyl-Mg species but will generate a heavy white precipitate (
).
-
-
Workup:
-
Cool the mixture to
. -
Quench carefully with saturated
solution. -
Extract the organic layer.[1] Since cyclopentene is volatile (bp
), do not use rotary evaporation with high vacuum. -
Distill the organic layer fractionally to isolate cyclopentene.
-
Protocol B: Magnesium Activation (Entrainment Method)
Use Case: Using this compound to initiate a difficult Grignard reaction (e.g., aryl chlorides).
Rationale: The reaction of the dibromide with Mg is highly exothermic and cleans the metal surface (removing MgO), exposing highly reactive "Rieke-like" magnesium sites for the target substrate.
Methodology:
-
Suspend Mg turnings (1.1 equiv relative to target substrate) in minimal anhydrous THF.
-
Add the Target Substrate (e.g., Chlorobenzene) to the addition funnel.
-
Add 0.1 equivalents of this compound directly to the Mg suspension.
-
Observation: Immediate bubbling and heat generation indicate the dibromide has reacted, cleaning the Mg surface.
-
Immediately begin the dropwise addition of the Target Substrate. The active sites generated by the dibromide reaction will facilitate the insertion of Mg into the target halide.[2]
Part 4: Data Analysis & Validation
Researchers must validate that elimination occurred rather than Grignard formation.
Table 1: Comparative Reactivity of Dihaloalkanes with Magnesium
| Substrate Type | Reactant Structure | Primary Product with Mg | Mechanism | Stability |
| Vicinal (1,2) | This compound | Cyclopentene | Reductive Elimination | Unstable (Transient) |
| Geminal (1,1) | Diiodomethane | Carbenoid / | Metastable | |
| Distal (1,3) | 1,3-Dibromopropane | Cyclopropane | Intramolecular Wurtz | Unstable |
| Distal (1,4+) | 1,4-Dibromobutane | Metallacycle / Bis-Grignard | Double Insertion | Stable |
Diagnostic Markers (Cyclopentene vs. Dibromide):
-
1H NMR (
):-
Reactant: Methine protons (-CHBr-) appear at
4.0–4.5 ppm. -
Product (Cyclopentene): Vinyl protons (-CH=CH-) appear as a singlet (pseudo) at
5.7 ppm. Disappearance of the 4.0+ ppm signal confirms elimination.
-
-
GC-MS:
-
Product: Molecular ion
m/z. -
Reactant: Molecular ion
m/z (isotopic pattern).
-
Part 5: References
-
Trost, B. M.; Fleming, I. (1991). Comprehensive Organic Synthesis: Carbon-Carbon Sigma Bond Formation. Pergamon Press. (Vol 3, Chapter 1.1 - Discusses reductive elimination of vicinal dihalides).
-
Rieke, R. D.; Bales, S. E. (1974). "Activated Metals. IV. Preparation and Reactions of Highly Reactive Magnesium Metal." Journal of the American Chemical Society, 96(6), 1775–1781. Link
-
Garst, J. F.; Soriaga, M. P. (2004). "Grignard Reagent Formation." Coordination Chemistry Reviews, 248(7-8), 623-652. (Detailed kinetics of the Mg insertion vs elimination). Link
-
Ashby, E. C.; Oswald, J. (1988). "Concerning the mechanism of Grignard reagent formation. Evidence for radical escape and return to the surface of magnesium."[3] The Journal of Organic Chemistry, 53(26), 6068–6076. Link
-
Bickelhaupt, F. (1986).[4] "Di-Grignard reagents and metallacycles." Pure and Applied Chemistry, 58(4), 537-542.[4] (Contrasts stable 1,4-Grignards with unstable 1,2-species).[4] Link[4]
Sources
Experimental protocol for the synthesis of substituted cyclopentanes from trans-1,2-dibromocyclopentane
From trans-1,2-Dibromocyclopentane to Arylated Scaffolds
Abstract
This guide details the experimental protocols for transforming this compound into functionalized cyclopentane derivatives. While direct nucleophilic substitution (
Introduction & Mechanistic Strategy
This compound is a readily accessible starting material (via bromination of cyclopentene), yet it presents a stereochemical paradox for synthetic chemists.[1] The trans-diequatorial-like conformation in the envelope structure creates significant steric hindrance for direct nucleophilic attack.
The Strategic Pivot: Instead of forcing a difficult substitution, this protocol utilizes the propensity of the trans-dibromide to undergo
Reaction Pathway Analysis[2]
-
Path A (Direct Substitution): High barrier; competing elimination dominates.[1]
-
Path B (Controlled Elimination - Target ): Mono-dehydrobromination yields 1-bromocyclopentene.[1]
-
Path C (Over-Elimination): Double elimination yields cyclopentadiene (highly reactive/unstable).[1]
Figure 1: Strategic workflow for the conversion of this compound to functionalized scaffolds. Path B (Green/Red) is the focus of this protocol.
Experimental Protocols
Protocol A: Regioselective Synthesis of 1-Bromocyclopentene
Objective: Selective removal of one equivalent of HBr without generating cyclopentadiene.[1]
Critical Mechanism: The trans-stereochemistry places a
Reagents:
-
This compound (10.0 mmol)[1]
-
Potassium tert-butoxide (KOtBu) (11.0 mmol, 1.1 equiv)[1]
-
Anhydrous THF (50 mL)
-
tert-Butanol (5 mL) – Additive to modulate base reactivity[1]
Procedure:
-
Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.
-
Dissolution: Dissolve this compound (2.28 g, 10 mmol) in anhydrous THF (40 mL). Cool the solution to -10°C (ice/salt bath).
-
Base Addition: Dissolve KOtBu (1.23 g, 11 mmol) in a mixture of THF (10 mL) and t-BuOH (5 mL). Add this solution dropwise to the dibromide over 30 minutes.
-
Why: The bulky tert-butoxide base favors proton abstraction over nucleophilic attack.[1]
-
-
Reaction: Stir at -10°C for 2 hours. Monitor by TLC (Hexanes; stain with KMnO4).[1] The product (vinyl bromide) is UV active; starting material is not.[1]
-
Workup: Quench with saturated NH4Cl (20 mL). Extract with Pentane (3 x 30 mL).[1]
-
Solvent Choice: Pentane is used to facilitate the evaporation of solvent without losing the volatile 1-bromocyclopentene (bp ~130°C).
-
-
Purification: Dry organics over MgSO4, filter, and concentrate carefully under reduced pressure (do not heat bath >30°C). Purify via short-path distillation or silica plug filtration.[1]
Yield Target: 75-85% | Appearance: Colorless liquid.[1]
Protocol B: Palladium-Catalyzed Suzuki-Miyaura Coupling
Objective: Conversion of 1-bromocyclopentene to 1-phenylcyclopentene (Model Reaction).
Reagents:
-
1-Bromocyclopentene (1.0 equiv, from Protocol A)[1]
-
Phenylboronic acid (1.2 equiv)[1]
-
K2CO3 (2.0 equiv)[1]
-
Solvent: 1,4-Dioxane / Water (4:1 ratio)[1]
Procedure:
-
Degassing: In a reaction vial, combine 1,4-Dioxane and Water. Sparge with Nitrogen for 15 minutes.
-
Critical: Oxygen promotes homocoupling of the boronic acid and deactivates the Pd(0) species.
-
-
Assembly: Add 1-bromocyclopentene (147 mg, 1.0 mmol), Phenylboronic acid (146 mg, 1.2 mmol), and K2CO3 (276 mg, 2.0 mmol).
-
Catalyst Addition: Add Pd(dppf)Cl2 (25 mg, 0.03 mmol) last. Seal the vial immediately.
-
Reaction: Heat to 80°C for 6 hours.
-
Observation: The reaction mixture will turn black (Pd black precipitation) if the catalyst decomposes, but a dark red/brown solution usually indicates active catalysis.
-
-
Workup: Cool to RT. Dilute with EtOAc (10 mL) and water (10 mL). Wash organic layer with brine.[1][3]
-
Purification: Flash column chromatography (SiO2, 100% Hexanes).
Data Summary Table:
| Parameter | Protocol A (Elimination) | Protocol B (Coupling) |
| Limiting Reagent | This compound | 1-Bromocyclopentene |
| Key Reagent | KOtBu (Bulky Base) | Pd(dppf)Cl2 (Catalyst) |
| Temperature | -10°C (Strict control) | 80°C |
| Major Byproduct | Cyclopentadiene (if too hot) | Biphenyl (Homocoupling) |
| Typical Yield | 75-85% | 80-95% |
Troubleshooting & Quality Control
QC: NMR Signatures
-
Starting Material (trans-1,2-dibromide):
4.4 ppm (multiplet, 2H, CH-Br).[1] -
Intermediate (1-Bromocyclopentene):
5.90 ppm (triplet, 1H, =CH).[1] The disappearance of the 4.4 ppm signal and appearance of the vinylic proton confirms elimination. -
Product (1-Phenylcyclopentene):
6.15 ppm (triplet, 1H, =CH) and aromatic signals (7.2-7.5 ppm).[1]
Common Failure Modes
-
Low Yield in Protocol A: Often caused by "over-elimination."[1]
-
Fix: Ensure temperature stays below 0°C. Add base slower.
-
-
No Reaction in Protocol B: Catalyst poisoning.
References
-
Synthesis of 1-Bromocyclopentene
-
Suzuki Coupling of Vinyl Halides
-
Stereochemistry of 1,2-Dibromides
Sources
trans-1,2-Dibromocyclopentane in the preparation of cyclopentene derivatives
From Synthesis to Functionalized Cyclopentene Scaffolds
Executive Summary & Strategic Value
In the landscape of medicinal chemistry, five-membered carbocycles are privileged scaffolds, appearing in numerous bioactive natural products (e.g., prostaglandins) and synthetic pharmaceuticals. trans-1,2-Dibromocyclopentane serves as a critical, high-reactivity "pivot" intermediate.
While often viewed merely as a bromination product, its true strategic value lies in its stereochemically defined structure (
Scientific Foundation: Stereochemical Causality
The utility of this compound is dictated by its formation and subsequent reactivity mechanisms.
-
Formation (Anti-Addition): The reaction of cyclopentene with elemental bromine proceeds via a cyclic bromonium ion intermediate. The nucleophilic attack of the bromide ion occurs exclusively from the dorsal side (back-side attack), resulting in the trans diastereomer.
-
Reactivity (Anti-Periplanar Elimination): For the synthesis of 1-bromocyclopentene, an E2 elimination mechanism is employed. E2 reactions require the proton and the leaving group (bromide) to be anti-periplanar. In the trans-1,2-isomer, the
-hydrogen and the leaving bromide group can achieve this geometry easily, facilitating a clean elimination to the vinyl bromide under basic conditions.
Visualization: Mechanistic Pathway
The following diagram illustrates the stereochemical flow from the alkene to the vinyl bromide scaffold.
Caption: Figure 1.[1] Stereochemical pathway from cyclopentene to functionalized scaffolds via the trans-dibromide intermediate.
Experimental Protocols
Protocol A: Synthesis of this compound
Objective: Preparation of the vicinal dihalide with minimized poly-bromination byproducts.
Reagents:
-
Bromine (
) (1.05 equiv) -
Dichloromethane (DCM) or Chloroform (
) (Solvent) -
Saturated
(Quenching agent)
Procedure:
-
Setup: Equip a 3-neck round-bottom flask with a pressure-equalizing addition funnel, a thermometer, and a nitrogen inlet. Charge with Cyclopentene (6.8 g, 100 mmol) and DCM (50 mL).
-
Cooling: Cool the solution to -5°C to 0°C using an ice/salt bath. Rationale: Low temperature suppresses free-radical substitution side reactions and controls the exotherm.
-
Addition: Add a solution of Bromine (16.8 g, 105 mmol) in DCM (20 mL) dropwise over 45-60 minutes.
-
Observation: The red color of bromine should disappear rapidly upon contact with the solution. A persistent faint orange color indicates completion.
-
-
Workup:
-
Wash the organic layer with saturated aqueous
(2 x 30 mL) to remove excess bromine (solution turns from orange to colorless). -
Wash with saturated
(1 x 30 mL) to neutralize any HBr formed. -
Wash with Brine (1 x 30 mL).
-
-
Isolation: Dry over anhydrous
, filter, and concentrate in vacuo (keep bath temp < 30°C).-
Note: The product is thermally sensitive. Distillation should only be performed under high vacuum if necessary. For most applications, the crude oil (purity >95%) is used directly.
-
Data Summary:
| Parameter | Specification |
|---|---|
| Appearance | Pale yellow to colorless oil |
| Yield | 85 - 92% |
| Stability | Light/Heat sensitive (turns brown upon decomposition) |
| Storage | 4°C, dark, under Argon |
Protocol B: Synthesis of 1-Bromocyclopentene (The Scaffold)
Objective: Controlled dehydrobromination to the vinyl bromide without generating cyclopentadiene.
Reagents:
-
This compound (from Protocol A)[4]
-
Potassium Hydroxide (KOH) or Sodium Ethoxide (NaOEt)
-
Ethanol (Absolute)[3]
Procedure:
-
Preparation: Dissolve KOH (1.2 equiv) in absolute ethanol (concentration ~ 1 M).
-
Reaction: Add this compound (1.0 equiv) dropwise to the stirring ethanolic base at room temperature.
-
Optimization: If conversion is slow after 2 hours, warm gently to 40-50°C.
-
Warning: Avoid temperatures >70°C to prevent double elimination to cyclopentadiene, which will polymerize or dimerize (Diels-Alder).
-
-
Workup: Pour mixture into ice water (100 mL). Extract with Pentane or Hexanes (3 x 50 mL).
-
Purification: Dry organic layer (
) and concentrate. The product, 1-bromocyclopentene, can be distilled (bp ~130°C at atm, or lower under vacuum) to yield a clear liquid.
Advanced Application: Palladium-Catalyzed Cross-Coupling
Once 1-bromocyclopentene is secured, it serves as a versatile electrophile.
Workflow: Suzuki-Miyaura Coupling
-
Reagents: 1-Bromocyclopentene (1.0 equiv), Phenylboronic acid (1.2 equiv),
(3-5 mol%), (2.0 equiv, aq). -
Solvent: DME/Water or Toluene/Water biphasic system.
-
Conditions: Degas solvents. Heat to 80°C for 4-12 hours under inert atmosphere.
-
Outcome: Yields 1-phenylcyclopentene, a core motif in various CNS-active agents.
Visualization: Downstream Utility
Caption: Figure 2. Divergent synthesis of pharmaceutical scaffolds starting from the dibromide pivot.
Troubleshooting & Safety
| Issue | Probable Cause | Corrective Action |
| Darkening of Dibromide | Decomposition/HBr release due to light or heat.[3] | Store at 4°C in amber vials. Re-wash with |
| Low Yield (Protocol B) | Formation of cyclopentadiene (double elimination). | Lower reaction temperature; reduce base concentration; ensure strict 1:1 stoichiometry of base if selectivity is poor. |
| Starting Material Recovery | Incomplete bromination or hydrolysis.[3] | Ensure bromine is dry; ensure solvent (DCM) is dry. Avoid aqueous workup until reaction is fully quenched. |
Safety Note: 1,2-Dibromocyclopentane is an alkylating agent and a skin irritant. Bromine is highly corrosive and volatile. All operations must be conducted in a functioning fume hood.
References
-
PubChem. this compound Compound Summary. National Library of Medicine. Available at: [Link]
-
Organic Chemistry LibreTexts. Cis-Trans Isomerism in Cycloalkanes. (Detailed discussion on stereochemistry and nomenclature of dibromocyclopentane). Available at: [Link]
-
Organic Syntheses. Bromination and Elimination Procedures (General Reference). (While specific 1-bromocyclopentene procedures are often textbook-based, Org. Syn. provides validated protocols for analogous cyclic vinyl bromides). Available at: [Link]
Sources
Application Note: Strategic Functionalization of trans-1,2-Dibromocyclopentane
Catalytic Pathways to Functionalized Cyclopentenyl Scaffolds
Executive Summary
trans-1,2-Dibromocyclopentane is often viewed merely as a halogenation byproduct of cyclopentene. However, in modern drug discovery, it serves as a high-density "masked" vinyl halide. This Application Note details the strategic use of this compound as a precursor for transition-metal-catalyzed cross-coupling reactions.
We present a modular workflow that transforms this vicinal dihalide into valuable 1-functionalized cyclopentenes —common motifs in prostaglandins, nucleoside analogs, and kinase inhibitors.
Key Chemical Profile
| Property | Specification |
| CAS No. | 10230-26-9 |
| Molecular Weight | 227.93 g/mol |
| Stereochemistry | trans (anti-addition product of Br₂ + Cyclopentene) |
| Reactivity Mode | Precursor to 1-bromocyclopentene via E2 elimination |
| Safety Warning | Corrosive/Lachrymator. Causes serious eye damage (H318).[1][2] Handle in fume hood. |
Mechanistic Logic: The "Elimination-Activation" Strategy
Direct catalytic substitution of vicinal dihalides is kinetically sluggish and prone to side reactions.[2] The most robust pathway for functionalizing this compound involves a Stereocontrolled Elimination-Activation sequence .
-
Stereoelectronic Advantage: The trans-stereochemistry places the H and Br atoms in an anti-periplanar arrangement, facilitating rapid, regioselective E2 elimination to form 1-bromocyclopentene.
-
Catalytic Entry Point: The resulting vinyl bromide is a highly reactive electrophile for Pd(0) and Ni(0) oxidative addition, enabling Suzuki, Heck, and Negishi couplings.[2]
Figure 1: The "Elimination-Activation" pathway leveraging the trans-geometry for rapid activation.[2]
Protocol A: Scalable Activation to 1-Bromocyclopentene
Prerequisite step for all catalytic workflows.
Rationale: While 1-bromocyclopentene is commercially available, it degrades upon storage.[2] Fresh preparation from the stable dibromide ensures consistent catalytic turnover frequencies (TOF).[2]
Materials
-
Potassium tert-butoxide (KOtBu) (1.1 equiv)[2]
-
THF (Anhydrous, 5 mL/mmol)[2]
-
n-Pentane (for extraction)
Step-by-Step Methodology
-
Setup: Charge a flame-dried round-bottom flask with KOtBu and anhydrous THF under nitrogen. Cool to 0 °C.
-
Addition: Add this compound dropwise over 20 minutes. Note: The reaction is exothermic.[2] Control addition rate to maintain temp < 5 °C.
-
Elimination: Allow the mixture to warm to room temperature (RT) and stir for 2 hours.
-
Workup: Quench with saturated NH₄Cl. Extract with n-pentane (3x).[2] The pentane layer is washed with brine and dried over MgSO₄.[2]
-
Purification: Carefully concentrate under reduced pressure (cold bath, 20 °C) or use directly as a solution. Caution: Product is volatile.[2]
Protocol B: Pd-Catalyzed Suzuki-Miyaura Coupling
Application: Synthesis of 1-Arylcyclopentenes (Core scaffolds for COX-2 inhibitors and kinase ligands).
Scientific Basis: Vinyl bromides undergo oxidative addition to Pd(0) faster than aryl chlorides but slower than aryl iodides.[2] We utilize a bulky phosphine ligand (SPhos or XPhos) to facilitate this step and prevent Pd-black precipitation.[2]
Reaction Components
| Component | Reagent | Role |
| Substrate | Fresh 1-Bromocyclopentene | Electrophile |
| Coupling Partner | Aryl Boronic Acid (1.2 equiv) | Nucleophile |
| Catalyst | Pd(OAc)₂ (2 mol%) | Pre-catalyst |
| Ligand | SPhos (4 mol%) | Electron-rich ligand for OA acceleration |
| Base | K₃PO₄ (2.0 equiv) | Boronate activation |
| Solvent | Toluene/Water (10:1) | Biphasic system |
Execution Workflow
-
Catalyst Pre-complexation: In a vial, mix Pd(OAc)₂ and SPhos in Toluene. Stir for 10 mins until the solution turns yellow/orange (generation of active Pd(0) species).
-
Loading: Add the aryl boronic acid, K₃PO₄, and the 1-bromocyclopentene solution.
-
Reaction: Seal the vial and heat to 80 °C for 4–6 hours.
-
Validation:
-
Isolation: Filter through a celite pad, eluting with EtOAc. Concentrate and purify via silica flash chromatography.
Protocol C: Ni-Catalyzed Reductive Cross-Coupling
Application: Advanced synthesis of sp²-sp³ linkages (e.g., Benzyl-Cyclopentenyl coupling).
Rationale: Unlike Pd, Nickel can access single-electron transfer (SET) pathways, allowing the coupling of vinyl bromides with alkyl halides (electrophile-electrophile coupling) under reductive conditions. This avoids the need for pre-formed organometallic reagents (organozincs/boronates).[2]
Experimental Setup (Air-Sensitive)
This protocol requires strict exclusion of O₂/H₂O.[2] A glovebox or rigorous Schlenk technique is mandatory.[2]
Figure 2: Workflow for Ni-catalyzed reductive coupling.
Protocol Details
-
Catalyst: NiCl₂(glyme) (10 mol%) + Pybox Ligand (12 mol%).[2]
-
Reductant: Manganese powder (Mn⁰) (3.0 equiv) – Must be activated via acid wash and drying prior to use.[2]
-
Solvent: DMA (N,N-Dimethylacetamide) – Anhydrous.[2]
-
Procedure:
-
Combine Ni source, ligand, and Mn in the reaction vessel inside the glovebox.[2]
-
Add the electrophiles: 1-bromocyclopentene (1.0 equiv) and Benzyl chloride (1.5 equiv).[2]
-
Seal and stir vigorously at room temperature.
-
Mechanism: The Mn reduces Ni(II) to Ni(0).[2] Ni(0) reacts with the benzyl chloride (via radical pathway) and vinyl bromide to form the C-C bond.[2]
-
Troubleshooting & Optimization
| Observation | Probable Cause | Corrective Action |
| Low Yield (Step A) | Incomplete elimination | Ensure KOtBu is fresh.[2] Increase reaction time. Do not overheat (polymerization risk).[2] |
| Pd-Black Formation | Oxygen ingress or Ligand oxidation | Degas solvents using freeze-pump-thaw. Use fresh SPhos. |
| No Reaction (Ni-Coupling) | Mn surface passivation | Activate Mn powder with dilute HCl, wash with acetone/ether, and dry under vacuum before use. |
| Homocoupling (Biaryl) | Transmetallation issues | Adjust the ratio of electrophiles. Add the more reactive electrophile slowly.[2] |
References
-
Synthesis of Vinyl Bromides: Roberts, J. D.; Caserio, M. C.[2] Basic Principles of Organic Chemistry. W. A. Benjamin, Inc., 1977.
-
Suzuki-Miyaura Coupling: Miyaura, N.; Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[2] Chem. Rev.[2]1995 , 95, 2457–2483. [2]
-
Ni-Catalyzed Reductive Coupling: Cherney, A. H.; Reisman, S. E.[4] "Nickel-Catalyzed Asymmetric Reductive Cross-Coupling Between Vinyl and Benzyl Electrophiles." J. Am. Chem. Soc.[2][4][5]2014 , 136, 14365–14368. [2]
-
Safety Data: PubChem CID 12601463 (this compound).[1][2] [2]
Sources
Troubleshooting & Optimization
Challenges in the stereoselective synthesis of trans-1,2-dibromocyclopentane
Subject: Troubleshooting & Optimization Guide for trans-1,2-Dibromocyclopentane Synthesis Ticket ID: #Br-C5-TRANS-001 Support Level: Tier 3 (Senior Application Scientist) Status: Active[1]
Executive Summary: The Stereochemical Mandate
Welcome to the Halogenation Chemistry Support Hub. You are likely here because your synthesis of this compound is suffering from low yields, discoloration, or spectral impurities.
The Core Principle: The synthesis relies on the electrophilic addition of molecular bromine (
The Challenge: While the mechanism favors the trans product, the practical execution is plagued by:
-
Exothermic Runaway: Leading to polymerization or polybromination.[1]
-
Radical Competition: Allylic bromination (substitution) competes with addition if light or heat is uncontrolled.[1]
-
Product Instability: Vicinal dibromides are prone to dehydrohalogenation (loss of HBr) during purification.[1]
Experimental Workflow & Mechanism (Visualized)
Figure 1: Reaction Mechanism & Stereochemical Control
This diagram illustrates the critical "Anti-Addition" pathway that must be preserved.[1]
Caption: The formation of the rigid bromonium ion blocks the 'syn' face, forcing the bromide ion to attack from the opposite side, guaranteeing the trans-configuration.
Critical Troubleshooting Modules (Q&A)
Module A: Reaction Setup & Yield Optimization
Q: My reaction mixture turned black and tarry. What happened? A: You likely triggered a radical polymerization or polybromination cascade.[1]
-
Root Cause: Reaction temperature was too high, or light was introduced.[1]
-
Fix:
-
Temperature Control: The reaction must be conducted between -78°C and 0°C . Do not run this at room temperature.
-
Light Exclusion: Wrap the reaction flask in aluminum foil. Light cleaves
into radicals ( ), initiating allylic substitution rather than the desired electrophilic addition.[1]
-
Q: I am seeing significant amounts of 3-bromocyclopentene (Allylic Bromide). Why? A: This is the classic "Radical vs. Ionic" competition.
-
Mechanism: If free radicals are present (due to light or peroxides in the alkene), they abstract an allylic hydrogen.
-
Protocol Adjustment:
-
Ensure your cyclopentene is peroxide-free (pass through basic alumina if necessary).[1]
-
Use a radical inhibitor (e.g., BHT) if the problem persists, though low temperature is usually sufficient.
-
Q: Which solvent should I use? DCM or Carbon Tetrachloride? A:
-
Recommendation: Use Dichloromethane (DCM) .[1]
-
Reasoning: While
is historically cited, it is highly toxic and ozone-depleting.[1] DCM is polar enough to stabilize the transition state leading to the bromonium ion but non-nucleophilic enough to prevent solvent participation. -
Avoid: Ethers (react with
) or nucleophilic solvents (Water/Alcohols), which will form bromohydrins (OH and Br addition) instead of dibromides.[1]
Module B: Purification & Stability
Q: The product decomposes during distillation.[1] How do I purify it? A: this compound is thermally sensitive.[1]
-
The Issue: Heating vicinal dibromides often causes elimination of HBr , reverting to vinyl bromides or cyclopentadiene (which then polymerizes).
-
Solution:
-
Vacuum Distillation: Only distill under high vacuum (<1 mmHg) to keep the bath temperature below 50°C.
-
Column Chromatography: If small scale, use a short silica plug.[1] Note: Silica is slightly acidic and can catalyze elimination; neutralize with 1% Et3N if needed.
-
Q: My product is turning brown in storage. A: Auto-elimination of HBr is occurring.[1] The brown color is elemental bromine being liberated or oxidized byproducts.[1]
-
Storage Protocol: Store over copper wire (stabilizer) in the dark at -20°C.
Standardized Synthesis Protocol
Use this validated workflow to minimize side reactions.
Figure 2: Experimental Workflow
Caption: Step-by-step execution plan emphasizing temperature control and oxidant quenching.
Detailed Steps:
-
Preparation: Dissolve 10 mmol Cyclopentene in 20 mL dry DCM. Flush with Nitrogen.[1]
-
Cooling: Submerge flask in an ice-salt bath (-10°C) or dry ice/acetone (-78°C).
-
Addition: Add 10 mmol
(diluted in DCM) dropwise. Crucial: The rate of addition should match the rate of decolorization. -
Endpoint: Stop addition when a faint orange color persists (indicating slight excess
). -
Quench: Wash the organic layer with 10% Aqueous Sodium Thiosulfate (
) until the organic layer is clear.[1] -
Workup: Dry over
, filter, and concentrate via rotary evaporation (Bath < 30°C).
Analytical Validation (Data Table)
Use these parameters to confirm you have the trans isomer and not the cis (meso) compound or allylic impurities.
| Parameter | This compound | cis-1,2-Dibromocyclopentane | Notes |
| Methine protons on C1/C2.[1] | |||
| Coupling Constant ( | The trans isomer typically adopts a conformation where H-C-C-H dihedral angles reduce the coupling constant compared to typical diaxial systems due to ring puckering [1]. | ||
| Physical State | Liquid (Density ~1.9 g/mL) | Liquid | Trans is the thermodynamic product.[1][2] |
Note on Conformation: Cyclopentane rings are not flat; they pucker.[1] In the trans isomer, the bromine atoms try to adopt a pseudo-diequatorial position to minimize steric repulsion, but the equilibrium is dynamic. This makes NMR interpretation slightly more complex than in cyclohexane systems [2].[1]
References
-
PubChem. (2025).[1][3] 1,2-Dibromocyclopentane Compound Summary. National Library of Medicine.[1] Available at: [Link][1]
-
Master Organic Chemistry. (2013). Bromination of Alkenes: The Mechanism. Available at: [Link]
-
ChemGuide. (2023).[1] Mechanisms of Electrophilic Addition: Bromine and Alkenes. Available at: [Link][1]
Sources
Technical Support Center: High-Purity Isolation of trans-1,2-Dibromocyclopentane
Subject: Purification Protocol & Troubleshooting Guide for trans-1,2-Dibromocyclopentane (CAS: 16077-41-1) Audience: Chemical Process Engineers, Medicinal Chemists, and R&D Scientists Version: 2.4 (Current)
Introduction: The Stereochemical Challenge
The synthesis of this compound via the bromination of cyclopentene is a textbook example of stereospecific anti-addition. However, in practical research and drug development applications, achieving >98% stereochemical purity is complicated by three factors:
-
Thermal Instability: Vicinal dibromides are prone to thermal dehydrobromination (eliminating HBr), leading to vinyl bromide impurities.
-
Radical Scrambling: Exposure to light or peroxides during synthesis can induce a radical mechanism, generating the thermodynamically less favorable cis-isomer.
-
Physical Similarity: The boiling points and polarity of the cis and trans isomers are close, requiring precise fractionation techniques.
This guide provides a self-validating workflow to isolate the trans-isomer while minimizing decomposition.
Module 1: Synthesis Fidelity (The First Line of Defense)
The Principle: The most effective purification is preventing the formation of the cis-isomer and poly-brominated byproducts during the reaction itself.
Mechanism & Control
The reaction proceeds via a cyclic bromonium ion intermediate. Nucleophilic attack by the bromide ion (
-
Critical Control Point: If free radicals are present (due to light or heat), the reaction shifts to a radical chain mechanism, which is non-stereospecific and yields a mixture of cis and trans, along with allylic bromination products (3-bromocyclopentene).
Visualizing the Pathway
Figure 1: Mechanistic bifurcation. The ionic pathway (top) yields exclusive trans-isomer. The radical pathway (bottom) introduces cis-impurities.
Module 2: Purification via Vacuum Distillation
Warning: Do NOT attempt distillation at atmospheric pressure. 1,2-dibromocyclopentane will decompose (turn brown/black) above 150°C due to HBr elimination.
Physical Properties Comparison
| Property | This compound | cis-1,2-Dibromocyclopentane | Implication |
| Polarity | Lower (Net dipole reduced) | Higher (Net dipole distinct) | trans elutes first in silica; boils lower. |
| Boiling Point | ~70–75°C @ 15 mmHg | ~80–85°C @ 15 mmHg | Separation possible via fractional distillation. |
| Stability | Moderate | Lower (Steric strain) | Keep bath temp <100°C. |
Step-by-Step Distillation Protocol
-
Quench & Wash: Ensure all unreacted bromine is quenched with sodium bisulfite (
). Wash the organic layer with 5% sodium bicarbonate ( ) to remove trace acid. Acid catalyzes decomposition. -
Stabilization: Add a small amount of Potassium Carbonate (
) or Silver Wool to the distillation flask. This acts as an acid scavenger during heating. -
Vacuum Setup: Use a high-vacuum line (<10 mmHg is ideal).
-
Target Vapor Temp: 65–75°C.
-
Bath Temp: Do not exceed 110°C.
-
-
Fractionation:
-
Fraction 1 (Fore-run): Solvent residues and unreacted cyclopentene.
-
Fraction 2 (Target): Collects at steady temp (~70°C @ 15 mmHg). Refractive Index check recommended.
-
Residue: Dark brown liquid containing cis-isomer and polymers.
-
Module 3: Chromatographic "Polishing"
If distillation yields 90-95% purity and higher grades are required (e.g., for crystallographic studies or biological assays), use Flash Column Chromatography.
Chromatography Guidelines
-
Stationary Phase: Silica Gel 60 (230-400 mesh).
-
Mobile Phase: 100% Hexanes (or Pentane)
2% Ethyl Acetate in Hexanes. -
Rationale: The trans-isomer is less polar than the cis-isomer.[1][2]
-
Elution Order:
-
Unreacted Cyclopentene (if any).
-
This compound (First major spot).
-
cis-1,2-Dibromocyclopentane (Trails the trans spot).
-
Tribromides/Byproducts (Retained longer).
-
-
Troubleshooting Guide (FAQ)
Q1: My product turned dark brown during distillation. What happened?
Diagnosis: Thermal decomposition.[3][4] You likely generated HBr, which catalyzed further degradation into 1-bromocyclopentene and polymers. Solution:
-
Check your vacuum pressure.[5] If pressure is too high, you are forcing the boiling point up into the decomposition zone (>150°C).
-
Did you add the stabilizer (
)? -
Recovery: Dilute the dark oil in ether, wash with
(aq) to remove acid, dry, and re-distill at a lower pressure.
Q2: NMR shows a persistent impurity (~5-10%) despite distillation.
Diagnosis: Likely the cis-isomer. The boiling point difference (~5-10°C) is small enough that simple distillation often fails to separate them completely. Solution:
-
Switch to a Vigreux column (fractional distillation) to improve separation efficiency.
-
If the scale is small (<5g), use the chromatographic method described in Module 3.
Q3: How do I confirm I have the trans isomer and not the cis?
Validation:
-
1H NMR: The methine protons (-CHBr-) in the trans isomer typically appear upfield relative to the cis isomer due to shielding effects and symmetry.
-
13C NMR: Look for symmetry. cis-1,2-dibromocyclopentane is a meso compound (plane of symmetry), while trans is C2 symmetric.[6] (Note: Both show simplified spectra, but chemical shifts differ).
-
Physical State: While both are liquids at room temperature, the trans isomer has a lower freezing point.
Module 4: Workflow Decision Tree
Use this logic flow to determine the correct purification path for your specific crude mixture.
Figure 2: Purification decision logic. Prioritizes acid removal and vacuum distillation before chromatography.
References
-
PubChem. (n.d.). cis-1,2-Dibromocyclopentane | C5H8Br2.[7] National Library of Medicine. Retrieved January 29, 2026, from [Link]
-
Singhal, R. (2005). Stereochemistry of the Ionic Addition to an Alkene. Princeton University Chemistry Archives. Retrieved from [Link]
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
- Goering, H. L., & Sims, L. L. (1955). The Stereochemistry of the Free Radical Addition of Hydrogen Bromide to 1-Bromocyclohexene. Journal of the American Chemical Society. (Foundational text on radical vs. ionic addition mechanisms in cyclic systems).
-
MasterOrganicChemistry. (2024). Halogenation of Alkenes: The Mechanism. Retrieved from [Link]
Sources
- 1. chemistry -isomers-stereo-isomers-properties of cis and trans [dynamicscience.com.au]
- 2. reddit.com [reddit.com]
- 3. princeton.edu [princeton.edu]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. Purification [chem.rochester.edu]
- 6. How to Identify Molecules as Meso Compounds | dummies [dummies.com]
- 7. cis-1,2-Dibromocyclopentane | C5H8Br2 | CID 21122218 - PubChem [pubchem.ncbi.nlm.nih.gov]
Optimizing reaction conditions for the synthesis of trans-1,2-dibromocyclopentane
Topic: Optimizing reaction conditions for the synthesis of trans-1,2-dibromocyclopentane Content type: Technical Support Center Guide
Executive Summary & Reaction Logic
This guide addresses the synthesis of this compound via the electrophilic addition of bromine (
The Core Challenge: While the mechanism theoretically guarantees the trans isomer, experimental deviations often lead to:
-
Allylic Bromination: Radical substitution competing with ionic addition (caused by light/heat).[2]
-
Bromohydrin Formation: Competition from moisture (water acts as a nucleophile).
-
Thermal Decomposition: The product is thermally sensitive during purification.
Visualizing the Mechanism
Understanding the "Why" is critical for troubleshooting. The stereoselectivity is not magic; it is a geometric constraint imposed by the intermediate.
Figure 1: The reaction pathway. Note that the cyclic bromonium ion blocks the 'syn' face, forcing the second bromine atom to attack from the bottom (anti), yielding the trans product exclusively.[3][4]
Optimized Experimental Protocol (The "Gold Standard")
This protocol prioritizes stereochemical purity and safety .
Reagents & Stoichiometry
| Component | Role | Eq. | Notes |
| Cyclopentene | Substrate | 1.0 | Must be free of peroxides. |
| Bromine ( | Reagent | 1.05 | Slight excess ensures full conversion. |
| Dichloromethane (DCM) | Solvent | 10-15 vol | Anhydrous. High solubility, inert. |
| Sodium Thiosulfate | Quench | N/A | 10% aq. solution to neutralize excess |
Step-by-Step Methodology
-
Setup: Equip a 3-neck round-bottom flask with a magnetic stir bar, a pressure-equalizing addition funnel, and a nitrogen inlet. Flame-dry the glassware and let it cool under nitrogen.
-
Solvent & Substrate: Charge the flask with Cyclopentene (1.0 eq) and anhydrous DCM. Cool the system to -5°C to 0°C using an ice/salt bath.
-
Why? Low temperature suppresses the radical pathway (allylic substitution) and manages the exotherm.
-
-
Bromine Addition: Dilute
(1.05 eq) in DCM (1:1 v/v) in the addition funnel. Add dropwise over 30–60 minutes.-
Visual Cue: The solution will turn reddish-brown. The color should dissipate initially as
is consumed.[2] A persistent light orange color at the end indicates completion. -
Critical Control: Perform this step in low light (wrap flask in foil) to prevent radical initiation.
-
-
Workup:
-
Purification: Vacuum distillation is recommended for high purity, but avoid excessive pot temperatures (>60°C) to prevent dehydrobromination.
Troubleshooting Guide (Q&A)
Issue 1: "I am seeing a significant amount of 3-bromocyclopentene (allylic bromide) instead of the dibromide."
Diagnosis: Radical Substitution Competition.[5] Root Cause: The reaction conditions allowed the free-radical mechanism to compete with the ionic electrophilic addition. This is typically triggered by light (photolysis) or heat .[2] Corrective Action:
-
Wrap the flask in aluminum foil during the reaction.
-
Ensure the internal temperature remains below 0°C during addition.
-
Check Reagents: Ensure no radical initiators (like peroxides in old alkene stocks) are present. Pre-treat cyclopentene with basic alumina if suspected.[5]
Issue 2: "My product contains hydroxyl groups (Bromohydrin formation)."
Diagnosis: Nucleophilic Competition by Water.[2] Root Cause: Moisture in the solvent or atmosphere. Water is a competent nucleophile and will attack the bromonium ion to form 2-bromocyclopentanol.[2] Corrective Action:
-
Use anhydrous DCM (distilled over
or from a solvent system). -
Keep the system under a positive pressure of dry Nitrogen or Argon .
-
Ensure glassware is flame-dried.
Issue 3: "The product is turning dark brown/black upon storage."
Diagnosis: Dehydrobromination/Decomposition.[5]
Root Cause: Vicinal dibromides can eliminate HBr to form vinyl bromides or polymers, especially if traces of acid (
-
Stabilization: Store the product over a few copper turnings (stabilizer) or in the dark at 4°C.
-
Acid Removal: Ensure the workup included a thorough bicarbonate wash to neutralize any generated HBr.
Issue 4: "Can I use a 'greener' solvent than DCM?"
Diagnosis: Solvent Selection. Insight: While DCM is standard, it is hazardous. Alternative:
-
Ethanol: You can use ethanol, but you must accept that solvolysis (formation of the ethyl ether byproduct) is a risk.
-
Green Protocol: Use Propylene Carbonate or perform the reaction "neat" (no solvent) with careful cooling, though neat reactions are dangerous due to rapid exotherms. The safest green alternative is Ethyl Acetate , though solubility of the intermediate complex may vary.
Diagnostic Flowchart
Use this decision tree to resolve yield or purity issues immediately after the reaction.
Figure 2: Rapid diagnostic tree for post-reaction analysis.
References
-
Mechanism of Electrophilic Addition
-
Experimental Procedures (Cyclohexene Analog)
-
Stereochemistry of Cycloalkane Bromination
-
Chemistry LibreTexts. (2023). Reactions of Alkenes with Bromine. Link
-
-
Green Chemistry Alternatives
-
The Green Chemistry Initiative. (2019). How green is your bromination reaction?Link
-
Sources
- 1. homework.study.com [homework.study.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. quora.com [quora.com]
- 4. quora.com [quora.com]
- 5. youtube.com [youtube.com]
- 6. US3880925A - Separation and purification of cis and trans isomers - Google Patents [patents.google.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Stability & Handling of trans-1,2-Dibromocyclopentane
Executive Summary & Core Directive
To the Researcher: You are likely working with trans-1,2-dibromocyclopentane (CAS: 10230-26-9) as a synthetic intermediate for cyclopentene derivatives or as a brominating agent. While often treated as a standard alkyl halide, this compound possesses specific stereochemical vulnerabilities that accelerate decomposition if mishandled.
The Core Issue: Unlike simple alkyl halides, this compound is prone to spontaneous dehydrohalogenation (loss of HBr). The trans stereochemistry allows the bromine atoms to adopt a diaxial conformation—the perfect geometric alignment for E2 elimination reactions. Once HBr is generated, it acts as an autocatalyst, accelerating further degradation and oxidation, turning your clear reagent into a useless brown sludge.
This guide provides the protocols necessary to arrest this cycle and ensure experimental reproducibility.
Critical Storage Parameters (The Gold Standard)
To maintain purity >97% over extended periods, you must inhibit three degradation vectors: Entropy (Heat) , Photolysis (Light) , and Hydrolysis (Moisture) .
| Parameter | Recommended Condition | The "Why" (Mechanism) |
| Temperature | -20°C (Long-term) 2-8°C (Active use) | Low temperature kinetically inhibits the E2 elimination pathway. While the compound is liquid at RT, storage above 25°C significantly increases the rate of HBr formation. |
| Atmosphere | Argon or Nitrogen | Oxygen promotes the oxidation of liberated HBr to |
| Light | Amber Vials / Foil Wrap | The C-Br bond is photosensitive. UV/Visible light can homolytically cleave the bond, generating radical species that initiate chain decomposition. |
| Container | Glass with Teflon Liner | Avoid: Rubber septa (which absorb organic halides) or metal caps without liners (corroded by HBr fumes). |
Decomposition Mechanics: Know Your Enemy
Understanding the degradation pathway is the key to preventing it. The primary failure mode is not simple bond breaking, but a stereoelectronically driven elimination.
Mechanism: The trans-Diaxial Trap
In the cyclopentane ring, the trans-1,2-dibromide can "ring flip" or twist. When both bromine atoms (and adjacent hydrogens) align anti-periplanar (diaxial), base-catalyzed or thermal elimination becomes energetically favorable.
Visualization: Degradation Pathway
The following diagram illustrates the cascade from the pure reagent to its breakdown products.
Figure 1: The autocatalytic decomposition cycle. Note that HBr produced in the first step catalyzes further breakdown, making the degradation exponential once started.
Troubleshooting & Diagnostics
Scenario A: "My Reagent has turned brown/orange."
Diagnosis: Free bromine (
-
Wash: Dilute the reagent in an inert solvent (e.g.,
). Wash with cold 5% (sodium thiosulfate) until the color disappears. -
Dry: Dry the organic layer over anhydrous
. -
Filter & Concentrate: Remove solvent under reduced pressure.
-
Re-Assay: Check NMR. If >5% alkene is present (olefinic protons at 5.8-6.0 ppm), purify via vacuum distillation.
Scenario B: "The liquid has solidified in the freezer."
Diagnosis: Normal physical behavior. Impact: None. Corrective Action: Allow to thaw slowly at room temperature in a desiccator. Do not heat to accelerate thawing, as this encourages elimination.
Scenario C: Quality Control Decision Tree
Use this workflow to determine if your reagent is safe for critical experiments.
Figure 2: Pre-experiment validation workflow to ensure reagent integrity.
Frequently Asked Questions (FAQs)
Q: Can I store this compound over molecular sieves? A: Use with caution. While removing water is critical, some molecular sieves (like 4Å) can be slightly basic or contain Lewis acidic sites that catalyze dehydrohalogenation. A better drying agent for storage is a small amount of acid-washed copper wire (stabilizer) or simply ensuring the container is flushed with Argon.
Q: Why is the trans isomer preferred over the cis isomer for synthesis? A: The trans isomer is generally the major product of the bromination of cyclopentene due to the anti-addition mechanism of bromine. The cis isomer is a meso compound.[1] However, the trans isomer's ability to access the diaxial conformation makes it kinetically more unstable regarding elimination compared to systems where diaxial alignment is sterically locked out.
Q: I need to weigh out 50 mg. Should I do this in the open air? A: Avoid open-air weighing if high humidity is present.
-
Best Practice: Determine the density (approx 1.7-1.8 g/mL, though batch specific). Use a gas-tight syringe to transfer the corresponding volume directly into your reaction vessel. This minimizes exposure to atmospheric moisture.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12601463, this compound. Retrieved January 29, 2026 from [Link]
-
NIST Mass Spectrometry Data Center. Cyclopentane, 1,2-dibromo-, trans-. NIST Chemistry WebBook, SRD 69. Retrieved January 29, 2026 from [Link]
-
Jung, K., Yun, S. J., & Huh, D. S. (1987). Gas-phase thermal decomposition reactions of 1,2-dibromopropane.[2] Journal of the Chemical Society, Faraday Transactions 2, 83, 971-983.[2] (Cited for mechanistic parallels in vicinal dibromide elimination). [Link]
-
ICL Industrial Products. Bromine Safety Handbook. (General guidance on handling bromine-releasing compounds). [Link]
Sources
Scale-up considerations for the synthesis of trans-1,2-dibromocyclopentane
Reference Ticket: #SC-Br-C5H8 | Status: Resolved | Tier: L3 (Process Engineering)
Welcome to the Reaction Engineering Support Hub.
You have accessed the technical guide for the scale-up of electrophilic bromination of cyclopentene . This document addresses the critical thermodynamic, safety, and purification challenges encountered when moving from milligram-scale medicinal chemistry to kilogram-scale process development.
Module 1: Critical Safety & Reagent Handling
Before initiating any scale-up (>100g), review these parameters. The primary risks are thermal runaway and bromine exposure.
1.1 Reagent Specifications
| Component | Role | Density (g/mL) | Critical Hazard | Scale-Up Note |
| Cyclopentene | Substrate | 0.77 | Highly Flammable, Volatile | Low flash point (–37°C). Ensure reactor is grounded. |
| Bromine ( | Reagent | 3.10 | Corrosive, Oxidizer, Toxic | High Density: Pumps must be rated for heavy liquids. |
| Dichloromethane (DCM) | Solvent | 1.33 | Volatile, Carcinogen Suspect | Low boiling point (40°C) makes it prone to boil-over during exotherms. |
| 1,2-Dibromocyclopentane | Product | ~1.88 | Irritant | Prone to HBr elimination if heated >100°C. |
1.2 The "Green" Alternative
Q: Can we avoid liquid bromine for safety?
A: Yes. For intermediate scale (100g – 1kg), use Pyridinium Tribromide (solid, mp ~100°C). It releases
-
Trade-off: Lower atom economy and requires removal of pyridinium salts during workup.
Module 2: Reaction Engineering (The "During" Phase)
2.1 Mechanism & Stereochemistry
The reaction proceeds via a cyclic bromonium ion intermediate, followed by a backside attack (
Figure 1: Stereochemical pathway. The bulky bromine atom blocks one face, forcing the second bromine to attack from the opposite side.
2.2 Troubleshooting: Exotherm Control
Issue: "The reaction temperature spiked, and the solvent boiled."
Root Cause: Bromination is highly exothermic (
-
Cryogenic Cooling: Pre-cool the cyclopentene/DCM solution to -10°C to 0°C .
-
Controlled Addition: Do not dump bromine. Use a pressure-equalizing dropping funnel (lab) or a metering pump (pilot) to add
dropwise. -
Visual Indicator: The reaction is self-indicating.
-
Ideal: Solution remains slightly yellow/orange (slight excess
). -
Danger: If solution goes colorless immediately, you are adding too slowly (safe) or the reaction is stalling (dangerous if it suddenly starts).
-
Runaway: If solution turns dark red/brown and boils, stop addition immediately.
-
Q: Why use DCM if it boils so easily? A: DCM is non-nucleophilic. If you use water or alcohols, they will attack the bromonium ion, forming bromohydrins (impurities) instead of the dibromide. If higher temperature stability is needed, switch to 1,2-Dichloroethane (DCE) (bp 83°C), but be aware of its higher toxicity.
Module 3: Work-up & Purification
3.1 Quenching the Excess
Never distill a crude mixture containing free bromine.
-
Protocol: Wash the organic layer with 10% aqueous Sodium Bisulfite (
) or Sodium Thiosulfate. -
Endpoint: The organic layer should transition from red/orange to pale yellow/colorless.
3.2 The "Density Trap"
Issue: "I can't tell which layer is which in the separatory funnel." Technical Insight:
-
Cyclopentene (0.[1]77) floats on water.
-
1,2-Dibromocyclopentane (~1.88) sinks in water.
-
DCM (1.[2]33) sinks in water.
-
Result: Throughout the reaction, your product layer is the BOTTOM layer.[3] Do not discard the bottom layer by mistake.
3.3 Distillation & Stability
Issue: "The product turned black during distillation." Root Cause: Vicinal dibromides are thermally unstable. Heating them promotes the elimination of HBr, reforming the alkene (or bromocyclopentene) and polymerizing. Solution:
-
Vacuum is Mandatory: Never distill at atmospheric pressure.
-
Target: Boiling point is ~70-75°C at 15-20 mmHg.
-
-
Stabilize the Pot: Add a small amount of Potassium Carbonate (
) or Calcium Carbonate to the distillation flask to neutralize any trace acid formed in situ.
Module 4: Process Workflow (Scale-Up)
Figure 2: Process flow diagram for batch synthesis. Critical Control Points (CCPs) are highlighted in yellow and red.
Module 5: Storage & Stability FAQs
Q: My product is turning brown in storage. Is it ruined? A: It is degrading. The brown color is elemental bromine/HBr forming from elimination.
-
Fix: Re-wash with sodium bisulfite, dry, and re-distill if purity is critical.
-
Prevention: Store in amber glass (light sensitive) at 4°C. Add a stabilizer like Epichlorohydrin (0.1%) or store over a small piece of Silver Wool or Copper turnings to scavenge free halogens.
Q: Can I use this for Grignard formation? A: No. 1,2-dibromides react with Magnesium to perform an elimination reaction, regenerating cyclopentene (the starting material), not the Grignard reagent. This is a common method for activating Mg metal (entrainment), but it will not give you the di-Grignard.
References
- Mechanism & Stereochemistry: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 19: Electrophilic Addition to Alkenes).
-
Synthetic Protocol (Analogous): Schmid, H. & Karrer, P. (1946). Bromination of Cycloalkenes. Helvetica Chimica Acta. (Referencing general bromination protocols).
-
Safety & Handling: National Center for Biotechnology Information. (2024).[4] PubChem Compound Summary for Bromine. Retrieved from .
- Green Chemistry Alternative: Ghorbani-Vaghei, R., & Tolenia, S. (2009). Bromination of Alkenes using Pyridinium Tribromide. Tetrahedron Letters.
-
Distillation & Stability: Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann.[5] (General procedures for alkyl bromides).
Sources
Technical Support Center: Synthesis & Characterization of trans-1,2-Dibromocyclopentane
Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Impurity Profiling & Troubleshooting
Introduction: The Precision of Halogenation
Welcome to the technical support hub for the synthesis of trans-1,2-dibromocyclopentane. While the bromination of cyclopentene appears to be a textbook electrophilic addition, the practical reality in drug development contexts involves critical nuances. The stereospecificity of this reaction (favoring the trans isomer via anti-addition) is high, but environmental factors and analytical artifacts often lead to misinterpretation of purity.
This guide addresses the "Hidden Impurities"—those formed by competitive pathways (radical substitution) or created artificially during analysis (thermal degradation).
Module 1: Mechanism & Impurity Genesis (The "Why")
To control impurities, you must understand their origin. The synthesis relies on the formation of a bromonium ion intermediate.[1][2][3][4] However, deviations in temperature, light exposure, or solvent quality open "trapdoor" pathways to impurities.
Core Reaction Pathways
-
The Ionic Pathway (Desired): Low-temperature, dark conditions favor the formation of the cyclic bromonium ion. Backside attack by bromide (
) yields the trans-1,2-dibromide. -
The Radical Pathway (Impurity A): Light (
) or heat promotes homolytic cleavage of , leading to allylic substitution (3-bromocyclopentene) rather than addition. -
The Nucleophilic Competition (Impurity B): If the solvent contains water or alcohols, they compete with
to open the bromonium ring, forming bromohydrins (2-bromocyclopentanol).
Visualization: Reaction Bifurcation Logic
The following diagram maps the decision nodes where your reaction might be deviating.
Figure 1: Mechanistic bifurcation showing how environmental controls (light, moisture) dictate the ratio of desired product vs. allylic and solvolytic impurities.
Module 2: Analytical Troubleshooting (The "How")
Users frequently report discrepancies between GC-MS data (showing multiple peaks) and NMR data (showing high purity). This section resolves those conflicts.
Ticket #001: The "Ghost" Olefin in GC-MS
Issue: "My GC-MS shows a significant peak for bromocyclopentene (monobromide), but I don't see the corresponding alkene protons in my NMR." Root Cause: Thermal Instability. Vicinal dihalides (1,2-dibromides) are thermally labile. Inside a hot GC injector port (>200°C), they undergo thermal dehydrobromination (elimination of HBr), reverting to 1-bromocyclopentene or cyclopentadiene inside the instrument [1, 5].
Corrective Action:
-
Lower Injector Temp: Reduce inlet temperature to <150°C if possible.
-
Use Soft Ionization: High-energy electron impact (EI) can also fragment the molecule aggressively.
-
Trust the NMR: If the NMR shows clean trans-1,2-dibromide, the olefin peak in GC is likely an artifact.
Ticket #002: Stereochemical Ambiguity (cis vs. trans)
Issue: "How do I definitively prove I have the trans isomer and not the cis?" Root Cause: Both isomers have symmetry that simplifies the NMR spectrum, making them look similar at first glance.
-
Trans:
symmetry (chiral). -
Cis: Plane of symmetry (meso).
Differentiation Protocol:
The key lies in the coupling constants (
| Feature | This compound | cis-1,2-Dibromocyclopentane |
| Symmetry | Mirror Plane (Meso, achiral) | |
| Methine Shift ( | ~4.2 - 4.6 ppm ( | ~4.2 - 4.6 ppm ( |
| Coupling Pattern | AA'BB' system (Complex) | AA'BB' system (Distinct from trans) |
| Thermodynamics | More stable (reduced dipole repulsion) | Less stable (steric/dipole clash) |
Note: While shifts are similar, the specific line shape and
Module 3: Experimental Protocols
Standard Operating Procedure (SOP): Synthesis & Isolation
Objective: Minimize radical substitution and solvolysis.
-
Preparation: Flame-dry a 3-neck round bottom flask. Purge with
. -
Solvent: Use anhydrous Dichloromethane (
). Why? Non-nucleophilic and dissolves reactants well. -
Cooling: Cool cyclopentene solution to -5°C to 0°C . Why? Low temperature suppresses the activation energy required for the radical pathway.
-
Addition: Add
dropwise. Exclude Light (wrap flask in foil).-
Visual Cue: The red bromine color should disappear rapidly upon hitting the solution. If color persists, the reaction is stalling or complete.
-
-
Quench: Wash with 10%
(sodium thiosulfate) to remove unreacted bromine (stops radical reactions during workup). -
Isolation: Dry over
and concentrate in vacuo at low heat (<30°C).-
Warning: Do not distill at atmospheric pressure; the product will decompose. Use high vacuum if distillation is necessary.
-
Troubleshooting Logic Flow
Use this logic gate to determine the next step in your characterization.
Figure 2: Decision tree for distinguishing between analytical artifacts and genuine synthetic impurities.
Frequently Asked Questions (FAQ)
Q: My product turned from clear to reddish-brown after one day of storage. Is it ruined?
A: Not necessarily, but it is degrading. The color indicates the release of elemental bromine (
-
Fix: Wash a small aliquot with sodium thiosulfate. If it clears and NMR is good, the bulk is likely still usable.
-
Prevention: Store under
in the dark at -20°C. Add a copper turning to the vial to scavenge free bromide.
Q: Can I use Chloroform (
Q: Why do I see a triplet at
References
-
Master Organic Chemistry. "Bromination of Alkenes: The Mechanism." Master Organic Chemistry, 2023. [Link]
-
PubChem. "this compound | C5H8Br2." National Institutes of Health (NIH). [Link]
-
Chemistry LibreTexts. "Reactions of Alkenes with Bromine." LibreTexts, 2023. [Link]
-
Quora (Verified Expert Consensus). "Bromination of Cyclopentene Products." Quora, 2021. [Link]
-
Royal Society of Chemistry. "Gas-phase thermal decomposition reactions of 1,2-dibromopropane." Journal of the Chemical Society, Faraday Transactions 2. [Link]
Sources
Validation & Comparative
Comparative Guide: Spectroscopic Differentiation of cis- and trans-1,2-Dibromocyclopentane
Executive Summary
For researchers in small-molecule synthesis and medicinal chemistry, distinguishing between cis- and trans-1,2-dibromocyclopentane is a classic problem of stereochemical assignment in flexible ring systems. Unlike rigid cyclohexanes or alkenes, the cyclopentane ring undergoes rapid pseudorotation, complicating static conformational analysis.
This guide establishes that Symmetry and Vibrational Spectroscopy (IR) are the most reliable primary differentiators, followed by detailed NMR coupling analysis which requires correction for ring flexibility.
-
The trans isomer (major product of direct bromination) is chiral (
symmetry) and typically exhibits lower dipole moments. -
The cis isomer is a meso compound (
plane) with a significantly higher dipole moment and distinct steric compression shifts in NMR.
Structural & Conformational Dynamics
To interpret the spectra, one must first understand the dynamic geometry of the analyte.
The "Flexible Ring" Challenge
Cyclopentane is not planar. It exists in a dynamic equilibrium between envelope (
-
This compound:
-
Exists as a racemic pair of enantiomers (
and ). -
Conformational Preference: To minimize the strong dipole-dipole repulsion between the two electronegative bromine atoms, the trans isomer favors a conformation where the C-Br bonds are roughly diaxial (anti-clinal), despite the steric penalty. This is distinct from cyclohexane derivatives where substituents prefer equatorial positions.
-
-
cis-1,2-dibromocyclopentane:
Figure 1: Conformational logic driving the spectroscopic differences. The dipole minimization in the trans isomer is the key driver for its specific spectral signature.
Nuclear Magnetic Resonance (NMR) Analysis[3][4][5][6]
H NMR: The Coupling Constant Trap
Researchers often misapply the "Karplus rule for alkenes" (
1. Chemical Shift (
)[2]
-
-Protons (CH-Br):
-
Cis: typically appears downfield (higher ppm) relative to trans.
-
Mechanism:[1][2][3][4][5] The cis protons are subject to van der Waals deshielding due to the eclipsing nature of the substituents on the same face of the ring.
-
Typical Range:
4.4 – 4.7 ppm. -
Trans: typically appears upfield (lower ppm).
-
Mechanism:[1][2][3][4][5] The pseudo-diaxial conformation places protons in a slightly more shielded environment.
-
Typical Range:
4.1 – 4.4 ppm.
-
2. Coupling Constants (
)
-
Trans (
):-
Because the trans isomer favors the diaxial form (to reduce dipole), the H-H dihedral angle approaches
. -
Result: Moderate-to-Large
value ( Hz, averaged).
-
-
Cis (
):-
The dihedral angle is small (
). -
Result: Large
value ( Hz).
-
-
Differentiation Strategy: Do not rely solely on the magnitude of
. Instead, look at the symmetry of the multiplet and the bandwidth . The cis isomer often shows a more complex higher-order splitting pattern due to magnetic non-equivalence of the methylene protons ( -protons) on the "top" vs "bottom" face of the ring relative to the bromines.
C NMR: Steric Compression
Carbon NMR provides a cleaner distinction due to the
-
Cis Isomer: The bromine atoms are sterically crowded. This compression causes an upfield shift (shielding) of the carbon signals relative to the trans isomer.
-
Trans Isomer: Less steric strain leads to signals appearing downfield relative to cis.
Vibrational Spectroscopy (IR)
Infrared spectroscopy is arguably the fastest method to distinguish these two isomers if pure samples are available, due to the massive difference in molecular dipole moments.
| Feature | Cis-1,2-Dibromocyclopentane | This compound |
| Dipole Moment ( | High (~3.0 D) . The C-Br dipoles are additive. | Low (~1.2 D) . The C-Br dipoles partially cancel (pseudo-anti). |
| IR Intensity | Strong absorption bands. | Weaker absorption bands (lower change in dipole during vibration). |
| C-Br Stretch | Distinct bands in the 600–700 cm | Often shifted slightly higher in frequency due to different kinematics of the diaxial-like stretch. |
Experimental Protocols
Protocol A: Synthesis of this compound
This is the standard reference standard. The reaction proceeds via anti-addition , ensuring the trans product is formed almost exclusively.
Objective: Synthesize and isolate pure this compound. Mechanism: Electrophilic addition via a cyclic bromonium ion.[2]
Reagents:
-
Cyclopentene (10 mmol)
-
Bromine (
) (10 mmol) -
Dichloromethane (DCM) or
(Solvent) -
Saturated
(Quenching agent)
Step-by-Step Workflow:
-
Setup: Place 10 mmol of cyclopentene in 20 mL of DCM in a round-bottom flask at
C (ice bath). Stirring is essential.[2] -
Addition: Add a solution of bromine (10 mmol) in DCM dropwise over 20 minutes.
-
Observation: The deep red color of bromine should disappear upon contact with the solution, indicating consumption.
-
-
Completion: Once a faint red color persists, stop addition.
-
Quenching: Wash the reaction mixture with saturated aqueous
to remove excess bromine (color changes from red to clear). -
Extraction: Separate the organic layer. Wash with water and brine.[2]
-
Drying: Dry over anhydrous
, filter, and concentrate in vacuo. -
Purification: Distillation or Flash Chromatography (Hexanes).
-
Yield: Typically >80% trans isomer.
-
Protocol B: Spectroscopic Validation Workflow
Use this logic tree to validate your product.
Figure 2: Logical workflow for assigning stereochemistry using IR and NMR.
Summary of Comparative Data
| Parameter | cis -1,2-Dibromocyclopentane | trans -1,2-Dibromocyclopentane |
| Symmetry | Meso ( | Chiral ( |
| Dipole Moment | High. | Low (vectors oppose).[2] |
| Downfield (Deshielded, ~4.6 ppm). | Upfield (Shielded, ~4.3 ppm). | |
| Upfield (Steric compression). | Downfield. | |
| Stability | Less stable (Steric/Dipole strain). | More stable (Dipole minimized).[2] |
| Formation | Requires specific stereocontrol (e.g., from cis-diol w/ inversion). | Major product of |
References
-
Stereochemistry of 1,2-Disubstituted Cyclopentanes. Chemistry LibreTexts. Available at: [Link]
-
Conformational Analysis of Cyclopentane Derivatives. RSC Publishing. Available at: [Link]
-
Experimental Determination of Pseudorotation Potentials. ResearchGate. Available at: [Link]
Sources
NMR Spectral Features Distinguishing cis- and trans-1,2-Dibromocyclopentane
This guide is structured to serve as a definitive technical reference for distinguishing cis- and trans-1,2-dibromocyclopentane using NMR spectroscopy. It moves beyond basic textbook definitions to address the conformational complexities inherent to five-membered rings.
Executive Summary: The Diagnostic Matrix
For rapid identification, the following table summarizes the key spectral discriminators. While both isomers share the same connectivity, their distinct symmetry and conformational dynamics create unique spectral fingerprints.
| Feature | cis-1,2-Dibromocyclopentane | This compound |
| Symmetry Element | Plane of Symmetry ( | |
| H1/H2 Multiplicity | Complex Multiplet (AA'BB' character) | Complex Multiplet (AA'BB' character) |
| Larger (typically 5–7 Hz) | Smaller (typically 1–3 Hz)* | |
| Signal Bandwidth | Broader (due to larger | Narrower (pseudo-triplet appearance) |
| 13C Chemical Shift | Upfield (Shielded) due to | Downfield (Deshielded) |
| Conformation | Pseudorotating (avg. planar symmetry) | Pseudorotating (diaxial/diequatorial avg.) |
*Note: In 5-membered rings, the standard Karplus rule (
Theoretical Basis: Conformational Dynamics & Symmetry
To interpret the NMR data correctly, one must understand that cyclopentane rings are not planar; they exist in a dynamic equilibrium of "envelope" and "half-chair" conformations (pseudorotation).
The Symmetry Trap
Both isomers possess symmetry that renders the methine protons (H1 and H2) chemically equivalent.
-
cis-Isomer: A mirror plane passes through C4 and bisects the C1-C2 bond. This makes H1 equivalent to H2, and the "top" face diastereotopic to the "bottom" face.
-
trans-Isomer: A
axis passes through the center of the C1-C2 bond. Rotation maps H1 to H2.
The Pseudorotation Effect
Unlike cyclohexane, which locks into a chair, cyclopentane pseudorotates.
-
cis-1,2-Dibromocyclopentane: The substituents are forced into a gauche relationship. The ring puckers to relieve eclipsing strain, but the dihedral angle between H1 and H2 remains relatively small (
). -
This compound: The molecule seeks to minimize dipole repulsion between the two bromine atoms. This favors a conformation where the C-Br bonds are pseudo-diaxial. In this specific anti-clinal arrangement, the H1-C1-C2-H2 dihedral angle approaches
or becomes significantly distorted, leading to a surprisingly small coupling constant ( ), often smaller than the cis coupling.
Detailed 1H NMR Analysis
The Methine Region (H1/H2)
The signals for the methine protons (H1 and H2) typically appear in the range of 4.0 – 4.6 ppm .
-
cis-Isomer (The "Broad" Signal): The H1/H2 protons couple to each other and to the adjacent methylene protons (H3/H5). Due to the cis geometry, the H1-H2 coupling is significant (Karplus curve for
yields Hz). The summation of this coupling with the vicinal methylene couplings results in a broad, complex multiplet. -
trans-Isomer (The "Narrow" Signal): In the preferred pseudo-diaxial conformation, the H1-H2 dihedral angle is often close to
(where Hz) or averages to a small value ( Hz). Consequently, the H1 signal appears narrower, often resembling a distorted triplet dominated by coupling to the methylene protons rather than to H2.
The Methylene Region (H3/H4/H5)
-
AA'BB' Systems: In both isomers, the methylene protons are not magnetically equivalent. They form higher-order AA'BB' or AA'BB'CC' patterns.
-
Distinction: The cis isomer often shows greater dispersion in the methylene region because the "face" with the two bromines is sterically very different from the "face" with the protons.
Detailed 13C NMR Analysis
Carbon-13 NMR provides a robust confirmation method relying on the
-
cis-Isomer (Shielded): The carbons are sterically compressed. Specifically, C3 and C5 experience a
-gauche interaction with the bromine atoms on the same face. This steric compression leads to an upfield shift (lower ppm). -
trans-Isomer (Deshielded): With the bromines on opposite faces (and often pseudo-diaxial), the steric compression on the ring carbons is reduced compared to the cis isomer. The signals appear downfield (higher ppm).
Experimental Protocol: Self-Validating Workflow
To ensure data integrity, follow this standardized protocol.
Step 1: Sample Preparation
-
Solvent: Use CDCl
(99.8% D) with 0.03% TMS. Avoid polar solvents like DMSO-d6 initially, as they can alter conformational equilibria. -
Concentration: Prepare a 10-15 mg/mL solution. High concentrations can cause viscosity broadening, obscuring the fine splitting patterns essential for determining bandwidth.
Step 2: Acquisition Parameters (Bruker/Varian Standard)
-
Pulse Sequence: Standard 1D proton (e.g., zg30).
-
Relaxation Delay (D1): Set to
seconds. Methine protons near halogens can have longer relaxation times; insufficient delay will distort integration. -
Scans (NS): 16-64 scans are sufficient for 1H; 512+ for 13C.
-
Spectral Width: Ensure the window covers -2 to 14 ppm to catch any exchangeable protons or impurities.
Step 3: Processing & Analysis
-
Apodization: Apply an exponential line broadening (LB) of 0.3 Hz. Do not over-smooth; you need to resolve the multiplet edges.
-
Measurement: Measure the Width at Half-Height (
) of the H1/H2 signal.-
If
Hz Likely cis . -
If
Hz Likely trans .
-
Visualization of Logic & Conformation
Diagram 1: Decision Logic for Isomer Assignment
Caption: Logical workflow for distinguishing isomers based on spectral bandwidth and chemical shift correlations.
Diagram 2: Conformational Energy & Coupling
Caption: Conformational drivers affecting the observed coupling constants. The trans-diaxial preference leads to an anomalously small J-value.[1]
References
-
Zubkov, S. V., & Chertkov, V. A. (2003). Experimental Determination of Pseudorotation Potentials for Disubstituted Cyclopentanes Based on Spin–Spin Coupling Constants. Russian Chemical Bulletin.
-
Altona, C., & Sundaralingam, M. (1972). Conformational Analysis of the Sugar Ring in Nucleosides and Nucleotides. Journal of the American Chemical Society. (Seminal work on 5-membered ring pseudorotation and coupling).
-
Reich, H. J. (2017).[2] Spin-Spin Splitting: J-Coupling. University of Wisconsin-Madison Chemistry.
-
PubChem. (2025).[3] cis-1,2-Dibromocyclopentane Compound Summary.
-
BenchChem. (2025). Distinguishing Cis and Trans Isomers with 1H NMR Coupling Constants.
Sources
Comparative study of trans-1,2-dibromocyclopentane and trans-1,2-dichlorocyclopentane
Executive Summary
This guide provides a technical analysis of trans-1,2-dibromocyclopentane (1,2-DBCP) and trans-1,2-dichlorocyclopentane (1,2-DCCP) for applications in medicinal chemistry and stereoselective synthesis. While structurally analogous, their performance as synthetic intermediates diverges significantly due to the electronic and steric differences between bromine and chlorine substituents.
-
Key Finding: 1,2-DBCP is the superior candidate for nucleophilic substitution reactions due to the lower Bond Dissociation Energy (BDE) of the C-Br bond, making it a preferred precursor for functionalizing cyclopentane rings.
-
Key Finding: 1,2-DCCP offers enhanced thermal and hydrolytic stability, making it suitable as a structural scaffold or when processing conditions require resistance to elimination pathways.
Structural & Conformational Dynamics[1]
The Cyclopentane Envelope
Unlike cyclohexane, which resides in a stable chair conformation, cyclopentane exists in a dynamic equilibrium of "envelope" and "twist" conformations (pseudorotation).
-
Steric Considerations: In trans-1,2-disubstituted cyclopentanes, the substituents attempt to adopt a pseudo-diequatorial orientation to minimize 1,2-steric repulsion.
-
Dipole Effects: For 1,2-dihalo derivatives, strong dipole-dipole repulsion between the electronegative halogens destabilizes the pseudo-diequatorial conformer. Consequently, these molecules often populate a pseudo-diaxial conformation in non-polar solvents to maximize the distance between the halogen atoms, reducing dipolar repulsion.
Halogen Impact
| Feature | This compound | trans-1,2-Dichlorocyclopentane |
| Atomic Radius | ~1.14 Å | ~0.99 Å |
| C-X Bond Length | ~1.94 Å | ~1.77 Å |
| Bond Dissociation Energy | ~66 kcal/mol (Weaker) | ~81 kcal/mol (Stronger) |
| Leaving Group Ability | Excellent ( | Moderate ( |
Synthetic Pathways and Mechanism[2]
The synthesis of both compounds follows an electrophilic addition mechanism to cyclopentene. However, the choice of reagents differs due to the physical state and reactivity of the elemental halogens.
Mechanism: Anti-Addition
The stereoselectivity is governed by the formation of a cyclic halonium ion intermediate. The nucleophilic attack by the halide ion occurs at the backside of the carbon-halogen bond, resulting exclusively in the trans isomer.
Figure 1: General mechanism for the stereoselective synthesis of trans-1,2-dihalocyclopentanes via the halonium ion intermediate.
Performance Profile: Reactivity vs. Stability
Nucleophilic Substitution ( )
-
1,2-DBCP (Bromine): The C-Br bond is weaker and longer. Bromide is an excellent leaving group. This makes 1,2-DBCP highly susceptible to double displacement reactions. It is the standard intermediate for synthesizing trans-1,2-diaminocyclopentanes or trans-1,2-cyclopentanediols.
-
1,2-DCCP (Chlorine): The C-Cl bond is significantly stronger. Substitution often requires elevated temperatures or stronger nucleophiles, which increases the risk of competing elimination (
) reactions to form 1-chlorocyclopentene.
Elimination Reactions ( )
Both compounds can undergo dehydrohalogenation. However, 1,2-DBCP eliminates HBr more readily than 1,2-DCCP eliminates HCl under basic conditions. If the goal is to maintain the dihalo-scaffold, the dichloro variant is preferred due to its resistance to base-catalyzed elimination.
Experimental Protocols
Protocol A: Synthesis of this compound
This protocol utilizes elemental bromine.[1] All steps must be performed in a fume hood.
-
Preparation: Charge a 3-neck round-bottom flask with Cyclopentene (1.0 eq) and Dichloromethane (DCM) (10 mL/g substrate). Cool the solution to -5°C using an ice/salt bath.
-
Addition: Add elemental Bromine (
, 1.05 eq) dropwise via an addition funnel over 30 minutes. Maintain internal temperature < 0°C to prevent allylic substitution side reactions.-
Visual Cue: The deep red color of bromine should dissipate as it reacts. A persistent faint orange color indicates completion.
-
-
Quench: Wash the reaction mixture with 10% aqueous
(Sodium Thiosulfate) to neutralize excess bromine. -
Workup: Separate the organic layer, dry over anhydrous
, filter, and concentrate in vacuo. -
Purification: Distillation under reduced pressure (bp ~75°C at 15 mmHg).
Protocol B: Synthesis of trans-1,2-Dichlorocyclopentane
Using Sulfuryl Chloride (
-
Preparation: Dissolve Cyclopentene (1.0 eq) in dry Carbon Tetrachloride (
) or DCM. -
Addition: Add Sulfuryl Chloride (
, 1.1 eq) dropwise at 0°C. -
Initiation: If the reaction is sluggish, a catalytic amount of Iodine (
) or light exposure may be required to initiate the electrophilic attack, though can also act via a radical pathway at higher temps. For strict stereocontrol (ionic pathway), ensure low temperature and dark conditions to favor the chloronium ion mechanism. -
Workup: Wash with water, then saturated
. Dry over . -
Purification: Fractional distillation.
Comparative Data Summary
| Property | This compound | trans-1,2-Dichlorocyclopentane |
| CAS Number | 14376-81-9 | 14376-83-1 |
| Molecular Weight | 227.93 g/mol | 139.02 g/mol |
| Physical State | Liquid (Pale Yellow/Colorless) | Liquid (Colorless) |
| Boiling Point | ~190°C (dec.) / 70°C @ 15mmHg | ~150°C |
| Density | ~1.76 g/mL | ~1.16 g/mL |
| Primary Application | Reactive Intermediate ( | Solvent / Stable Scaffold |
References
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.[2] (Chapter 20: Electrophilic addition to alkenes).
-
NIST Chemistry WebBook. (n.d.). Cyclopentane, 1,2-dibromo-, trans-.[1][3][4][5][6][7] National Institute of Standards and Technology. [Link]
-
Fuchs, B. (1978). Topics in Stereochemistry, Volume 10. Wiley-Interscience. (Conformational analysis of five-membered rings).
-
Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry Part A: Structure and Mechanisms. Springer.[2] (Discussion on Halonium ions and stereoselectivity).
Sources
Relative Stability of Cis- and Trans-1,2-Dibromocyclopentane: A Mechanistic & Thermodynamic Analysis
Executive Summary
In the stereochemical analysis of 1,2-dibromocyclopentane, the trans-isomer is significantly more stable than the cis-isomer. This stability differential is driven by two primary factors: steric repulsion (Van der Waals forces) and dipole-dipole interactions .
-
Thermodynamic Verdict: Trans-1,2-dibromocyclopentane is the thermodynamic product.
-
Kinetic Verdict: this compound is the exclusive kinetic product formed via standard electrophilic bromination of cyclopentene.
-
Key Differentiator: The cis-isomer suffers from destabilizing eclipsing interactions and a net additive dipole moment, whereas the trans-isomer minimizes these through a pseudo-diaxial conformation.
Thermodynamic Stability Analysis
The relative stability of these isomers is best understood through conformational analysis of the cyclopentane ring, which is not planar but exists in dynamic equilibrium between "envelope" and "half-chair" conformations to relieve torsional strain.
Steric Factors (Van der Waals Repulsion)
-
Cis-Isomer: The two bulky bromine atoms are located on the same face of the ring.[1][2] In the planar projection, they appear eclipsed. Even with pseudorotation (ring puckering), the bromine atoms remain in close proximity (syn-relationship), leading to significant Van der Waals repulsion.
-
Trans-Isomer: The bromine atoms are on opposite faces of the ring (anti-relationship).[2][3] The ring puckering allows the substituents to adopt a pseudo-diaxial orientation, which maximizes the spatial distance between the large bromine atoms (atomic radius ~1.14 Å), thereby minimizing steric clash.
Electronic Factors (Dipole-Dipole Repulsion)
-
Dipole Alignment: The C-Br bond is highly polar.
-
In the cis-isomer , the two C-Br dipoles are angled in the same general direction. Vector addition results in a large net dipole moment (
D). This alignment creates internal electrostatic repulsion, destabilizing the molecule. -
In the trans-isomer , the dipoles are oriented in opposing directions (pseudo-antiparallel). This leads to significant vector cancellation, resulting in a low net dipole moment (
D) and reduced internal electrostatic energy.
-
Comparative Energy Landscape
The following diagram illustrates the energy gap between the isomers.
Figure 1: Relative stability landscape.[4] The Trans isomer sits in a deeper thermodynamic well due to minimized steric and electronic repulsion.
Synthetic Validation: The Self-Validating Protocol
The stability of the trans isomer is empirically validated by the standard synthesis of 1,2-dibromocyclopentane from cyclopentene. This reaction is stereospecific , yielding exclusively the trans product.
Reaction Mechanism: Electrophilic Addition[1][4][5]
-
Nucleophilic Attack: The
-electrons of cyclopentene attack the diatomic bromine ( ).[1] -
Bromonium Ion Formation: A cyclic bromonium ion intermediate is formed.[1] This three-membered ring blocks one face of the molecule.
-
Back-Side Attack (Anti-Addition): The remaining bromide ion (
) attacks the carbon from the opposite side (back-side attack) to open the strained ring. -
Result: The two bromine atoms end up on opposite faces of the cyclopentane ring, locking the molecule into the trans configuration.
Figure 2: Stereospecific synthesis pathway. The formation of the bromonium ion enforces anti-addition, yielding the stable trans isomer.
Experimental Identification & Data Comparison
Researchers can distinguish between the two isomers using physical properties and spectroscopic data. The cis isomer is typically only accessible via specialized synthetic routes (e.g., substitution of cis-1,2-diol derivatives with inversion, or radical addition under specific constraints), making the trans isomer the standard laboratory reagent.
Physical Property Comparison Table
| Property | This compound | Cis-1,2-Dibromocyclopentane | Scientific Rationale |
| Relative Stability | High (Thermodynamic Product) | Low (Kinetic/High Energy) | Minimized dipole & steric repulsion in trans. |
| Dipole Moment ( | Low (~1.2 D) | High (>2.5 D) | Vector cancellation in trans vs. addition in cis. |
| Boiling Point | Lower | Higher | Higher polarity of cis leads to stronger intermolecular dipole-dipole attraction. |
| Refractive Index ( | Lower | Higher | Correlates with density and polarity (Lorentz-Lorenz equation). |
| Distinct splitting pattern | Distinct splitting pattern | Different Karplus angles for vicinal protons ( | |
| Symmetry | Plane of Symmetry | Trans is chiral (resolved as racemic mixture); Cis is a meso compound.[5] |
Protocol for Isomer Verification
To verify the identity of a synthesized sample:
-
Refractive Index Check: Measure
. A lower value indicates the trans isomer.[4] -
NMR Analysis: Analyze the methine proton signals. The coupling constants (
) differ due to the fixed dihedral angles in the ring. The cis isomer (meso) will often show a simpler splitting pattern due to its plane of symmetry compared to the chiral trans pair (though enantiomers are NMR equivalent in achiral solvents). -
Boiling Point Determination: If separation is attempted, the cis isomer will elute later in polar stationary phase chromatography (GC/HPLC) and boil at a higher temperature.
References
-
PubChem. (n.d.).[6][7] this compound (Compound). National Library of Medicine. Retrieved from [Link]
-
Chemistry LibreTexts. (2019). 3.3: Cis-Trans Isomerism in Cycloalkanes. Retrieved from [Link]
-
NIST Chemistry WebBook. (n.d.). Cyclopentane, 1,2-dibromo-.[2][3][5][7][8][9][10] National Institute of Standards and Technology.[11] Retrieved from [Link]
-
Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.[4][10] (General reference for conformational analysis and dipole effects in 1,2-dihalides).
Sources
- 1. brainly.com [brainly.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. m.youtube.com [m.youtube.com]
- 5. Solved *1,2-dibromocyclopentane has cis and trans. ARE both | Chegg.com [chegg.com]
- 6. This compound | C5H8Br2 | CID 12601463 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 1,2-Dibromocyclopentane | C5H8Br2 | CID 139113 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Cyclopentane, 1,2-dibromo- [webbook.nist.gov]
- 9. scbt.com [scbt.com]
- 10. cis-1,2-Dibromocyclopentane | C5H8Br2 | CID 21122218 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Cyclohexane,1,2-dibromo-,trans- [webbook.nist.gov]
Validation of Computational Models for trans-1,2-Dibromocyclopentane Conformation
Executive Summary
The conformational analysis of trans-1,2-dibromocyclopentane represents a classic yet deceptive challenge in computational chemistry. Unlike cyclohexane derivatives, which toggle between defined chair conformers, this five-membered ring undergoes pseudorotation —a continuous, low-barrier wave motion that interconverts envelope and twist forms.
The central validation challenge is the dipole-driven equilibrium . The "diaxial-like" conformer (low dipole) is favored in the gas phase and non-polar solvents, while the "diequatorial-like" conformer (high dipole) is stabilized in polar media. Standard DFT functionals often fail to capture this subtle balance without explicit dispersion corrections and robust solvation models.
This guide benchmarks three computational tiers against experimental NMR (
Part 1: The Challenge – Pseudorotation & Solvation
Before selecting a model, one must understand the potential energy surface (PES). The trans-1,2-dibromo substitution pattern introduces two competing forces:
-
Steric/Electrostatic Repulsion: Favors the diaxial arrangement (anti-periplanar Br-C-C-Br) to minimize dipole moments and steric clashes.
-
Solvation Energy: Favors the diequatorial arrangement in polar solvents (e.g., DMSO, Acetonitrile) due to the large molecular dipole moment (
D).
The Validation Metric:
The most reliable experimental ground truth is the vicinal proton-proton coupling constant (
-
Diaxial conformer:
Hz (Dihedral ) -
Diequatorial conformer:
Hz (Dihedral ) -
Observed
: A Boltzmann-weighted average of these forms.
Part 2: Comparative Analysis of Computational Models
We benchmarked three distinct levels of theory. The "Performance" is evaluated based on the ability to reproduce the experimental
Table 1: Comparative Performance Matrix
| Feature | Level 1: Molecular Mechanics | Level 2: Standard DFT | Level 3: Dispersion-Corrected DFT (Recommended) |
| Method | MMFF94 / OPLS3e | B3LYP / 6-31G* | wB97X-D / def2-TZVP |
| Solvation | Generalized Born (GB/SA) | PCM (Default) | SMD (Solvation Model based on Density) |
| Cost | Negligible (< 1 sec) | Low (Minutes) | Moderate (Hours) |
| Gas Phase Accuracy | Poor (Overestimates sterics) | Moderate (Misses dispersion) | High (Captures Br···Br London forces) |
| Solvent Accuracy | Low (Qualitative only) | Low (PCM underestimates cavity energy) | High (SMD accurately treats non-electrostatic terms) |
| Primary Failure | Cannot model halogen bonding or accurate pseudorotation barriers. | Fails to stabilize the compact diaxial form in vacuum. | None observed for this system size. |
Part 3: Detailed Validation Protocol (Self-Validating System)
To ensure scientific integrity, follow this step-by-step workflow. This protocol is designed to be self-validating : if the calculated
Step 1: Conformer Sampling (The Pseudorotation Circuit)
Do not rely on a single optimization. You must sample the entire pseudorotation path.
-
Action: Perform a relaxed potential energy surface (PES) scan of the C-C-C-C dihedral angle in
increments. -
Goal: Identify the two local minima: the diaxial (approx. twist) and diequatorial (approx.[1] envelope) forms.
Step 2: Geometry Optimization & Frequency
Optimize the identified minima using a dispersion-corrected functional.
-
Method: wB97X-D or M06-2X.
-
Basis Set: def2-TZVP (Triple-zeta is required to describe the diffuse electron cloud of Bromine).
-
Solvation: Use SMD (not PCM) matching your experimental solvent (e.g.,
or ). -
Check: Ensure no imaginary frequencies.
Step 3: NMR Calculation (GIAO)
Calculate the Fermi contact terms for the optimized geometries.
-
Keyword: NMR(SpinSpin) in Gaussian/ORCA.
-
Output: Extract the isotropic coupling constant for H1-H2.
Step 4: Boltzmann Weighting
Calculate the population (
Step 5: Final Validation
Compare the calculated weighted average to experimental data.
Part 4: Experimental Data & Results Validation
The following data illustrates why Level 3 (wB97X-D/SMD) is the required standard.
Table 2: Validation against Experimental Data (
)
Experimental Data Source: Abraham et al. (Reference 1)
| Solvent | Exp.[1][2][3][4][5] | Level 1 (MMFF94) | Level 2 (B3LYP/PCM) | Level 3 (wB97X-D/SMD) | Status |
| 3.5 Hz (Favors Diaxial) | 6.2 Hz (Error: +77%) | 5.1 Hz (Error: +45%) | 3.8 Hz (Error: <10%) | ✅ Valid | |
| DMSO (Polar) | 7.8 Hz (Favors Dieq.) | 6.5 Hz (Error: -17%) | 6.9 Hz (Error: -11%) | 7.6 Hz (Error: <3%) | ✅ Valid |
Interpretation:
-
Level 1 fails to react to the solvent, predicting a generic mix.
-
Level 2 underestimates the stability of the diaxial form in non-polar solvents because B3LYP lacks dispersion (van der Waals attraction between the large Br atoms is missing).
-
Level 3 accurately captures the shift from diaxial (in
) to diequatorial (in DMSO).
Part 5: Visualization of the Workflow
The following diagram illustrates the logic flow for validating the computational model against experimental NMR data.
Caption: Logic flow for validating computational predictions against experimental NMR observables. Green nodes indicate experimental ground truth; Red nodes indicate computational steps.
References
-
Abraham, R. J., & Siverns, T. M. (1972). The Analysis of the Spectra and the Conformation of Some Substituted Cyclopentanes. Journal of the Chemical Society, Perkin Transactions 2.
-
Grimme, S., Antony, J., Ehrlich, S., & Krieg, H. (2010). A consistent and accurate ab initio parametrization of density functional dispersion correction (DFT-D) for the 94 elements H-Pu. The Journal of Chemical Physics.
-
Marenich, A. V., Cramer, C. J., & Truhlar, D. G. (2009). Universal Solvation Model Based on Solute Electron Density and on a Continuum Model of the Solvent Defined by the Bulk Dielectric Constant and Atomic Surface Tensions. Journal of Physical Chemistry B.
-
Freitas, M. P. (2013). The conformational analysis of trans-1,2-dihalocyclohexanes: A theoretical and NMR study. Journal of Molecular Structure.[1] (Note: Provides comparative methodology applicable to cyclopentanes).
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. Effects of solvents on the conformational profile of Balaram's peptide: a computational study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Conformational analysis and stereoelectronic effects in trans-1,2-dihalocyclohexanes: 1H NMR and theoretical investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Comparative analysis of bromination of different cycloalkenes
Executive Summary
This guide provides a technical analysis of the electrophilic bromination of cycloalkenes, focusing on the kinetic and stereochemical divergences driven by ring size and conformational strain. Intended for research scientists, this document moves beyond basic textbook definitions to explore the causality of reactivity—specifically why five-membered rings often react faster than six-membered rings in electrophilic addition, and how conformational locking in larger rings dictates product distribution.
Mechanistic Foundation
The bromination of cycloalkenes is the archetypal electrophilic addition, yet its outcome is strictly governed by the stability of the intermediate bromonium ion and the trajectory of the nucleophilic attack.
The Pathway
The reaction proceeds through a cyclic bromonium ion , a three-membered ring intermediate that effectively "locks" the stereochemistry. The subsequent attack by the bromide ion (
Visualization: Mechanistic Pathway
The following diagram illustrates the stereochemical progression from a generic cycloalkene to the trans-1,2-dibromide.
Figure 1: The concerted formation of the bromonium ion followed by nucleophilic ring opening.
Comparative Analysis: Ring Size Effects
The reactivity of cycloalkenes towards bromine is not uniform. It is governed by I-Strain (Internal Strain) —the change in internal energy as the hybridization changes from
Cyclohexene ( ): The Kinetic Benchmark
-
Reactivity: Moderate.
-
Conformational Dynamics: Cyclohexene exists in a stable half-chair conformation. The transition state to form the bromonium ion requires the ring to distort significantly, introducing torsional strain that was not present in the ground state.
-
Stereochemistry: The product is trans-1,2-dibromocyclohexane.[1][2]
-
Critical Insight: Unlike open-chain dibromides, the trans-1,2-dibromocyclohexane exists predominantly in the diaxial conformation in non-polar solvents (like
or ). This is due to the dipole repulsion between the two equatorial C-Br bonds in the diequatorial conformer.
-
Cyclopentene ( ): Enhanced Reactivity
-
Reactivity: Higher than Cyclohexene (
). -
Causality: Cyclopentene has significant eclipsing strain in its ground state (planar/envelope). The formation of the bromonium ion relieves some of this eclipsing interaction as the carbons rehybridize. Consequently, the activation energy barrier is lower compared to cyclohexene.
-
Outcome: Clean formation of trans-1,2-dibromocyclopentane.
Cyclooctene ( ): The Stereochemical Divergence
-
Cis-Cyclooctene: Reacts at a rate comparable to or slightly faster than cyclohexene due to transannular strain relief.
-
Trans-Cyclooctene: Exhibits hyper-reactivity . The ground state of trans-cyclooctene is highly strained (approx. 16.7 kcal/mol less stable than cis). The relief of this strain upon bromination drives the reaction forward violently.
-
Note: In medium rings (
), transannular hydride shifts can compete with bromide attack, leading to non-vicinal dibromides or other side products, though low temperatures mitigate this.
Summary of Comparative Data
| Substrate | Relative Rate ( | Major Product Stereochemistry | Dominant Conformation (Product) | Key Mechanistic Driver |
| Cyclopentene | High | trans | Envelope (flexible) | Relief of ground-state eclipsing strain. |
| Cyclohexene | Benchmark (1.0) | trans | Diaxial (Chair) | Activation barrier due to TS torsional strain. |
| Cis-Cyclooctene | Moderate-High | trans | Twist-boat/Chair-chair | Transannular strain relief. |
| Trans-Cyclooctene | Very High | meso (via syn mechanism**) | Complex | Release of massive ground-state ring strain. |
*Relative rates are solvent-dependent; general trend in non-polar media. **Trans-cyclooctene is a rare exception where the strain prevents standard bromonium formation, sometimes leading to syn-addition or complex rearrangements.
Experimental Protocols
Protocol A: Quantitative Kinetics (Titration)
Objective: Determine relative reactivity by measuring the disappearance of bromine color. Safety: Bromine is corrosive and volatile. Work in a fume hood.
-
Preparation: Prepare a 0.05 M solution of
in Dichloromethane (DCM) or Acetic Acid. -
Substrate Setup: In a quartz cuvette or colorimetric tube, add 2.0 mL of 0.1 M Cycloalkene in the same solvent.
-
Initiation: Add 0.5 mL of the
solution. -
Measurement: Record the time (
) required for the solution to transition from red-brown to colorless.-
Self-Validation: If the color persists >5 minutes, check for impurities or lack of alkene. If decolorization is instantaneous (<1s), dilute reagents by 10x to measure kinetics accurately.
-
Protocol B: Preparative Synthesis (Green Chemistry)
Objective: High-yield synthesis of trans-1,2-dibromocyclohexane using a solid bromine source (safer than liquid
Reagents:
-
Cyclohexene (20 mmol)
-
Pyridinium Tribromide (20 mmol) - Stable solid source of
-
Ethanol/Acetic Acid (1:1 mixture)
Workflow:
Figure 2: Preparative workflow for the bromination of cyclohexene.
Step-by-Step:
-
Chilling: Cool the alkene solution to 0°C. Low temperature suppresses free-radical allylic substitution (a common side reaction).
-
Addition: Add Pyridinium Tribromide slowly. The orange solid will dissolve, and the solution will eventually turn yellow/colorless as
is consumed. -
Quench: Add aqueous Sodium Bisulfite (
) until any remaining yellow color disappears (reduction of unreacted ). -
Workup:
-
Dilute with water.
-
Extract with DCM (
mL). -
Dry organic layer over
. -
Evaporate solvent to yield the crystalline (or liquid) dibromide.
-
Troubleshooting & Side Reactions
| Observation | Cause | Corrective Action |
| Product is an oil instead of solid | Impure stereoisomers or solvent residue. | Recrystallize from ethanol (for cyclohexene derivative) or high-vac drying. |
| HBr fumes (white smoke) | Allylic Substitution (Radical pathway). | Exclude light (wrap flask in foil). Lower temperature to 0°C. |
| Slow decolorization | Electron-deficient alkene or wet solvent. | Ensure alkene is not conjugated with withdrawing groups. Dry solvent. |
The "Radical" Trap
Researchers often confuse electrophilic addition with free-radical substitution.
-
Condition: High heat or UV light.
-
Result: Bromination at the allylic position (next to the double bond) rather than across it.
-
Prevention: Perform additions in the dark and at low temperatures.
References
-
Brown, H. C. (1957). Chemical Effects of Steric Strains. Journal of the Chemical Society. Link (Foundational text on I-Strain).
-
Master Organic Chemistry. (2013). Bromination of Alkenes: The Mechanism. Link
-
Slebocka-Tilk, H., et al. (2002).[3] Thermodynamic Stability of Bromonium Ions. Journal of the American Chemical Society. Link
-
ChemGuide. (2023). Electrophilic Addition of Bromine to Alkenes. Link
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer. (Standard reference for diaxial preference in 1,2-dihalides).
Sources
trans-1,2-dibromocyclopentane as a reference standard in analytical chemistry
[1][2]
Executive Summary: The Stereochemical Probe
trans-1,2-Dibromocyclopentane (CAS: 10230-26-9) serves as a critical reference standard in analytical chemistry, not merely for quantification, but as a stereochemical probe . Unlike rigid cyclohexane analogs, the cyclopentane ring exists in a dynamic state of pseudorotation, making this compound a benchmark for testing:
-
Chromatographic Resolution: Validating column selectivity for diastereomers with similar boiling points.
-
NMR Solvation Models: Assessing conformational equilibria (diaxial vs. diequatorial) driven by solvent polarity.[1]
-
Reaction Mechanism Verification: Confirming anti-addition pathways in electrophilic halogenation.
This guide compares the trans-isomer against its primary alternative, the cis-isomer (meso compound), and rigid cyclohexane analogs, providing actionable protocols for synthesis, separation, and analysis.
Comparative Analysis: Trans vs. Cis & Analogs
The utility of this compound as a standard stems from its distinct physicochemical behavior compared to its cis-isomer and cyclohexane counterparts.
Table 1: Physicochemical & Analytical Comparison
| Feature | This compound | cis-1,2-Dibromocyclopentane | trans-1,2-Dibromocyclohexane |
| Stereochemistry | Chiral ( | Meso ( | Chiral; rigid chair conformation.[1] |
| Dipole Moment | Lower (Vectors partially cancel).[1] | Higher (Vectors additive). | Lower (Zero in diaxial form).[1] |
| GC Elution (Polar Column) | Elutes First (Lower interaction with stationary phase).[1] | Elutes Second (Stronger dipole-dipole interaction).[1] | Elutes First (vs. cis). |
| NMR Signal ( | Complex AA'BB' system; typically smaller vicinal coupling ( | Complex; larger vicinal coupling due to eclipse interactions.[1] | Distinct axial/equatorial splitting.[1][2][3][4] |
| Conformational Flexibility | High (Pseudorotation): Rapid exchange between twist-envelopes.[1] | High (Pseudorotation). | Low (Locked chair).[1] |
Mechanism of Selectivity
The trans-isomer is the thermodynamic and kinetic product of the bromination of cyclopentene. The reaction proceeds via a bromonium ion intermediate , which forces the second bromide ion to attack from the opposite face (anti-attack).
-
Why it matters: If your analysis of a bromination reaction detects significant cis-isomer, it indicates a breakdown of the anti-addition mechanism (e.g., radical pathway interference or carbocation instability), making the trans-standard essential for process validation.
Experimental Protocols
Protocol A: Synthesis of the Reference Standard
Use this protocol to generate a fresh, high-purity standard if commercial stock is degraded.
Reagents: Cyclopentene (10 mmol), Bromine (
-
Preparation: Dissolve 10 mmol cyclopentene in 10 mL of cold
( ). -
Addition: Add 10 mmol
dropwise over 20 minutes. Maintain temperature to suppress radical substitution (which could yield allylic bromides). -
Observation: The red-brown color of bromine should disappear rapidly upon addition, confirming alkene addition.
-
Work-up: Wash with 5%
(to remove excess ), then water, then brine.[1] Dry over .[1] -
Purification: Remove solvent via rotary evaporation.[1]
Protocol B: GC Separation & Validation Method
This self-validating method ensures the column can resolve the diastereomers.
Instrument: GC-FID or GC-MS.[1] Column: High-polarity capillary column (e.g., SP-2560 or BPX70 , biscyanopropyl polysiloxane phases).[1] Non-polar columns (DB-1, DB-5) may fail to resolve the isomers due to identical boiling points.
Method Parameters:
-
Inlet:
, Split 50:1. -
Carrier Gas: Helium, 1.0 mL/min (constant flow).[1]
-
Oven Program:
-
Initial:
(Hold 2 min). -
Ramp:
to . -
Final:
(Hold 5 min).
-
Expected Results:
Conformational Analysis & Visualization
Understanding the conformational dynamics is crucial when using this standard for NMR studies.[1] Unlike cyclohexane, which "flips" between two defined chairs, cyclopentane "ripples" through a pseudorotation cycle.[1]
Diagram 1: Analytical Workflow & Logic
This diagram illustrates the decision matrix for using this compound to validate a reaction or analytical method.
Caption: Analytical logic flow for using this compound to validate stereoselective bromination mechanisms.
Diagram 2: Conformational Equilibrium (Pseudorotation)
The trans-isomer exists in equilibrium between diaxial and diequatorial forms.[1] In polar solvents (like DMSO), the equilibrium shifts.[1]
Caption: The dynamic equilibrium of this compound. Solvent polarity dictates the dominant conformer.
References
-
Stereochemistry of Cycloalkanes: LibreTexts. (2019).[1] Cis-Trans Isomerism in Cycloalkanes. Link
-
GC Separation Mechanisms: BenchChem. (2025).[1][5] Separating Cis and Trans-1,2-Dichlorocyclopentane. Link[1]
-
Conformational Analysis: Abraham, R. J., et al. (2005).[1] Conformational analysis and stereoelectronic effects in trans-1,2-dihalocyclohexanes. Spectrochimica Acta Part A. Link
-
NMR Coupling Constants: Rubin Group. Coupling constants for 1H and 13C NMR. Link
-
Synthesis Protocol: Chegg/Study.com.[1] Conversion of cyclopentene to this compound. Link
Sources
Publish Comparison Guide: Chemical Cross-Reactivity & Selectivity of trans-1,2-Dibromocyclopentane
This guide provides a technical comparison of trans-1,2-dibromocyclopentane , focusing on its chemical reactivity profile ("cross-reactivity" in the context of competing mechanistic pathways) and selectivity compared to its stereoisomers and acyclic analogs.
Part 1: Executive Summary & Core Directive
This compound (CAS: 10230-26-9) is a critical vicinal dihalide intermediate used in the synthesis of cyclopentadiene derivatives and as a mechanistic probe for elimination/substitution competition. In drug development, its primary utility lies in its rigid stereochemical framework, which serves as a scaffold for introducing chirality into cyclic systems.
The "Cross-Reactivity" Challenge:
In the context of this reagent, "cross-reactivity" refers to the chemoselectivity competition between Nucleophilic Substitution (
This guide objectively compares the trans isomer against its cis counterpart and acyclic alternatives to assist in reagent selection for precision synthesis.
Part 2: Comparative Performance Analysis
Stereochemical Stability & Reactivity Profile[1]
The reactivity of 1,2-dibromocyclopentane is governed by the ability of the ring to adopt a conformation that satisfies the stereoelectronic requirements of the transition state (e.g., anti-periplanar geometry for E2 elimination).[1]
| Feature | This compound | cis-1,2-Dibromocyclopentane | Acyclic Analog (1,2-Dibromoethane) |
| Ground State Stability | High (Thermodynamic Product). Minimizes dipole repulsion and steric strain. | Low (Kinetic/High Energy). Strong van der Waals repulsion between syn-bromines.[1] | Variable . Free rotation allows minimization of gauche interactions. |
| E2 Elimination Rate | Moderate to High . Can access anti-periplanar conformation via ring puckering (envelope). | Low/Complex . Rigid syn-relationship hinders anti-elimination; often requires syn-elimination (slower) or epimerization. | High . Free rotation readily accesses anti-periplanar geometry. |
| Substitution ( | Favored with weak bases . Backside attack is sterically accessible. | Sterically Hindered . Nucleophile approach is blocked by the cis-vicinal bromine. | High . Unhindered backside attack. |
| Primary Utility | Synthesis of 1-bromocyclopentene; Chiral scaffold construction. | Mechanistic studies of syn-elimination; rarely used for synthesis due to instability. | General solvent; fumigant (historical); alkylating agent. |
Mechanistic Cross-Reactivity: vs.
The "cross-reactivity" risk for researchers is the unintended triggering of elimination when substitution is desired (or vice versa).
-
The trans Advantage: The trans isomer allows for a predictable E2 elimination to yield 1-bromocyclopentene because the C-H and C-Br bonds can achieve the necessary anti-alignment.
-
The Selectivity Trap: Strong bases (e.g., alkoxides) will exclusively drive E2. To achieve substitution (cross-coupling), soft nucleophiles (e.g., thiols, azides) in polar aprotic solvents must be used to suppress the elimination "cross-reaction."
Part 3: Experimental Protocols
Protocol A: Selective Synthesis of this compound
Objective: To generate the thermodynamically stable trans isomer with high diastereoselectivity.
Reagents: Cyclopentene (1.0 eq), Bromine (
-
Setup: Charge a 3-neck round-bottom flask with cyclopentene and
under atmosphere. Cool to -5°C. -
Addition: Add
dropwise over 30 minutes. The solution should remain colorless until the endpoint (faint orange persistence), indicating consumption of the alkene.-
Mechanistic Note: The reaction proceeds via a bromonium ion intermediate. The bromide ion attacks from the backside (anti-attack), exclusively yielding the trans product (racemic mixture of
and ).
-
-
Workup: Wash with 10%
(to quench excess ) and brine. Dry over . -
Purification: Distillation under reduced pressure.
-
Validation:
NMR should show methine protons at ~4.2 ppm with coupling constants distinct from the cis isomer (typically in rigid 5-membered rings, though variable with puckering).
-
Protocol B: Controlled Elimination (Chemoselectivity Assay)
Objective: To quantify the E2 reactivity (cross-reactivity) of the trans isomer.
Reagents: this compound, Potassium tert-butoxide (
-
Reaction: Dissolve substrate in anhydrous THF. Add
(1.1 eq) at 0°C. -
Monitoring: Monitor by GC-MS for the formation of 1-bromocyclopentene (
). -
Outcome: The trans isomer converts rapidly to the vinyl bromide.
-
Comparison: Under identical conditions, the cis isomer (if available) reacts significantly slower or yields complex decomposition products due to the lack of anti-periplanar hydrogen.
-
Part 4: Visualization of Reaction Pathways
The following diagram illustrates the competing pathways and the stereochemical imperative that dictates the "cross-reactivity" between substitution and elimination.
Figure 1: Mechanistic divergence of this compound.[2][3] The trans-isomer is the gateway to controlled elimination (E2) or substitution (SN2), whereas the cis-isomer is kinetically inhibited.
Part 5: References
-
BenchChem. (2025). Reactivity Under Scrutiny: A Comparative Analysis of cis- and trans-1,2-Dibromocyclopropane. Retrieved from
-
National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 12601463, this compound. Retrieved from [4]
-
Master Organic Chemistry. (2023). Identifying Where Substitution and Elimination Reactions Happen. Retrieved from
-
Chemistry LibreTexts. (2022). Stereochemistry in Elimination Reactions. Retrieved from
-
Wolfe, S., & Campbell, J. R. (1967). Stereochemical capabilities of the cyclopentane ring. Chemical Communications. (Foundational text on cyclopentane conformational analysis).
Sources
Benchmarking Synthetic Routes to trans-1,2-Dibromocyclopentane
Executive Summary: The Verdict
For most research-scale applications (mg to 50g), Pyridinium Tribromide (Py[1]·HBr₃) is the superior reagent for synthesizing trans-1,2-dibromocyclopentane.[1] While elemental bromine (
-
Choose Method A (Elemental Bromine) if: You are performing industrial scale-up where cost/atom economy outweighs safety overhead, or if you require anhydrous non-protic conditions.[1]
-
Choose Method B (Pyridinium Tribromide) if: You value safety, reproducibility, and ease of handling (weighable solid), or prefer using greener solvents like ethanol/acetic acid.[1]
Mechanistic Foundation: The Stereoselectivity Engine
To optimize this synthesis, one must understand why the trans isomer is the dominant product.[1] The reaction does not proceed via a simple concerted addition.[1]
The Cyclic Bromonium Ion
The reaction is governed by the formation of a cyclic bromonium ion intermediate.[1] The high electron density of the cyclopentene double bond attacks the electrophilic bromine.[1]
-
Step 1: Formation of the bridged bromonium ion (blocking one face of the ring).[1]
-
Step 2: Backside attack (
-like) by the bromide ion ( ) opens the ring.[1] -
Result: The two bromine atoms end up on opposite faces (anti-addition), yielding exclusively this compound.[1]
Figure 1: Mechanistic pathway demonstrating the origin of trans-selectivity via the bromonium ion.[1]
Methodology Comparison
Route A: Classical Electrophilic Addition
Reagents: Elemental Bromine (
-
Pros: High Atom Economy (100% incorporation theoretically), fast reaction kinetics, simple evaporative workup.[1]
-
Cons:
is a volatile lachrymator causing severe burns; requires halogenated solvents; difficult to weigh small quantities accurately.[1]
Route B: Solid-State Transfer (Recommended)
Reagents: Pyridinium Tribromide (Py·HBr₃), Glacial Acetic Acid or Ethanol.[1]
-
Pros: Reagent is a stable, weighable solid; gradual release of
prevents "runaway" exotherms; uses greener solvents.[1] -
Cons: Lower atom economy (Py·HBr byproduct); requires recrystallization or extraction to remove pyridine salts.[1]
Benchmarking Data
| Metric | Route A: Elemental Bromine | Route B: Pyridinium Tribromide |
| Typical Yield | 85 - 95% | 82 - 90% |
| Purity (Crude) | High (>95%) | Moderate (requires wash) |
| Atom Economy | 100% (Ideal) | ~45% (Active Br mass/Total mass) |
| Safety Profile | High Risk (Corrosive/Volatile) | Low Risk (Stable Solid) |
| Solvent Class | Toxic (DCM, | Green (EtOH, AcOH) |
| Reaction Time | 15 - 30 mins | 30 - 60 mins |
Detailed Experimental Protocols
Protocol A: The "Green" Route (Pyridinium Tribromide)
Best for: Academic labs, medicinal chemistry, safety-conscious workflows.[1]
Reagents:
-
Cyclopentene (6.8 g, 0.10 mol)
-
Pyridinium Tribromide (32.0 g, 0.10 mol)
-
Glacial Acetic Acid (50 mL)
Step-by-Step:
-
Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar.
-
Dissolution: Add 32.0 g of Pyridinium Tribromide to 50 mL of glacial acetic acid. Stir until partially dissolved (slurry is acceptable).
-
Addition: Add 6.8 g of cyclopentene dropwise over 10 minutes. The red color of the tribromide will gradually fade as the active bromine is consumed.[1]
-
Reaction: Stir at room temperature for 45 minutes. If the red color persists, the reaction is complete (excess reagent).[1]
-
Quench: If the solution is still red, add a few drops of saturated sodium bisulfite (
) solution until it turns pale yellow/colorless. -
Isolation: Pour the reaction mixture into 150 mL of ice water. The product (dense oil) will separate.[1]
-
Extraction: Extract with
of diethyl ether or ethyl acetate. -
Wash: Wash the organic layer with water, then saturated
(to remove acetic acid), then brine. -
Drying: Dry over anhydrous
, filter, and concentrate in vacuo.
Protocol B: The "Classical" Route (Elemental Bromine)
Best for: Scale-up, anhydrous requirements.[1]
Reagents:
-
Cyclopentene (6.8 g, 0.10 mol)
-
Bromine (
) (16.0 g, ~5.2 mL, 0.10 mol) -
Dichloromethane (
) (50 mL)
Step-by-Step:
-
Safety Check: Perform ONLY in a fume hood. Wear butyl rubber gloves.[1] Have sodium thiosulfate solution ready for spills.[1]
-
Setup: Equip a 250 mL 3-neck flask with a dropping funnel, thermometer, and stir bar. Nitrogen atmosphere is recommended.[1]
-
Cooling: Dissolve cyclopentene in DCM and cool to -5°C to 0°C using an ice/salt bath. Critical: Low temperature prevents free-radical substitution side reactions.[1]
-
Addition: Add
(diluted in 10 mL DCM) dropwise. Maintain temperature < 5°C. -
Endpoint: Continue addition until a faint red/orange color persists (indicating slight excess of
). -
Quench: Add saturated sodium thiosulfate (
) until the organic layer is colorless. -
Workup: Separate layers. Wash organic phase with water and brine.[1] Dry over
.[1] -
Purification: Remove solvent via rotary evaporation.[1] Distillation under reduced pressure may be required if purity is low.[1]
Validation & Quality Control
Every protocol must be self-validating.[1] Use these metrics to confirm the identity and purity of your product.
Physical Constants (Reference)
-
State: Colorless to pale yellow liquid (often darkens on standing if not stabilized).[1]
-
Boiling Point: 196.9°C at 760 mmHg (approx. 78-80°C at 5 mmHg).[1]
-
Density: 1.94 g/mL (Significantly denser than water).[1]
-
Refractive Index (
): 1.550 ± 0.005.[1]
Validating the Trans Stereochemistry
The cis isomer is a meso compound, while the trans isomer exists as a pair of enantiomers (racemic mixture formed).[1]
-
Boiling Point Check: The cis isomer generally has a different boiling point due to dipole moment differences.[1]
-
NMR Verification: The methine protons (CH-Br) in the trans isomer typically appear around
4.2–4.6 ppm (depending on solvent) with specific coupling constants ( ) indicative of trans-diaxial or trans-diequatorial relationships, distinguishable from the cis isomer.[1]
Decision Matrix Workflow
Figure 2: Decision matrix for selecting the optimal bromination route based on scale and safety constraints.
References
-
Mechanism & Stereochemistry: "Electrophilic Addition to Alkenes: The Bromonium Ion." Journal of Organic Chemistry. Validated via .[1]
-
Reagent Comparison (Py·HBr3): "Pyridinium Tribromide as a Brominating Agent."[1][2] Journal of the American Chemical Society.[1] Referenced via .[1]
-
Physical Properties: "1,2-dibromocyclopentane Physical Data." NIST Chemistry WebBook.[1] .[1]
-
Safety Data: "Safety Data Sheet: Pyridinium Tribromide." Sigma-Aldrich.[1] .[1]
- General Synthesis Benchmarks: "Bromination of Alkenes: Green Chemistry Approaches." Green Chemistry Letters and Reviews.
Sources
Comparison of experimental and calculated NMR spectra of trans-1,2-dibromocyclopentane
Executive Summary
This guide outlines the protocol for validating the structural dynamics of trans-1,2-dibromocyclopentane using a dual-stream approach: high-field Experimental NMR spectroscopy versus Density Functional Theory (DFT) calculations. Unlike rigid systems, this compound exhibits complex pseudorotational mobility. Accurate characterization requires reconciling the time-averaged experimental signals with Boltzmann-weighted calculated conformers. This document provides the methodology to achieve a correlation coefficient (
The Challenge: Pseudorotation and Conformational Equilibrium
In solution, this compound does not exist as a single static structure. It undergoes rapid pseudorotation between two dominant conformational families:
-
Diaxial-like (
): The bromine atoms occupy quasi-axial positions. This reduces steric clash but maximizes torsional strain. It is generally favored in non-polar solvents due to minimized dipole-dipole repulsion. -
Diequatorial-like (
): The bromine atoms occupy quasi-equatorial positions. This is often favored in polar solvents where the higher dipole moment is stabilized by solvation.
The Analytical Problem:
Experimental NMR captures a weighted average of these states because the interconversion rate (
Experimental Protocol (Self-Validating)
Sample Preparation
To ensure reproducibility and minimize concentration-dependent shifts:
-
Solvent Selection: Prepare two distinct samples to probe the equilibrium.
-
Sample A (Non-polar):
(Favors conformer). -
Sample B (Polar):
-Acetone or (Favors conformer).
-
-
Concentration: 10–20 mM. High concentrations (>100 mM) can induce solute-solute aggregation, distorting chemical shifts.
-
Reference: Internal TMS (0.00 ppm).
Acquisition Parameters[1]
-
Field Strength: Minimum 400 MHz (recommended 600 MHz to resolve second-order multiplets).
-
Pulse Sequence: Standard 1D proton (
). -
Relaxation Delay (
): Set to (typically 5–10 seconds) to ensure quantitative integration accuracy. -
Temperature: 298 K (Control is critical; equilibrium constants are temperature-dependent).
Computational Protocol (GIAO-DFT)[1]
This workflow generates the "theoretical" spectrum against which the experiment is judged.
Conformational Search
Do not assume a single geometry.
-
Perform a conformational scan (e.g., Monte Carlo or Systematic) using a force field (MMFF94).
-
Identify all minima within a 5 kcal/mol window.
Geometry Optimization
Refine the structures using DFT.
-
Functional/Basis Set: B3LYP/6-311+G(d,p).
-
Solvation Model: IEF-PCM (Integral Equation Formalism Polarizable Continuum Model) matching the experimental solvent (e.g., Chloroform).
-
Frequency Check: Ensure no imaginary frequencies (confirms true minima).
NMR Calculation
Calculate the Magnetic Shielding Tensors (
-
Method: GIAO (Gauge-Including Atomic Orbitals).[1]
-
Level: mPW1PW91/6-311+G(2d,p) (Often superior to B3LYP for halogenated systems).
-
Reference Standard: Calculate TMS at the exact same level of theory to convert Shielding (
) to Shift ( ):
Boltzmann Weighting
Since the molecule is dynamic, the final calculated shift (
Visualization of Workflows
The following diagrams illustrate the parallel workflows and the conformational logic required for this analysis.
Diagram 1: Comparative Analysis Workflow
Caption: Dual-stream workflow converging experimental observation and computational prediction.
Diagram 2: Conformational Equilibrium Logic
Caption: The dynamic equilibrium between diaxial and diequatorial forms drives the averaged NMR signals.
Results & Discussion: Interpreting the Data
Chemical Shift Comparison
The methine protons (
Table 1: Representative Data Correlation (Simulated for Protocol Demonstration)
| Nucleus | Exp Shift ( | Calc Shift ( | Calc Shift ( | Weighted Avg ( | Deviation ( |
| H-1 (CH-Br) | 4.42 ppm | 4.65 ppm | 4.15 ppm | 4.45 ppm | 0.03 ppm |
| H-2 (CH-Br) | 4.42 ppm | 4.65 ppm | 4.15 ppm | 4.45 ppm | 0.03 ppm |
| H-3a (CH2) | 2.50 ppm | 2.70 ppm | 2.10 ppm | 2.55 ppm | 0.05 ppm |
| H-3b (CH2) | 1.95 ppm | 1.80 ppm | 2.20 ppm | 1.90 ppm | -0.05 ppm |
Note: If
Coupling Constants ( -Values) as Structural Proof
Chemical shifts alone can be ambiguous. The vicinal coupling constant (
-
Diaxial (
): Dihedral angle . According to the Karplus equation, this yields a large value (~8–11 Hz) .[2] -
Diequatorial (
): Dihedral angle . This yields a small value (~2–5 Hz) .
Analysis:
If the experimental spectrum shows
Conclusion
For this compound, a static computational model will fail. The successful researcher must:
-
Acknowledge Dynamics: Use Boltzmann weighting for calculated shifts.
-
Validate with
-Coupling: Use the value to confirm the population ratio derived from energies. -
Contextualize with Solvent: Recognize that
results may differ from results due to dipole stabilization of the ee conformer.
References
-
Abraham, R. J., & Siverns, T. M. (1972). The stereochemistry of 1,2-disubstituted cyclopentanes. Part I. The 1,2-dihalogenocyclopentanes.[3] Journal of the Chemical Society, Perkin Transactions 2. Link
-
Bagno, A., et al. (2001). DFT calculation of 1H and 13C NMR chemical shifts in organic molecules. Chemistry - A European Journal. Link
-
Willoughby, P. H., Jansma, M. J., & Hoye, T. R. (2014). A guide to small-molecule structure assignment through computation of (1H and 13C) NMR chemical shifts. Nature Protocols. Link
-
Lodewyk, M. W., et al. (2012). The prediction of proton chemical shifts using quantum chemical calculations: the impact of conformational flexibility. Journal of the American Chemical Society.[2] Link
Sources
Safety Operating Guide
Personal Protective Equipment (PPE) & Handling Guide: trans-1,2-Dibromocyclopentane
Part 1: Executive Safety Directive
Treat trans-1,2-Dibromocyclopentane (DBCP-t) as a high-permeation risk and potential alkylating agent.
While standard Safety Data Sheets (SDS) classify this compound primarily as an irritant (H315, H319) and acute toxin (H302), its structural homology to 1,2-dibromoethane (a potent carcinogen) necessitates an elevated biosafety approach. The vicinal dibromide motif allows for potential DNA alkylation. Furthermore, small halogenated cycloalkanes exhibit rapid permeation through standard laboratory nitrile gloves.
The Golden Rule: Do not rely on single-layer nitrile gloves for protection. Volatility is moderate, but vapor density is high (heavier than air), creating accumulation risks in low-lying areas or dead air spaces.
Part 2: Hazard Architecture & Risk Assessment
To select the correct PPE, you must understand the specific stress vectors this chemical applies to your safety barriers.
| Hazard Vector | Mechanism of Action | Critical Failure Mode |
| Dermal Permeation | Small lipophilic molecule migrates through polymer matrices. | Silent Breakthrough: The chemical penetrates the glove without visible degradation (swelling/color change), leading to skin absorption. |
| Ocular Toxicity | Lachrymator and corrosive irritant (H318/H319). | Vapor Irritation: High vapor concentration can cause corneal clouding even without liquid splash contact. |
| Inhalation | Respiratory tract irritant (H335).[1] | Olfactory Fatigue: The smell threshold may be higher than the safety limit; you cannot rely on "smell" to detect leaks. |
| Reactivity | Elimination reactions. | Incompatibility: Reacts violently with strong bases (forming bromocyclopentene) and strong oxidizers. |
Part 3: The PPE Protocol (The "Double-Shell" System)
This protocol uses a "redundancy" approach to mitigate the risk of silent breakthrough.
1. Hand Protection: The 2-Layer Strategy
Standard disposable nitrile (4 mil) offers <15 minutes of protection against brominated hydrocarbons before permeation occurs.
-
Layer 1 (Inner): Laminate Film (Silver Shield/4H) or Heavy Viton.
-
Role: Chemical Barrier.[2] These materials provide >8 hours of breakthrough time against vicinal dihalides.
-
Trade-off: Poor dexterity.
-
-
Layer 2 (Outer): Disposable Nitrile (5-8 mil).
-
Role: Mechanical Sacrifice. Protects the inner liner from tears, provides grip, and is stripped immediately upon splash.
-
Protocol: If the outer glove is splashed, strip it immediately, wash the inner glove (if exposed), and re-don a fresh outer glove.
-
2. Eye & Face Protection[3][4][5][6][7]
-
Mandatory: Chemical Splash Goggles (Indirect Vent). Safety glasses are insufficient due to the vapor irritation risk.
-
High Volume (>100mL): Add a Face Shield (8-inch minimum) over the goggles to protect the neck and face skin from splashes.
3. Respiratory Protection
-
Primary Control: All work must be performed in a certified Chemical Fume Hood (Face velocity: 80–100 fpm).
-
Secondary (Outside Hood): If hood work is impossible (e.g., maintenance), use a Full-Face Respirator with Organic Vapor (OV) cartridges.
-
Note: Do not use N95/P100 particulate filters; they offer zero protection against vapors.
-
4. Body Protection
-
Standard: 100% Cotton Lab Coat (Synthetics can melt if a fire occurs; DBCP-t is flammable/combustible).
-
Apron: Chemical-resistant apron (Rubber/Neoprene) required for transferring volumes >500mL.
Part 4: PPE Decision Logic (Visualization)
The following diagram illustrates the decision-making process for selecting PPE based on the operational context.
Caption: Decision matrix for PPE selection based on volume and engineering controls. Note that "Standard Protection" still requires strict glove discipline.
Part 5: Operational Workflow & Self-Validating Steps
To ensure safety, the protocol itself must contain "checkpoints" that validate the system is working.
Phase 1: Pre-Operational Check
-
The "Inflation Test": Before donning, trap air in your nitrile gloves and squeeze. If they deflate, they are compromised. Discard.
-
The "Tissue Test": Verify fume hood draw by holding a tissue strip at the sash opening. It must be pulled inward steadily.
Phase 2: Active Handling
-
Pipetting: Use Positive Displacement Pipettes .
-
Reasoning: High vapor pressure liquids tend to drip from air-displacement pipettes, increasing contamination risk.
-
-
Vessel Management: Keep all reaction vessels closed when not actively adding reagents. Use septa and syringe transfer whenever possible to maintain a closed system.
Phase 3: Decontamination & Doffing (Removal)[7]
-
The "Beak" Method: Pinch the outside of the outer glove near the wrist. Peel downwards, turning it inside out.[4] Ball it into the other gloved hand. Slide a finger under the remaining glove and peel off.
-
Wash: Immediately wash hands with soap and water for 20 seconds. Do not use ethanol/acetone to wash hands; solvents increase skin permeability to any remaining bromide residues.
Part 6: Emergency & Disposal Procedures
Spill Response Workflow
If a spill occurs (>5 mL), evacuate the immediate area and assess.
Caption: Sequential workflow for managing a this compound spill. Note the prohibition of paper towels (combustible).
Waste Disposal[3][7]
-
Classification: Halogenated Organic Waste.
-
Segregation: Never mix with strong bases (e.g., Sodium Hydroxide waste) or oxidizers (e.g., Nitric Acid waste).
-
Container: High-density polyethylene (HDPE) or glass. Avoid standard metal cans which may corrode over time if hydrolysis occurs (releasing HBr).
-
Labeling: Must explicitly state "Contains Halogenated Solvents" and "Toxic."
References
-
National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 12601463, this compound. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1000). Retrieved from [Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
